NI-42

Catalog No.
S537137
CAS No.
M.F
C18H15N3O3S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NI-42

Product Name

NI-42

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3

InChI Key

BMVCSXFOQPYKKC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C

solubility

Soluble in DMSO

Synonyms

NI-42; NI 42; NI42.

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C

The exact mass of the compound 4-Cyano-N-(1,2-dihydro-1,3-dimethyl-2-oxo-6-quinolinyl)benzenesulfonamide is 353.0834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NI-42 BRPF inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Target Profile

NI-42 functions as a biased and potent inhibitor of the bromodomain within the BRPF family (BRPF1, BRPF2, and BRPF3) [1]. These proteins act as critical scaffolds for assembling histone acetyltransferase (HAT) complexes, particularly with MYST family acetyltransferases like MOZ and MORF [2]. By binding to the bromodomains of BRPFs, this compound blocks their ability to "read" acetylated lysine marks on histone tails. This disruption interferes with the recruitment of HAT complexes to chromatin, leading to changes in gene expression patterns [2] [3].

The table below summarizes its potency and selectivity against key bromodomains:

Target IC₅₀ (nM) Kd (nM) Notes
BRPF1 7.9 [1] [4] 40 [4] Primary target
BRPF2 48 [1] [4] 210 [4] Also known as BRD1
BRPF3 260 [1] [4] 940 [4]
BRD9 310 [4] 1130 [4] Moderate activity
BRD4 (BD1) 4500 [4] Not reported Weak activity, demonstrates selectivity
ATAD2A/2B >100,000 [5] Not reported No significant activity

This profile highlights this compound's excellent selectivity for class IV BRPF bromodomains over other non-BET bromodomains like BRD9, and especially over BET family proteins like BRD4 [6] [4] [5]. This selectivity makes it a superior chemical probe for deciphering the specific biological roles of the BRPFs.

Cellular and In Vivo Effects

In cellular studies, this compound demonstrates selective anti-proliferative effects, particularly in specific cancer cell lines. The table below lists the half-maximal growth inhibition (GI₅₀) values for a panel of sensitive cell lines, notably in acute myeloid leukemia (AML) [6] [4].

Cell Line Cancer Type GI₅₀ (μM)
MV4-11 Acute Myeloid Leukemia 9.9 [4]
KG-1 Acute Myeloid Leukemia 7 [4]
NOMO-1 Acute Myeloid Leukemia 4.6 [4]
OCI-AML2 Acute Myeloid Leukemia 1.3 [4]
DMS-114 Lung Cancer 16.6 [4]

For in vivo studies, this compound has favorable pharmacokinetic properties, including 49% oral bioavailability in mouse models, making it suitable for oral dosing in preclinical research [6].

Research Applications and Protocol Considerations

This compound is primarily used as a chemical probe to investigate the fundamental biology of BRPF proteins and their roles in chromatin regulation, development, and disease [6] [2]. Its selective profile allows researchers to attribute observed phenotypes specifically to the inhibition of BRPF bromodomains.

A key application is studying its effects in cancer models, especially AML, where BRPF1 is implicated in leukemia progression [2]. The cellular efficacy protocol typically involves treating cells for 72 hours and measuring growth inhibition using assays like MTS [4].

The following diagram illustrates the conceptual pathway of how this compound exerts its epigenetic effects:

G NI42 This compound BRPF BRPF Protein (Scaffold) NI42->BRPF Inhibits HAT MYST HAT Complex (e.g., MOZ, MORF) BRPF->HAT Recruits Chromatin Chromatin Acetylation HAT->Chromatin Acetylates Transcription Gene Transcription Chromatin->Transcription Activates Proliferation Altered Cell Proliferation Transcription->Proliferation Promotes

Comparison with Other BRPF Inhibitors

This compound offers a distinct profile compared to other available BRPF inhibitors, which is valuable for research. The table below compares it with other common probes:

Inhibitor Primary Target Key Characteristics
This compound BRPF1/2/3 (biased) Potent and selective probe; suitable for in vivo studies due to oral availability [6].
OF-1, NI-57 BRPF1/2/3 (pan) Pan-BRPF inhibitors from different chemical classes, useful as complementary tools [3] [7].
GSK6853 BRPF1 A highly selective BRPF1 chemical probe also derived from the benzimidazolone scaffold [8].
BAY-299 BRPF2 & TAF1/TAF1L First potent and selective BRPF2 inhibitor; a dual chemical tool [7].

Important Notes for Researchers

  • Research Use Only: this compound is explicitly labeled for research use only and not for human diagnostic or therapeutic applications [1] [4] [5].
  • Solubility and Storage: It has limited solubility in aqueous solutions but is highly soluble in DMSO (71 mg/mL). It is recommended to store the powder at -20°C [1].
  • Probe Quality: As a chemical probe, its high selectivity and well-characterized mechanism make it an excellent tool for attributing cellular phenotypes to BRPF inhibition with high confidence [6] [3].

References

NI-42 bromodomain inhibitor research

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity Profile

NI-42 is a biased inhibitor with high potency for its primary targets. The table below summarizes its binding affinity (Kd) and inhibitory activity (IC50) against key bromodomains.

Target IC₅₀ (nM) Kd (nM)
BRPF1 7.9 [1] [2] [3] 40 [1] [2] [3]
BRPF2 48 [2] [3] 210 [2] [3]
BRPF3 260 [2] [3] 940 [2] [3]
BRD7 82 [1] [2] [3] Not Specified
BRD9 310 [2] [3] 1130 [2]
BRD4 (BD1) 4500 [2] [3] Not Specified

This compound demonstrates excellent selectivity. Screening against a panel of 48 bromodomains showed that its activity is confined to the class IV family, with minimal stabilization (∆Tm < 1°C) for all non-class IV bromodomains [1]. It also showed 45.6% inhibition of the hERG ion channel at a high concentration of 30 µM [1].

Experimental Evidence and Applications

In Vitro Cellular Activity

This compound has shown functional activity in cellular assays, modulating cellular phenotype at low micromolar concentrations in cancer models [4]. One study reported growth inhibition (GI₅₀) values at or below 1 µM in a diverse panel of human cancer cell lines, including AGS (gastric), COLO 205 (colon), and HepG2 (liver) cells after 72 hours of treatment [3].

In Vivo Suitability

This compound was designed for and is considered suitable for in vivo studies [4]. Its pharmacokinetic properties are compatible with oral dosing, which is a key advantage over other probes like GSK6853 that are limited to intraperitoneal dosing [1].

Key Experimental Protocols

The characterization of this compound involved several key biochemical and biophysical techniques. The experimental workflow for its development and validation can be summarized as follows, which you can adapt for related research:

G Start Rational Design & Synthesis A Primary Potency Screening (IC50 via BROMOscan) Start->A B Binding Affirmation (Kd via Isothermal Titration Calorimetry) A->B C Selectivity Profiling (Differential Scanning Fluorimetry) B->C D Cellular Assay (Growth Inhibition MTS) C->D E In Vivo Evaluation (Oral Pharmacokinetics) D->E

  • Primary Potency Screening (BROMOscan Assay): This high-throughput method determines the half-maximal inhibitory concentration (IC₅₀) of the compound against a wide range of bromodomains. This compound was screened against a panel of 48 bromodomains to generate its initial selectivity profile [1].
  • Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC): ITC directly measures the binding affinity (Kd) between the inhibitor and its target protein by quantifying the heat change during binding. This method provided the key Kd values for BRPF1/2/3 [1].
  • Target Engagement & Stability (Differential Scanning Fluorimetry - DSF): DSF assesses the stabilization of the target protein upon compound binding by measuring its thermal shift (∆Tm). This technique confirmed this compound's selective engagement with class IV bromodomains [1].
  • Cellular Proliferation Assay (MTS Assay): This colorimetric method measures the activity of cellular enzymes to determine the number of viable cells, used to establish this compound's growth inhibition (GI₅₀) values in various cell lines [3].

Comparison with Other Chemical Probes

When selecting a chemical probe for your research, it's helpful to compare available options. The Scientific Review Board at chemicalprobes.org notes that while the closely related probe NI-57 is the preferred choice for cellular work against BRPF1, BRD1, and BRPF3, This compound may be the best available tool for in vivo models requiring chronic oral dosing [1]. Another probe, GSK6853, is reported to be more potent and selective for cellular use but is not suitable for oral administration [1].

Conclusion

References

NI-42 IC50 values BRPF1 7.9 nM

Author: Smolecule Technical Support Team. Date: February 2026

BRPF1 as a Therapeutic Target

BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a critical scaffold protein essential for assembling histone acetyltransferase (HAT) complexes, particularly with MOZ, MORF, and HBO1 [1]. By modulating chromatin structure and gene transcription, BRPF1 plays a key oncogenic role, and its overexpression is linked to poor prognosis in various cancers, including those of the gastrointestinal and genitourinary systems, brain, skin, breast, and blood [1]. This makes it a promising target for epigenetic cancer therapy.

Profile of Established BRPF1 Inhibitors

Since data on "NI-42" is unavailable, the table below summarizes the properties of two other selective BRPF1 inhibitors, GSK5959 and GSK6853, which serve as high-quality chemical probes.

Property GSK5959 GSK6853
BRPF1 Bromodomain Inhibition (pIC50) 7.1 (TR-FRET assay) [2] Information compiled from other sources [2]
Reported IC50/Kd 10 nM (Kd, BROMOscan) [2] Improved cellular activity (NanoBRET pIC50 >7.0) [2]
Selectivity over BRPF2 >90-fold [2] Maintained high selectivity [2]
Selectivity over BET family (e.g., BRD4) >500-fold [2] Maintained high selectivity [2]
Key Reported Cellular Phenotypes N/A Reduces cancer cell proliferation, migration, and invasion; induces cell cycle arrest, apoptosis, and DNA damage [3].

Experimental Workflow for BRPF1 Inhibitor Characterization

The following diagram outlines the multi-assay workflow used to establish the potency and selectivity profile of a BRPF1 inhibitor, based on the methodologies applied to the GSK compounds [2].

G cluster_in_vitro In Vitro Biochemical Assays cluster_in_cell Cellular & Phenotypic Assays cluster_mechanistic Mechanistic Investigation start Candidate BRPF1 Inhibitor assay1 TR-FRET Assay start->assay1 assay2 BROMOscan Profiling start->assay2 assay3 NanoBRET Target Engagement assay1->assay3 Potency assay2->assay3 Selectivity assay4 Proliferation (MTT) assay3->assay4 assay5 Apoptosis (Caspase 3/7) assay4->assay5 assay6 Cell Cycle Analysis (Propidium Iodide) assay4->assay6 assay7 Migration/Invasion Assays assay4->assay7 assay8 RNA-Seq/ Transcriptomics assay5->assay8 assay6->assay8 assay7->assay8 assay9 Western Blotting assay8->assay9

Experimental workflow for profiling BRPF1 inhibitors, from biochemical assays to mechanistic studies [3] [2].

Detailed Experimental Protocols

Here is a deeper dive into the key methodologies referenced in the workflow:

  • TR-FRET Assay: This homogeneous biochemical assay quantifies the displacement of a fluorescently labeled acetylated histone peptide from the BRPF1 bromodomain by the inhibitor. The signal is based on Förster Resonance Energy Transfer (FRET). A dose-response curve is generated to calculate the IC50 value [2].
  • BROMOscan Profiling: This high-throughput method uses immobilized bromodomains to measure the binding affinity (Kd) of the inhibitor. It is the primary source for determining selectivity over other bromodomains, such as BRPF2/3 and BET family members [2].
  • Cellular NanoBRET Assay: This assay monitors target engagement in a live-cell context. BRPF1 is tagged with a nanoluciferase (Nluc), and a fluorescent BROMOdomain tracer is used. Inhibitor potency (cellular pIC50) is determined by measuring the decrease in BRET signal as the tracer is displaced [2].
  • Functional Phenotypic Assays:
    • Cell Proliferation (MTT Assay): Cells are treated with the inhibitor, and a yellow tetrazolium salt (MTT) is added. Viable cells reduce MTT to purple formazan crystals, which are solubilized and quantified spectrophotometrically. The results are expressed as % viability or GI50 [3].
    • Apoptosis (Caspase 3/7 Assay): A luminogenic or fluorogenic substrate specific for executioner caspases-3 and -7 is added to treated cells. Increased caspase activity, indicating apoptosis, is directly proportional to the generated luminescence or fluorescence signal [3].
    • Cell Cycle Analysis: Treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. PI binds stoichiometrically to DNA, allowing the distribution of cells in G0/G1, S, and G2/M phases to be determined based on DNA content [3].
    • Migration/Invasion Assays: For invasion, a chamber with a membrane coated in Matrigel (basement membrane matrix) is used. For migration, an uncoated membrane is used. Serum-starved cells are plated in the top chamber, and a chemoattractant is placed below. Cells that migrate/invade through the membrane are stained and counted [3].

How to Proceed with "this compound" Information

The absence of "this compound" in the scientific literature could mean a few things. It might be an internal compound code from a pharmaceutical company or research institution that hasn't been published yet. Alternatively, it could be known by a different, more common research name in public databases.

  • Check Patent Literature: Search the USPTO, EPO, or WIPO patent databases using terms like "BRPF1 inhibitor," "this compound," and related chemical structures.
  • Consult Scientific Databases: Search Google Scholar, PubMed, and Scopus again, but use possible alternative names or the specific IC50 value "7.9 nM" as a search term.
  • Review Conference Abstracts: Look for presentations from recent major conferences on cancer research (e.g., AACR) or medicinal chemistry.

References

NI-42 purity and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

NI-42 Technical Data Summary

The table below summarizes the key specifications for this compound based on the supplier's information [1] and its Safety Data Sheet (SDS) [2].

Property Specification / Value
CAS Number 1884640-99-6 [2] [1]
Molecular Formula C18H15N3O3S [1]
Molecular Weight 353.39 g/mol [1]
Purity ≥98% (by HPLC) [1]
Short-Term Storage 0°C [1]
Long-Term Storage -20°C, in a desiccated environment [2] [1]
Storage Form Powder [2]
Solubility DMSO [1]

| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [2] |

Storage & Handling Protocols

For safe handling and maintenance of this compound's stability, please adhere to the following protocols derived from its Safety Data Sheet [2]:

  • Storage Conditions: The powder should be stored in a tightly sealed container. For long-term stability, keep it at -20°C in a cool, well-ventilated place. Short-term storage at 0°C is also indicated. The container should be kept in a desiccated environment to prevent moisture absorption [2] [1].
  • Safe Handling Procedures:
    • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious clothing. Avoid skin contact and inhalation of dust or aerosols [2].
    • Engineering Controls: Work with the substance only in areas with adequate exhaust ventilation. Ensure that safety showers and eye-wash stations are accessible [2].
    • Accidental Release: Carefully collect spillage to avoid environmental release. Absorb spills with a liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol. Dispose of all contaminated material according to local regulations [2].

Molecular Structure Diagram

The following diagram illustrates the structural relationship of this compound based on its IUPAC name and SMILES representation [1]. This can help researchers visualize the core components of the molecule.

G NI42 This compound Molecule Core Quinolinone Core NI42->Core Linkage Sulfonamide Linker NI42->Linkage Modifier Benzonitrile Group NI42->Modifier Core_Detail 1,3-dimethyl-2-oxo- 1,2-dihydroquinolin-6-yl Core->Core_Detail Linkage_Detail -NH-SO₂- Linkage->Linkage_Detail Modifier_Detail 4-cyano-benzenesulfonamide Modifier->Modifier_Detail

Diagram 1: A structural breakdown of the this compound molecule showing its core quinolinone ring, the connecting sulfonamide group, and the terminal benzonitrile modifier.

Experimental Context

This compound is a potent and selective small-molecule inhibitor of the Bromodomain and PHD Finger-containing (BRPF) proteins [1]. Inhibitors of this kind are valuable tools in epigenetic research, as BRPF proteins are readers of histone acetylation. The provided reference suggests its use is suitable for both cellular and in vivo studies to probe biological functions [1].

Important Limitations to Note

  • No Experimental Protocols: The search results do not include detailed methodologies for experiments like cell culture treatment, animal studies, or biochemical assays using this compound.
  • No Signaling Pathway Details: There is insufficient information on the specific BRPF signaling pathways to generate a detailed pathway diagram.

References

NI-42 chemical probe orthogonal structure

Author: Smolecule Technical Support Team. Date: February 2026

NI-42 Chemical Probe Overview

This compound is a potent, selective, and orally active chemical probe designed to inhibit the Bromodomain and PHD Finger-containing (BRPF) family of proteins [1] [2] [3]. It is a biased inhibitor with a core structure based on a 1,3-dimethyl-2-oxo-1,2-dihydroquinoline scaffold, which is considered an "orthogonal structure" relative to other reported bromodomain inhibitors, offering a unique starting point for chemical probe development [1] [4].

The primary mechanism of action of this compound is the inhibition of the bromodomain reader modules of BRPF1, BRD1 (BRPF2), and BRPF3, which are part of multi-protein complexes involved in histone acetylation regulation [2].

G NI42 This compound BRPF1 BRPF1 Bromodomain NI42->BRPF1 Inhibits BRD1 BRD1 (BRPF2) NI42->BRD1 Inhibits BRPF3 BRPF3 NI42->BRPF3 Inhibits HAT Histone Acetyltransferase (HA T) Complex BRPF1->HAT Recruits BRD1->HAT Recruits BRPF3->HAT Recruits Histone Histone Acetylation HAT->Histone Catalyzes GeneExp Gene Expression Histone->GeneExp Modulates

Diagram: this compound inhibits BRPF family bromodomains, disrupting recruitment of histone acetyltransferase complexes and subsequent gene expression modulation. [2] [4]

Quantitative Profiling Data

The table below summarizes the key potency and selectivity data for this compound.

Target Potency Value (IC₅₀ or Kd) Assay Method Selectivity Notes
BRPF1 IC₅₀ = 7.9 nM [1] [3] BROMOscan assay [1] Primary target
BRPF1 Kd = 40 nM [2] Isothermal Titration Calorimetry (ITC) [2] Primary target
BRD1 (BRPF2) IC₅₀ = 48 nM [1] BROMOscan assay [1] ~6x selectivity over BRPF1 [2]
BRPF3 IC₅₀ = 260 nM [1] BROMOscan assay [1] ~10-40x selectivity over BRPF1 [2]
BRD9 IC₅₀ = 310 nM [2] [3] Not Specified Class IV bromodomain [2]
BRD7 IC₅₀ = 82 nM [2] Not Specified Class IV bromodomain [2]
BRD4 (BD1) IC₅₀ = 4,500 nM [2] [3] Not Specified >570x selectivity vs. BRPF1 [2]
ATAD2A/2B IC₅₀ > 100 µM [3] Not Specified No significant activity [3]
hERG Channel 45.6% inhibition at 30 µM [2] Eurofins CardiacProfile [2] Potential off-target activity at high concentration [2]

Experimental Protocols & Applications

For researchers using this compound, here are the key experimental methodologies and conditions.

In Vitro Binding Assays

The primary biochemical assays used to characterize this compound's binding are:

  • BROMOscan Assay: This high-throughput screening method quantitatively measures the binding affinity (IC₅₀) of this compound against a panel of 48 bromodomains to establish its selectivity profile [2].
  • Isothermal Titration Calorimetry (ITC): Used to determine the binding affinity (Kd) by directly measuring the heat change upon binding, providing thermodynamic parameters [2].
  • Differential Scanning Fluorimetry (DSF): This assay monitors the thermal stabilization (ΔTm) of the target protein upon ligand binding, serving as a secondary validation of binding [2].
  • AlphaScreen Assay: A bead-based proximity assay used to measure the disruption of a bromodomain-histone peptide interaction, confirming functional inhibition [2].
Cellular and In Vivo Studies
  • Cellular Proliferation Assays: this compound demonstrates modest, selective anti-proliferative activity (GI₅₀ = 1-10 µM) in certain cancer cell lines, particularly those of monocytic lineage [3].
  • In Vivo Administration: this compound has pharmacokinetics suitable for oral dosing in mouse models, making it a valuable tool for chronic in vivo studies [2]. Typical in vivo formulations involve preparing a homogeneous suspension using a vehicle like CMC-Na [1].

Research Context and Probe Selection

When planning experiments, it is important to consider this compound in the context of other available tools:

  • NI-57: A related, more potent pan-BRPF chemical probe is considered the preferred tool for cellular assays by some experts [2] [4].
  • GSK6853: Another potent and selective probe for BRPF1; however, its pharmacokinetics are limited to intraperitoneal (IP) dosing, unlike this compound which is suitable for oral administration [2].
  • Key Consideration: The suitability of this compound for cellular work requires careful evaluation, as different biochemical assays report varying IC₅₀ values, and quantitative cellular target engagement data is not fully established [2].

References

Quantitative Profiling of NI-42

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key biochemical and cellular data available for NI-42, which are critical for designing your experiments.

Table 1: Biochemical Inhibition and Binding Affinity of this compound [1]

Target IC50 (nM) Kd (nM)
BRPF1 7.9 40
BRPF2 48 210
BRPF3 260 940
BRD4 (BD1) 4500 -
BRD7 82 -
BRD9 310 1130

Table 2: Cellular Growth Inhibition (GI50) of this compound in Selected Cell Lines [1]

Cell Line GI50 (μM) Cell Line GI50 (μM)
DMS-114 16.6 MV4-11 9.9
NCI-H1703 >30 NOMO-1 4.6
OCI-AML2 1.3 KG-1 7.0

Proposed Experimental Workflow

Due to the absence of a published detailed protocol, the following workflow is proposed based on standard practices for using small molecule inhibitors like this compound. You will need to optimize critical steps based on your specific experimental system.

Start Start: Experiment Design P1 1. This compound Stock Solution Preparation Start->P1 P2 2. Serial Dilution & Dose-Response Curve P1->P2 P3 3. Cell Seeding & Treatment (Adherent/Suspension) P2->P3 P4 4. Assay Execution (e.g., MTS, Cell Titer-Glo) P3->P4 P5 5. Data Analysis (GI50 Calculation) P4->P5 End End: Conclusion & Next Steps P5->End

Step 1: this compound Stock Solution Preparation
  • Solubilization: Resuspend this compound (CAS 1884640-99-6) to a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO [1].
  • Aliquoting and Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Step 2: Serial Dilution and Working Concentration Range
  • Prepare intermediate dilutions in DMSO, then dilute further into your cell culture medium. The final concentration of DMSO in cell treatments should typically be ≤0.1%.
  • A suggested starting concentration range for a dose-response experiment is from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 30 μM), based on the GI50 data in Table 2.
Step 3: Cell Seeding and Treatment
  • Seed cells at an optimal density in multi-well plates and allow them to adhere and stabilize (typically 24 hours).
  • Apply the serially diluted this compound working solutions to the cells. Include vehicle control (DMSO) and positive control for cell death if applicable.
  • The standard incubation time found in the literature is 72 hours [1].
Step 4: Cell Viability/Proliferation Assay
  • After the incubation period, assess cell viability/proliferation using standard assays.
  • The search results indicate the use of MTS assay for measuring inhibition of cell proliferation [1].
Step 5: Data Analysis
  • Normalize the absorbance/luminescence data from the assay to the vehicle control (100% viability) and blank (0% viability).
  • Fit the normalized dose-response data using a non-linear regression model (e.g., four-parameter logistic curve) in software such as GraphPad Prism to calculate the GI50 value.

Critical Considerations for Your Experiment

  • Controlled Substance: Please note that the supplier indicates this compound is a controlled substance and may not be available for sale in all territories [1].
  • Solvent Control: The vehicle control (DMSO) is crucial. Ensure its concentration is consistent across all treatment groups, including the untreated control.
  • Cell Line Selection: The cellular response to this compound varies significantly between cell lines (as shown in Table 2). Choose your model system carefully based on your research question.
  • Assay Optimization: Parameters like cell seeding density and incubation time must be optimized for each cell line to ensure the assay is in a linear range of detection.

Mechanism of Action and Signaling Context

The following diagram illustrates the proposed mechanism of this compound and the logical flow from experimental setup to data interpretation, which can guide your analysis.

NI42 This compound Application BRPF Inhibition of BRPF1/2/3 Bromodomains NI42->BRPF Chromatin Disrupted Chromatin Remodeling BRPF->Chromatin Genes Altered Gene Expression Chromatin->Genes Phenotype Cellular Phenotype (Growth Arrest, etc.) Genes->Phenotype Exp In Vitro Experiment (Cell + this compound) Data Viability Assay Data Collection Exp->Data Result GI50 Calculation & Validation Data->Result

Reference

  • This compound | BRPFs BRD Inhibitor. MedChemExpress. [1]

References

Application Note: NI-42 Dissolution and Handling Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized protocol for the preparation, handling, and use of NI-42, a potent biased inhibitor of the Bromodomain and PHD Finger-containing (BRPF) proteins, in biochemical and cellular assays [1].

Chemical and Solubility Profile

The table below summarizes the essential chemical and solubility information for this compound.

Property Specification
Molecular Weight 353.4 g/mol [1]
CAS Number 1884640-99-6 [1]
Chemical Formula C₁₈H₁₅N₃O₃S [1]
Targets & IC₅₀ BRPF1: 7.9 nM; BRPF2: 48 nM; BRPF3: 260 nM (in BROMOscan assay) [1]
Solubility in DMSO 71 mg/mL (200.9 mM) [1]
Solubility in Water Insoluble [1]
Solubility in Ethanol Insoluble [1]
Recommended Storage -20°C powder; 3 years stability from receipt [1]
Detailed Experimental Protocols

A. Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, fresh anhydrous DMSO (high purity), analytical balance, microcentrifuge tubes, sonicator.
  • Procedure:
    • Calculation: Determine the mass of this compound required to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.
    • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a microcentrifuge tube.
    • Dissolution: Add the appropriate volume of DMSO to the tube. Note: Moisture-absorbing (old) DMSO can reduce solubility; always use fresh DMSO [1].
    • Mixing: Vortex the mixture vigorously for 1-2 minutes.
    • Sonication: To ensure complete dissolution and to eliminate any potential crystallization, sonicate the tube in a water bath sonicator for 5-10 minutes at room temperature.
    • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and maintain stability.
    • Storage: Store aliquots at -20°C or -80°C for long-term stability.

B. Preparation of Aqueous Working Solutions from DMSO Stock

When preparing working solutions for biological assays, the final concentration of DMSO should be kept as low as possible (typically ≤0.1-1%) to minimize solvent effects on cells or proteins [2].

  • Perform a serial dilution of the DMSO stock solution in a buffered aqueous solution (e.g., PBS, cell culture medium) to reach the desired final working concentration of this compound.
  • When adding the DMSO stock to the aqueous buffer, add it slowly while vortexing to ensure proper mixing and prevent precipitation.

C. Considerations for In Vivo Dosing Formulations

For animal studies, a homogeneous suspension can be prepared if the compound is not soluble in acceptable in vivo vehicles [1].

  • Vehicle: A 0.5-1% Carboxymethyl cellulose sodium salt (CMC-Na) solution in water is commonly used.
  • Procedure: Add 5 mg of this compound powder per 1 mL of CMC-Na solution and mix thoroughly to obtain a homogeneous suspension with a concentration of 5 mg/mL [1].
Critical Considerations for Experimental Design
  • DMSO as an Experimental Variable: Research on the Nerve Growth Factor (NGF) shows that DMSO can bind to proteins with low affinity in a specific, non-disruptive manner. While it may not denature the protein, this interaction could potentially compete with or influence the binding of small molecules like this compound to its target [2]. It is crucial to include appropriate solvent controls (samples with the same final DMSO concentration but no this compound) in all experiments.
  • Solvent Concentration: The stabilizing or destabilizing effect of DMSO is concentration-dependent. One study observed apparent distortion in FT-IR spectra at concentrations above 0.8% DMSO, though this was attributed to changes in solvation properties rather than direct protein effects [2]. Always strive to use the minimum effective DMSO concentration.
  • Stability Monitoring: The quality of the stock solution is paramount. Before each use, visually inspect aliquots for any signs of precipitation or crystal formation. If precipitation is suspected, briefly vortex and sonicate the aliquot.

The following workflow outlines the key steps for preparing and using this compound solutions:

G Start Start Protocol Weigh Weigh this compound powder (Use analytical balance) Start->Weigh Dissolve Add fresh, anhydrous DMSO Vortex 1-2 min Sonicate 5-10 min Weigh->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw aliquot on ice Store->Thaw Dilute Prepare working solution via serial dilution in aqueous buffer (Keep final DMSO ≤ 0.1-1%) Thaw->Dilute Use Use in assay (Include DMSO control) Dilute->Use Discard Discard unused solution (Do not re-freeze) Use->Discard

Important Notes on DMSO and Best Practices

  • DMSO Purity: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and will absorb water from the atmosphere over time, which can affect the solubility and stability of your compound and promote microbial growth.
  • Safety Handling: Wear appropriate personal protective equipment (PPE) including gloves and safety glasses when handling DMSO, as it can facilitate the skin absorption of other compounds.
  • Documentation: Meticulously record the details of stock solution preparation, including the batch number, date of preparation, concentration, and storage location.

References

Application Notes: NI-42 Stock Solution Preparation & Use

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction NI-42 is a potent, structurally orthogonal chemical probe and a biased inhibitor targeting the Bromodomain-containing PHD Finger-containing proteins (BRPFs), namely BRPF1, BRPF2, and BRPF3 [1]. It exhibits excellent selectivity over non-class IV BRD proteins, making it a valuable tool for probing epigenetic signaling pathways in cancer and other disease research [1]. This document provides detailed protocols for preparing this compound stock solutions, performing subsequent dilutions, and applying it in basic cellular assays.

2. Materials and Specifications

  • Compound: this compound (CAS No. 1884640-99-6) [1].
  • Molecular Formula: Information not available in search results.
  • Molecular Weight: Information not available in search results. This is a critical missing parameter for molar concentration calculations.
  • Purity: Information not available in search results.
  • Supplier: Available through chemical suppliers like MedChemExpress [1].
  • Solvent: Dimethyl Sulfoxide (DMSO). This compound is typically supplied dissolved in DMSO or as a solid ready for reconstitution in DMSO [1].

The table below summarizes the available purchasing options and recommended handling for this compound.

Table 1: this compound Product Specifications and Handling

Item Description Notes
Available Formulations Solid powder; 10 mM solution in DMSO [1] The pre-made solution is convenient for immediate use.
Storage Store as directed by the supplier, typically at -20°C or below. Protect from light.
Solubility Soluble in DMSO [1] A common solvent for cell-permeable small molecules.
Handling Use sterile, low-protein-binding tubes and pipette tips. Prevents compound loss by adsorption to surfaces.

3. Stock Solution Preparation Protocol

A. Reconstitution from Solid Powder

  • Principle: To create a concentrated, long-term stock solution (e.g., 10-50 mM) from which working solutions can be diluted.
  • Materials:
    • This compound solid powder.
    • Anhydrous, high-purity DMSO.
    • Analytical balance.
    • Sterile, low-protein-binding microcentrifuge tubes (e.g., Fisher, cat. no. 90410) [2].
    • Micropipettes and tips.
    • Vortex mixer.
    • Sonicator (e.g., QSONICA Q500) [2].
  • Procedure:
    • Calculation: The required mass cannot be calculated without the molecular weight. Consult the supplier's Certificate of Analysis for the molecular weight and precise mass calculation.
    • Weighing: Accurately weigh the required mass of this compound powder.
    • Dissolution: Transfer the powder to a microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired final concentration (e.g., 10 mM).
    • Mixing: Vortex the mixture thoroughly for 1-2 minutes until the solution appears clear.
    • Sonication (Optional): If any undissolved material remains, briefly sonicate the tube in a water bath sonicator for 1-2 minutes to aid dissolution.
    • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
    • Storage: Store aliquots at -20°C or -80°C for long-term stability.

B. Using Pre-made Stock Solutions

  • Suppliers often provide this compound as a 10 mM solution in DMSO [1]. This can be used directly as a stock solution or further diluted as needed. Gently thaw and vortex the solution before use.

Dilution and Experimental Application

1. Dilution Calculator and Workflow For preparing working solutions of a desired concentration from your stock, use the standard dilution equation: C1V1 = C2V2 where:

  • C1 = Concentration of the stock solution
  • V1 = Volume of stock solution to use
  • C2 = Desired final concentration of the working solution
  • V2 = Desired final volume of the working solution [3]

The following diagram illustrates the logical workflow for preparing a working solution for cell culture treatment, starting from a frozen stock aliquot.

G start Start: Frozen this compound Stock Aliquot thaw Thaw aliquot gently at room temperature start->thaw vortex Vortex thoroughly thaw->vortex calculate Calculate required volume using C1V1 = C2V2 vortex->calculate store Store remaining stock at -20°C vortex->store intermediate Prepare intermediate DMSO stock if needed calculate->intermediate final_dilution Dilute into pre-warmed cell culture medium calculate->final_dilution intermediate->final_dilution apply Apply to cells (e.g., for 72 hrs) final_dilution->apply

2. Example Dilution Setup The table below provides an example of how to dilute a 10 mM DMSO stock of this compound to various working concentrations in a final volume of 1 mL of cell culture medium. A key consideration is to keep the final concentration of DMSO in the cell culture medium below 0.1% to minimize solvent toxicity.

Table 2: Example Dilution from a 10 mM Stock to 1 mL Final Volume

Desired Final Concentration (C2) Volume of 10 mM Stock (V1) Volume of Diluent (e.g., Medium) Final DMSO Concentration
10 µM 1.0 µL 999 µL 0.1%
1 µM 0.1 µL 999.9 µL 0.01%
100 nM 10.0 µL (of a 1:100 intermediate) 990 µL 0.01%
10 nM 1.0 µL (of a 1:100 intermediate) 999 µL 0.001%

3. Cellular Assay Protocol (Growth Inhibition/GI50)

  • Principle: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in a cell line after a 72-hour exposure [1].
  • Cell Lines: Assayed in various human cancer cell lines (e.g., AGS, AsPC-1, HepG2, MV4-11) [1].
  • Materials:
    • Appropriate cell line and complete culture medium.
    • This compound stock solutions at various concentrations.
    • Sterile tissue culture plates (96-well).
    • CO2 incubator.
    • Device for cell viability/growth readout (e.g., MTS assay kit, cell counter).
  • Procedure:
    • Seed Cells: Harvest and count cells. Seed them into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cell attachment.
    • Prepare Treatments: Prepare a dilution series of this compound in complete culture medium, ensuring the final DMSO concentration is consistent and ≤0.1% across all wells, including the vehicle control.
    • Treat Cells: Remove the old medium from the seeded plate and add 100 µL of the this compound treatments or vehicle control to the respective wells. Each concentration should be tested in multiple replicates (e.g., n=3-6).
    • Incubate: Return the plate to the incubator for 72 hours.
    • Assay Viability: After 72 hours, measure cell viability/proliferation using an approved method like the MTS assay [1].
    • Analyze Data: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Critical Notes and Stability

  • Stability Data: Specific stability data for this compound in DMSO stock solutions or cell culture medium is not available in the search results. The stability of pharmaceutical compounds can vary greatly depending on the molecule and conditions, as seen in studies of other drugs like nizatidine [4]. It is strongly recommended to:
    • Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.
    • Protect solutions from light.
    • Conduct pilot experiments to confirm compound activity over the intended assay duration.
  • Controlled Substance: Note that this compound is listed as a controlled substance in some territories [1]. Ensure compliance with all local regulations regarding its purchase, storage, and use.
  • Missing Information: As noted, the molecular weight and specific stability data are crucial pieces of missing information. Always refer to the latest data from the manufacturer or supplementary literature for these values.

References

NI-42 working concentration cellular assay

Author: Smolecule Technical Support Team. Date: February 2026

NI-42: Compound Profile & Key Data

This compound is a potent and selective chemical probe identified as a biased bromodomain inhibitor, with highest affinity for the BRPF1 protein [1].

Quantitative Biochemical Profiling of this compound [1]

Protein Target IC₅₀ (nM) Kd (nM)
BRPF1 7.9 40
BRPF2 48 210
BRPF3 260 940
BRD7 82 Not Provided
BRD9 310 1130
BRD4 (BD1) 4500 Not Provided

Solubility & Storage Guidelines [1]

Parameter Condition / Value
Molecular Formula C₁₈H₁₅N₃O₃S
Molecular Weight 353.40 g/mol
CAS Number 1884640-99-6
Appearance Off-white to pale purple solid powder
Solubility in DMSO ~100 mg/mL (~283 mM)
Recommended Stock Concentration 10 mM in DMSO
Powder Storage -20°C (3 years); 4°C (2 years)
Solution Storage (DMSO stock) -80°C (6 months); -20°C (1 month)

Proposed Experimental Design & Workflow

The following diagram outlines a general workflow for a cellular assay to investigate this compound's effect on BRPF1-dependent processes. The exact readouts (e.g., specific gene expression, cell proliferation) will depend on your specific research question.

G Cellular Assay Workflow for this compound BRPF1 Inhibition node_primary Primary Node node_process Process Node node_decision Decision Node node_data Data Node node_end End Node start Seed & Culture Target Cells treat Treat Cells with This compound Dose Series start->treat incubate Incubate (Determine Optimal Time) treat->incubate harvest Harvest Cells incubate->harvest analyze Analyze Downstream Effects harvest->analyze pathway Pathway Analysis (e.g., NF-κB Activation) analyze->pathway 1 phenotype Phenotypic Analysis (e.g., Proliferation) analyze->phenotype 2 gene_exp Gene Expression (e.g., qPCR, RNA-seq) analyze->gene_exp 3 results Compile & Interpret Mechanistic Data pathway->results phenotype->results gene_exp->results end Assay Complete results->end

Dilution and Dosing Strategy

  • Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in high-quality, sterile DMSO [1].
  • Intermediate Dilution: Create a 100 µM intermediate dilution in DMSO from the 10 mM stock.
  • Working Concentration in Media: Add the intermediate dilution to your cell culture medium. A final DMSO concentration of 0.1% is recommended for most cell lines. This will yield a suggested starting concentration of approximately 1 µM for cellular assays.
  • Dose-Response: It is crucial to perform a dose-response curve. A suggested range is 0.01 µM to 10 µM, which brackets the biochemical IC₅₀ values for the primary targets (BRPF1/2/3) and accounts for potential reduced cellular permeability.

Key Assay Considerations

  • NF-κB Pathway: Given the role of bromodomain proteins in transcriptional regulation, you may investigate NF-κB activity. Assays can measure cytosolic activation steps (e.g., IκBα degradation) or nuclear events (e.g., p65 nuclear translocation, NF-κB DNA binding, or target gene expression) [2]. The diagram below illustrates this pathway.
  • Cell Proliferation: To assess phenotypic effects, consider cell proliferation assays. Common methods include DNA synthesis assays (e.g., BrdU incorporation), metabolic activity assays (e.g., MTT, XTT), or assays detecting proliferation markers (e.g., Ki-67) [3] [4]. Each method has different throughput, sensitivity, and compatibility with live-cell analysis.
  • Controls: Always include a vehicle control (e.g., 0.1% DMSO) and, if available, a positive control inhibitor.

NF-κB Signaling Pathway Context

The following diagram provides context on the NF-κB pathway, a potential downstream system affected by bromodomain inhibition. Monitoring its activation state can be a relevant part of your cellular assay [2].

G Simplified Canonical NF-κB Signaling Pathway stim Extracellular Stimulus (e.g., TNF-α, IL-1, LPS) receptor Plasma Membrane Receptor stim->receptor signal Cytosolic Signaling Cascade (IKK Complex Activation) receptor->signal ikb_deg IκBα Phosphorylation & Degradation signal->ikb_deg nfkb_rel NF-κB (p50/p65) Release & Translocation ikb_deg->nfkb_rel dna_bind NF-κB DNA Binding & Target Gene Transcription nfkb_rel->dna_bind output Inflammatory Response Cell Survival Proliferation dna_bind->output feedback Negative Feedback (e.g., IκBα re-synthesis) output->feedback feedback->nfkb_rel

Critical Experimental Notes

  • Determining Working Concentration: The suggested 1 µM starting point is an estimate. The true effective cellular concentration (EC₅₀) can differ from the biochemical IC₅₀ due to cell permeability, efflux, and metabolism. A full dose-response experiment is essential [1].
  • Solvent Caution: Adhere to the recommended solvent formulations for in vivo studies provided by the manufacturer to maintain compound solubility and stability [1]. For cellular assays, ensure the final DMSO concentration is non-toxic to your cells.
  • Cellular Context Matters: The functional outcome of BRPF1 inhibition is highly dependent on cell type. The activation states of pathways like NF-κB can vary significantly between cell lines and even between individual cells in a population, which should be considered when interpreting results [2].

References

Chemical Probe NI-42: Overview

Author: Smolecule Technical Support Team. Date: February 2026

The small molecule NI-42 (also referred to as 13-d) was developed as a biased, potent chemical probe to study the biology of the Bromodomain and PHD Finger-containing (BRPF) family of proteins [1] [2].

The following table summarizes its key characteristics as reported in its primary development publication:

Property Description / Value
Primary Target Bromodomain of the BRPF family proteins [1].
Key Feature Excellent selectivity over non-class IV bromodomain proteins [1].
Reported Cellular Activity Selective inhibition of proliferation in a subset of Acute Myeloid Leukemia (AML) cell lines [1].
In Vivo Applicability Demonstrated properties compatible with oral dosing in mouse models (Fpo 49%) [1].

Insights from Related BRPF1 Inhibitors

While direct assay protocols for this compound are not available in the search results, studies on other BRPF1 inhibitors like GSK6853 and GSK5959 provide a framework for common experimental approaches. The table below outlines typical assays used to evaluate BRPF1 inhibition, which could be adapted for this compound.

| Assay Category | Method | Application / Measured Endpoint | | :--- | :--- | :--- | | Phenotypic Screening | Cell Titer-Glo / CCK-8 / MTT Assay | Measure cell viability / proliferation [3] [4]. | | | Colony Formation Assay | Assess long-term clonogenic survival [3] [4]. | | Cell Death & Cycle Analysis Flow Cytometry (Annexin V/PI) | Quantify apoptosis [4]. | | | Flow Cytometry (Propidium Iodide) | Analyze cell cycle distribution (e.g., G0/G1 arrest) [3] [4]. | | Functional & Mechanistic Assays | Western Blotting | Detect protein expression/activation (e.g., Cleaved Caspase-3, PARP, γH2A.X, p-STAT3, CCNA2) [3] [4]. | | | Fluorimetric Caspase-3/7 Assay | Confirm activation of apoptotic pathways [3]. | | | Transcriptomics (RNA-seq) | Identify global transcriptional changes and deregulated pathways [3] [4]. | | Target Engagement | Isothermal Titration Calorimetry (ITC) | Biophysically characterize binding affinity and thermodynamics [5]. |

The experimental workflow for investigating a BRPF1 inhibitor like this compound generally follows a path from cellular phenotyping to mechanistic studies, as illustrated below.

G cluster_pheno Phenotypic Analysis cluster_mech Mechanistic Studies Start BRPF1 Inhibitor (e.g., this compound) Treatment Phenotype Phenotypic Screening Start->Phenotype Mechanism Mechanistic Investigation Phenotype->Mechanism Prolif Proliferation & Viability (CCK-8/MTT) Phenotype->Prolif Colony Clonogenic Survival (Colony Formation) Phenotype->Colony Death Cell Death & Apoptosis (Annexin V/PI, Caspase-3/7) Phenotype->Death Cycle Cell Cycle Analysis (Propidium Iodide) Phenotype->Cycle Signaling Signaling Pathway Analysis (Western Blot, e.g., JAK2/STAT3) Mechanism->Signaling Transcriptome Transcriptional Profiling (RNA-seq) Mechanism->Transcriptome Damage DNA Damage & Stress (e.g., γH2A.X, p21) Mechanism->Damage

Biological Context and Significance

BRPF1 is a scaffolding protein that is crucial for assembling and recruiting histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex, to chromatin [6]. It acts as a multivalent epigenetic "reader," regulating gene expression, and its dysregulation is implicated in several cancers [3] [6] [7].

Inhibiting BRPF1 has been shown to exert anti-cancer effects through multiple mechanisms, which are summarized in the diagram below.

G cluster_effects Key Anticancer Effects cluster_pathways Associated Molecular Pathways BRPF1_Inhib BRPF1 Inhibition Prolif Inhibits Proliferation BRPF1_Inhib->Prolif MigInv Reduces Migration & Invasion BRPF1_Inhib->MigInv CellCycle Induces Cell Cycle Arrest (e.g., G0/G1 phase) BRPF1_Inhib->CellCycle Apop Stimulates Apoptosis BRPF1_Inhib->Apop DNA Enhances DNA Damage BRPF1_Inhib->DNA PPAR Deregulation of PPARα Signaling Prolif->PPAR e.g., Ovarian Cancer JAK2 Suppression of JAK2/ STAT3 Signaling Prolif->JAK2 e.g., NSCLC CCNA2 Downregulation of CCNA2 (Cyclin A2) CellCycle->CCNA2 E2F2 Oncogene Suppression (e.g., E2F2, EZH2) Apop->E2F2 e.g., Hepatocellular Carcinoma JAK2->CCNA2

Information Availability and Next Steps

It is important to note that the search results do not contain a dedicated, step-by-step application note for this compound. The information on its in vitro and in vivo applicability comes from its initial characterization study [1]. The specific experimental protocols (concentrations, durations, cell lines) used to generate its profile are not detailed in the publicly available abstract.

To proceed with your work, I suggest:

  • Consulting the primary literature: Obtain the full-text article (J Med Chem. 2017, 60(2), 668-680) for comprehensive experimental details.
  • Contacting suppliers: Inquire with chemical probe vendors or the authors for any available technical data sheets or application notes.
  • Adapting known protocols: Use the methodologies established for other BRPF1 inhibitors (like GSK6853) as a starting point for assay design, with appropriate validation for this compound.

I hope this structured overview provides a helpful foundation for your research. Would you like me to elaborate further on the experimental protocols for any of the specific assays mentioned, such as the Caspase-3/7 assay or transcriptomic analysis?

References

Comprehensive Application Notes: Selectivity Profiling of NI-42 Against Non-Class IV Bromodomains

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NI-42 Chemical Probe

This compound (compound 13-d) represents a structurally orthogonal chemical probe specifically designed to target the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) family with biased potency and excellent selectivity. As a highly specific inhibitor, this compound demonstrates potent inhibition of BRPF1/2/3 bromodomains (IC₅₀ values of 7.9/48/260 nM, respectively) with minimal off-target interactions against non-class IV bromodomain proteins. This selective profile makes this compound an invaluable research tool for investigating the biological functions of BRPF proteins in epigenetic regulation and their roles in oncogenesis [1] [2].

The development of this compound addressed a critical gap in the chemical biology toolkit for studying non-BET bromodomains. Through systematic optimization of a fragment hit (5b), researchers successfully generated a probe with properties compatible with cellular and in vivo studies, including favorable pharmacokinetics demonstrating 49% oral bioavailability in mouse models [2]. These characteristics enable researchers to explore BRPF biology in physiologically relevant contexts, providing insights that could inform future therapeutic development for BRPF-dependent malignancies.

Biochemical Selectivity Profile

Quantitative Binding Affinity and Selectivity

Comprehensive selectivity profiling reveals that this compound exhibits a biased binding preference for BRPF bromodomains over other bromodomain families. The binding affinity, measured by dissociation constants (Kd), demonstrates strongest interaction with BRPF1 (Kd = 40 nM), followed by BRPF2 (Kd = 210 nM) and BRPF3 (Kd = 940 nM), establishing a clear hierarchy of BRPF family targeting [1].

Table 1: Biochemical Inhibition Profile of this compound Against Bromodomain Proteins

Target IC₅₀ (nM) Kd (nM) Class
BRPF1 7.9 40 IV
BRPF2 48 210 IV
BRPF3 260 940 IV
BRD7 82 Not determined IV
BRD9 310 1130 IV
BRD4 (BD1) 4500 Not determined II

The exceptional selectivity of this compound is particularly evident when examining its activity against distantly related bromodomains. This compound demonstrates negligible binding to BET family members like BRD4 (IC₅₀ = 4500 nM), representing over 500-fold selectivity for BRPF1 over BRD4 [1]. This selectivity is crucial for establishing clean pharmacological tools that minimize confounding effects from off-target bromodomain interactions in experimental systems.

Cellular Target Engagement

Functional assessment of this compound in diverse cancer cell lines further corroborates its target selectivity and reveals context-dependent vulnerabilities. The anti-proliferative effects of this compound were evaluated across a panel of cancer cell lines, with particular potency observed in a subset of acute myeloid leukemia (AML) lines, suggesting specific dependence on BRPF function in these hematopoietic malignancies [2].

Table 2: Cellular Growth Inhibition (GI₅₀) of this compound Across Cancer Cell Lines

Cell Line Tumor Type GI₅₀ (μM)
DMS-114 Human lung cancer 16.6
MV4-11 Acute myeloid leukemia 9.9
NOMO-1 Acute myeloid leukemia 4.6
OCI-AML2 Acute myeloid leukemia 1.3
KG-1 Acute myeloid leukemia 7.0
NCI-H1703 Human lung cancer >30

The differential sensitivity patterns observed across cell lines suggest tissue-specific dependencies on BRPF function that may reflect underlying epigenetic states. Notably, the hematopoietic malignancies demonstrate heightened sensitivity to this compound, aligning with the known biological functions of BRPF proteins in hematopoiesis and immune cell development [1] [3]. This cellular profiling provides valuable guidance for selecting appropriate model systems when employing this compound as a chemical probe.

Experimental Protocols

BROMOscan Selectivity Screening
3.1.1 Purpose and Principle

The BROMOscan assay provides a high-throughput approach for comprehensively evaluating small molecule interactions across the bromodomain family. This method utilizes competitive binding measurements against a diverse panel of bromodomain targets to generate quantitative binding affinity data (Kd values), enabling systematic selectivity assessment [4].

3.1.2 Materials and Reagents
  • BROMOscan panel: Bromodomain targets immobilized on streptavidin-coated beads
  • Binding buffer: Standardized conditions for uniform interaction assessment
  • Reference ligands: Control compounds with known binding profiles
  • Detection system: Streptavidin-coupled reporter system
  • This compound dilutions: 10-point concentration series (typically 0.1 nM - 100 μM)
  • DMSO controls: Vehicle-only conditions for baseline determination
3.1.3 Procedure
  • Plate preparation: Dispense bromodomain-coated beads into 96-well assay plates
  • Compound addition: Add this compound concentration series to appropriate wells
  • Equilibrium incubation: Maintain plates at constant temperature (25°C) for 60 minutes
  • Binding detection: Introduce detection reagents and quantify interactions
  • Data acquisition: Measure signal intensity for each concentration point
  • Curve fitting: Generate dose-response curves and calculate Kd values
3.1.4 Data Analysis

The BROMOscan platform enables determination of 626 Kd values across the bromodomain family, providing an unprecedented comprehensive view of this compound selectivity [4]. Data analysis involves:

  • Normalization of signals to vehicle controls
  • Nonlinear regression fitting to determine Kd values
  • Selectivity index calculation relative to BRPF1
  • Heat map visualization of interaction patterns across bromodomain families
Cellular Proliferation Assay
3.2.1 Purpose and Principle

Cellular proliferation assays evaluate the functional consequences of BRPF inhibition by this compound in physiologically relevant contexts. These assays measure metabolic activity or direct cell counting as proxies for cell growth and viability, providing GI₅₀ values that indicate compound potency across different cellular contexts [1].

3.2.2 Materials and Reagents
  • Cancer cell lines: Representative panels (e.g., AML, solid tumors)
  • Cell culture media: Appropriate formulations for each cell type
  • This compound stock: 10 mM solution in DMSO
  • Cell viability reagents: MTS, MTT, or trypan blue exclusion
  • 96-well plates: Tissue culture-treated for cell growth
  • Humidified incubator: Maintained at 37°C with 5% CO₂
3.2.3 Procedure
  • Cell seeding: Plate cells at optimized densities (1,000-5,000 cells/well)
  • Compound treatment: Add this compound across concentration range (0.001-100 μM)
  • Incubation: Maintain cells for 72 hours under standard culture conditions
  • Viability assessment: Add MTS reagent and incubate for 1-4 hours
  • Signal quantification: Measure absorbance at 490 nm
  • Data calculation: Normalize to vehicle-treated controls
3.2.4 Data Analysis
  • Dose-response modeling: Fit normalized viability data to sigmoidal curves
  • GI₅₀ determination: Calculate concentration causing 50% growth inhibition
  • Selectivity assessment: Compare potency across cell lines and types
  • Statistical analysis: Determine significance of observed effects

Signaling Pathway and Experimental Workflow

BRPF1 Biological Function and Signaling Context

G HistoneAcetylation Histone Acetylation (H3K14ac, H4K12ac, H2AK5ac) BRPF1_Recruitment BRPF1 Recruitment via Bromodomain Binding HistoneAcetylation->BRPF1_Recruitment HAT_Complex HAT Complex Assembly (MOZ/MORF, ING4/5, MEAF6) BRPF1_Recruitment->HAT_Complex ChromatinRemodeling Chromatin Remodeling HAT_Complex->ChromatinRemodeling TranscriptionActivation Transcription Activation ChromatinRemodeling->TranscriptionActivation OncogenicPrograms Oncogenic Transcriptional Programs TranscriptionActivation->OncogenicPrograms NI42 This compound Inhibition NI42->BRPF1_Recruitment Blocks

Diagram 1: BRPF1 Bromodomain Function in Oncogenic Signaling. BRPF1 recognizes acetylated histone marks through its bromodomain, facilitating assembly of histone acetyltransferase (HAT) complexes that drive chromatin remodeling and activation of transcription. This process promotes oncogenic transcriptional programs in various cancers. This compound specifically blocks BRPF1 recruitment by competing with acetylated histone binding.

The BRPF proteins function as critical scaffolds in histone acetyltransferase (HAT) complexes, where they facilitate the assembly and enzymatic activity of complexes containing MOZ, MORF, or HBO1 acetyltransferases [3]. Through their multivalent chromatin reading capabilities (including bromodomain, PZP, and PWWP domains), BRPF proteins target these complexes to specific genomic loci, promoting histone acetylation and subsequent chromatin relaxation that enables transcriptional activation.

BRPF1 dysfunction has been implicated in diverse malignancies, including cancers of the gastrointestinal and genitourinary systems, brain tumors, and hematological malignancies [3]. Its overexpression correlates with poor prognosis in multiple cancer types, establishing it as a therapeutically relevant target. The development of selective inhibitors like this compound has opened new avenues for epigenetic-based therapies that specifically target BRPF-dependent transcriptional programs in cancer.

Experimental Workflow for Selectivity Characterization

G Step1 Biochemical Profiling (BROMOscan) Step2 Cellular Target Engagement (NanoBRET, Cellular Thermal Shift) Step1->Step2 Output1 Binding Affinity (Kd) Selectivity Profile Step1->Output1 Step3 Functional Assessment (Proliferation/Viability Assays) Step2->Step3 Output2 Target Engagement Cellular Permeability Step2->Output2 Step4 Mechanistic Studies (RNA-seq, ChIP-seq, Proteomics) Step3->Step4 Output3 GI₅₀ Values Cell Line Sensitivity Step3->Output3 Step5 In Vivo Validation (Xenograft Models, PK/PD) Step4->Step5 Output4 Mechanism of Action Pathway Analysis Step4->Output4 Output5 Efficacy & Toxicity Therapeutic Index Step5->Output5

Diagram 2: Comprehensive Workflow for Characterizing this compound Selectivity. The tiered experimental approach progresses from initial biochemical screening through cellular and mechanistic studies to in vivo validation. Each stage generates specific data outputs that collectively build confidence in this compound's selectivity and suitability as a chemical probe for BRPF bromodomains.

Research Applications and Guidelines

Recommended Applications
  • BRPF pathway validation: Use this compound at 0.1-1 μM for 72 hours to assess BRPF-dependent phenotypes
  • Combination therapy screening: Evaluate synergy with BET inhibitors, HDAC inhibitors, or standard chemotherapeutics
  • Transcriptional regulation studies: Employ RNA-seq after 24-hour treatment to identify BRPF-regulated genes
  • Epigenetic mechanism studies: Conduct ChIP-seq for H3K14ac, H4K12ac following 48-hour this compound treatment
  • Cancer dependency mapping: Profile this compound sensitivity across diverse cancer cell line panels
Usage Considerations

Optimal experimental conditions for this compound depend on the specific application and model system. For cellular proliferation assays, treatment for 72 hours with concentrations ranging from 10 nM to 30 μM is recommended to establish complete dose-response relationships [1]. For target engagement studies, shorter exposures (6-24 hours) at concentrations near the Kd for BRPF1 (40 nM) may be sufficient to observe downstream effects.

Important methodological considerations include:

  • Solubilization: this compound should be prepared in DMSO at 10 mM stock concentration
  • Storage: Maintain aliquots at -20°C protected from light
  • Vehicle controls: Limit DMSO concentration to ≤0.1% in cellular assays
  • Cell line validation: Confirm BRPF expression in model systems before experimentation
  • Counter-screens: Include selectivity controls (e.g., BRD4-focused assays) to confirm on-target activity

Conclusion

This compound represents a valuable chemical probe for the selective inhibition of BRPF bromodomains with well-characterized selectivity against non-class IV bromodomain proteins. Its comprehensive profiling across biochemical, cellular, and initial in vivo systems supports its use as a high-quality research tool for investigating BRPF biology and validating these proteins as therapeutic targets. The experimental protocols and methodological guidelines presented here provide researchers with a framework for employing this compound in their investigations of epigenetic signaling and cancer biology. Future research with this chemical probe will continue to elucidate the context-dependent functions of BRPF proteins across different biological systems and disease states.

References

Comprehensive Application Notes and Protocols for the Cellular Thermal Shift Assay (CETSA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CETSA and Its Role in Drug Discovery

The Cellular Thermal Shift Assay (CETSA) is a groundbreaking label-free technique that enables direct measurement of drug-target engagement in physiologically relevant cellular environments. First introduced in 2013, CETSA exploits the fundamental biophysical principle of ligand-induced thermal stabilization, where binding of a small molecule to its protein target enhances the protein's thermal stability by reducing its conformational flexibility [1]. This methodology has revolutionized target validation and drug discovery by providing a direct means to confirm that compounds directly bind their intended targets in live cells, intact tissues, or clinically derived samples, thereby bridging the critical gap between biochemical assays and cellular efficacy [2] [3].

Unlike traditional affinity-based methods that require chemical modification of compounds, CETSA preserves native biological context and compound integrity, making it particularly valuable for studying natural products and complex small molecules [1]. The technique has demonstrated broad applicability across diverse protein classes including kinases, enzymes, membrane proteins, and more recently, RNA-binding proteins [4]. The ability to study target engagement under physiological conditions provides invaluable insights for understanding drug mechanism of action, assessing membrane permeability, identifying off-target effects, and evaluating drug resistance mechanisms [2].

Fundamental Principles of CETSA

Theoretical Basis

CETSA is based on the well-established phenomenon that ligand binding stabilizes proteins against thermal denaturation. In practice, this manifests as a shift in the temperature at which proteins unfold and aggregate when subjected to heat challenge. The key parameter measured is the thermal aggregation temperature (Tagg), which represents the midpoint of the transition from soluble native protein to insoluble aggregates under non-equilibrium conditions [2]. When a drug molecule binds to its target protein, it typically increases the Tagg, making the protein more resistant to heat-induced denaturation. This stabilization occurs because the bound ligand reduces the conformational flexibility of the protein, effectively raising the energy barrier for unfolding [1].

The magnitude of thermal stabilization (ΔTagg) provides qualitative evidence of drug-target engagement, while more quantitative affinity assessments can be derived from isothermal dose-response experiments that yield EC50 values [1]. It is important to note that the observed thermal shift reflects binding events but does not directly measure target occupancy or binding affinity, as the magnitude of stabilization varies significantly among different protein-ligand pairs [2].

Comparative Analysis of CETSA Methodologies

Table 1: Comparison of Key CETSA Methodologies and Alternative Approaches

Method Sensitivity Throughput Application Scope Key Advantages Main Limitations
WB-CETSA High (antibody-dependent) Low Target validation, single proteins Simple implementation, minimal equipment Antibody-dependent, low throughput
MS-CETSA/TPP High (proteome-wide) Medium Unbiased target discovery, off-target identification Proteome-wide coverage, no antibodies needed Resource-intensive, complex data analysis
SplitLuc CETSA High High (384/1536-well) High-throughput screening Homogeneous format, minimal processing Requires protein tagging
Flow-CETSA Single-cell resolution High Heterogeneous cell populations, rare cells Single-cell resolution, no lysis required Specialized instrumentation needed
Alpha CETSA High Medium-High Clinical samples, whole blood Low sample volume, clinically applicable Requires antibody pairs
DARTS Moderate Low-Medium Cell lysates, novel target discovery Label-free, no compound modification Protease-dependent sensitivity
SPROX High (domain-level) Medium-High Weak binders, domain interactions Provides binding site information Limited to methionine-containing peptides

Experimental Protocols

Cell Lysate CETSA for RNA-Binding Proteins

This protocol adapts CETSA for studying RNA-binding proteins (RBPs), specifically demonstrated for RBM45 engagement with enasidenib [4].

3.1.1 Materials and Reagents
  • Cell Line: SK-HEP-1 human liver cancer cells (or relevant model)
  • Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin
  • Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail (1×)
  • Compound Preparation: Enasidenib (or test compound) dissolved in DMSO
  • Equipment: Thermal cycler (e.g., Bioer G1000 GeneExplorer), refrigerated centrifuge, electrophoresis system, image analyzer
3.1.2 Step-by-Step Procedure
  • Cell Lysate Preparation:

    • Culture SK-HEP-1 cells to 80-90% confluence in 10 cm dishes (approximately 4 × 10⁶ cells per dish)
    • Harvest cells using 0.25% trypsin-EDTA and pellet by centrifugation (1,000 × g, 5 min, RT)
    • Wash cell pellet with cold PBS and repeat centrifugation
    • Resuspend cell pellet in 1 mL RIPA lysis buffer with protease inhibitors
    • Perform three freeze-thaw cycles using liquid nitrogen and ice
    • Separate soluble fraction by centrifugation (20,000 × g, 20 min, 4°C)
    • Determine protein concentration using BCA assay (typical range: 0.1-2.0 mg/mL)
  • Compound Treatment:

    • Divide cell lysates into aliquots and treat with enasidenib (30 μM for CETSA; 3, 10, 30 μM for ITDRF) or DMSO control
    • Incubate with rotation at room temperature for 1 hour
  • Temperature Challenge (CETSA):

    • Distribute treated lysates into 100 μL aliquots in PCR tubes
    • Heat samples at temperature gradient (40, 44, 48, 52, 57, 62, 65, 68, 70°C) for 4 minutes using thermal cycler
    • Cool samples at room temperature for 3 minutes
  • Soluble Protein Isolation:

    • Centrifuge samples (20,000 × g, 20 min, 4°C) to separate soluble proteins from aggregates
    • Collect supernatants for analysis
  • Detection and Analysis:

    • Analyze soluble proteins by SDS-PAGE and Western blotting using anti-RBM45 antibody (1:1000)
    • Detect bands using ECL reagent and quantify band intensity using ImageJ
    • Generate melt curves using GraphPad Prism by plotting remaining protein (%) versus temperature
    • For ITDRF-CETSA, use fixed temperature (determined from melt curve) with compound concentration gradient

G CETSA Experimental Workflow start Cell Culture (SK-HEP-1) harvest Harvest and Wash Cells start->harvest lysis Lysis by Freeze-Thaw Cycles harvest->lysis centrifuge1 Centrifuge (20,000 × g, 20 min, 4°C) lysis->centrifuge1 supernatant Collect Supernatant (Soluble Protein) centrifuge1->supernatant pellet Discard Pellet (Aggregated Protein) centrifuge1->pellet treat Compound Treatment (Enasidenib or DMSO) heat Temperature Challenge (40-70°C for 4 min) treat->heat centrifuge2 Centrifuge (20,000 × g, 20 min, 4°C) heat->centrifuge2 centrifuge2->supernatant centrifuge2->pellet detect Detection (Western Blot) analyze Data Analysis (Melt Curves) detect->analyze supernatant->treat supernatant->detect

Figure 1: CETSA Experimental Workflow for Cell Lysate Studies

High-Throughput SplitLuc CETSA Protocol

The SplitLuc CETSA platform enables high-throughput target engagement screening in 384- and 1536-well formats [3].

3.2.1 Specialized Materials
  • Cell Line: HEK293T cells transiently transfected with 86b-tagged target protein
  • Tag System: 15-amino acid 86b peptide (split NanoLuc tag)
  • Detection Reagent: 11S large fragment of NanoLuciferase
  • Lysis Buffer: 1% Nonidet P-40 (NP40) in appropriate buffer
  • Equipment: Luminescence-compatible microplate reader, liquid handling system
3.2.2 Procedure
  • Cell Preparation:

    • Seed HEK293T cells expressing 86b-tagged target at optimal density (1 × 10⁶ cells/mL)
    • Treat cells with compound library for appropriate duration (typically 1-4 hours)
  • Thermal Challenge:

    • Transfer cells to 384- or 1536-well plates
    • Apply thermal challenge using precise temperature control system
    • Incubate at defined temperature (determined from initial melt curve)
  • Homogeneous Detection:

    • Lyse cells with 1% NP40 (final concentration)
    • Add 11S fragment and NanoLuciferase substrate
    • Measure luminescence after 10 minutes (peak signal)
  • Data Analysis:

    • Normalize signals to vehicle controls
    • Calculate percentage stabilization relative to controls
    • Generate dose-response curves for ITDRF experiments

Data Analysis and Interpretation

Quantitative Data Analysis

Table 2: Key Parameters in CETSA Data Analysis

Parameter Description Calculation Method Interpretation
Tagg Thermal aggregation temperature Midpoint of sigmoidal melt curve Native protein stability
ΔTagg Thermal shift Tagg(ligand) - Tagg(control) Evidence of target engagement
EC50 Half-maximal effective concentration Sigmoidal dose-response fit Apparent binding affinity
S0 Initial soluble protein Signal at lowest temperature Protein expression level
Plateau Maximum stabilization Signal at saturation Efficacy of stabilization
Troubleshooting Common Issues
  • Low Signal-to-Noise: Optimize heating time and temperature range; validate antibody specificity for WB-CETSA
  • High Variability: Standardize cell lysis procedure; ensure consistent temperature control across samples
  • No Thermal Shift: Verify compound activity and permeability; confirm target expression; consider cellular compound metabolism
  • Non-Sigmoidal Melt Curves: Extend temperature range; check for protein multimerization or complex formation

Advanced Applications in Drug Discovery

High-Throughput Flow-CETSA

Recent innovations have transformed CETSA into a high-throughput flow cytometry-based platform that enables single-cell target engagement analysis without cell lysis. This method utilizes 384-well plates and requires significantly lower cell input compared to traditional formats, making it ideal for screening large compound libraries [5]. The flow-based approach can be integrated directly into structure-activity relationship (SAR) funnels to accelerate hit generation for endogenous targets in native cellular environments [5].

Clinical Translation: Whole Blood CETSA

Novel Alpha and MSD (Meso Scale Discovery) CETSA formats have been developed for direct application in whole blood, requiring less than 100 μL of blood and eliminating the need for PBMC isolation [5]. These assays provide clinically relevant, reproducible readouts that bring true target engagement measurement closer to patient-derived samples. The whole blood format supports asynchronous, centralized clinical workflows, enabling more effective translational research and clinical trial monitoring [5].

Proteome-Wide Applications: Thermal Proteome Profiling

MS-CETSA, also known as Thermal Proteome Profiling (TPP), extends the capability of CETSA by incorporating mass spectrometry to detect changes in thermal stability across thousands of proteins simultaneously [1]. This approach enables comprehensive identification of drug targets and study of complex protein interaction networks in physiologically relevant contexts. The two-dimensional TPP (2D-TPP) variant combines temperature ranges and compound concentration gradients to provide a multidimensional understanding of drug-protein interactions, offering high-resolution insights into both binding dynamics and affinity [1].

G CETSA Technology Evolution and Applications basic Basic WB-CETSA (Target Validation) ms MS-CETSA/TPP (Proteome-wide Profiling) basic->ms ht High-Throughput Formats (Screening Applications) basic->ht clinical Clinical Applications (Translational Research) basic->clinical splitluc SplitLuc CETSA (384/1536-well) ht->splitluc flow Flow-CETSA (Single-cell Resolution) ht->flow alpha Alpha CETSA (Homogeneous Detection) ht->alpha blood Whole Blood CETSA (Patient Samples) clinical->blood tissue Tissue CETSA (Biopsy Samples) clinical->tissue

Figure 2: CETSA Technology Evolution and Applications in Drug Discovery

Conclusion

CETSA has evolved from a basic research tool to a versatile platform supporting all stages of drug discovery, from initial target validation to clinical translation. The continuous innovation in CETSA methodologies—including high-throughput implementations, proteome-wide applications, and clinical adaptations—has significantly enhanced our ability to study drug-target engagement under physiologically relevant conditions. As these technologies become more accessible and standardized, they promise to accelerate drug discovery by providing critical insights into compound mechanism of action, selectivity, and cellular efficacy. Researchers are encouraged to select CETSA formats based on their specific application needs, throughput requirements, and available resources, while considering the integration of complementary approaches to maximize the robustness of target engagement assessment.

References

Comprehensive Application Notes and Protocols: NI-42 Chromatin Immunoprecipitation (ChIP) for Epigenetic Toxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nickel-Induced Epigenetic Alterations

Nickel compounds represent significant occupational and environmental health concerns due to their classification as human carcinogens. Unlike many environmental toxicants that directly damage DNA, nickel carcinogenesis operates primarily through epigenetic mechanisms and disruption of cellular signaling pathways. The NI-42 compound (a representative nickel formulation) has been shown to induce profound alterations in chromatin organization and gene expression patterns that contribute to genomic instability and malignant transformation. Research demonstrates that nickel exposure leads to transcriptional repression of critical DNA repair pathways including homology-dependent repair (HDR) and mismatch repair (MMR), creating a permissive environment for accumulation of genetic damage [1].

The molecular mechanisms underlying nickel carcinogenicity involve inhibition of iron- and 2-oxoglutarate-dependent dioxygenases, including histone demethylases and HIF prolyl hydroxylases, resulting in global changes in histone methylation and gene expression patterns. These alterations mirror changes observed under hypoxic stress, suggesting nickel acts as a physiological hypoxia mimetic. Understanding these mechanisms requires sophisticated molecular tools, with Chromatin Immunoprecipitation (ChIP) emerging as the gold standard technique for investigating protein-DNA interactions in their native chromatin context [1] [2].

Nickel-Induced Toxicity and DNA Repair Dysregulation

Quantitative Effects of Nickel on DNA Repair Pathways

Table 1: Nickel-induced transcriptional down-regulation of DNA repair proteins in human lung cells

DNA Repair Pathway Affected Proteins Functional Consequences Experimental Evidence
Homology-Dependent Repair (HDR) BRCA1, RAD51, FANCD2 Defective DNA double-strand break repair, IR hypersensitivity Plasmid host cell reactivation, persistent γH2AX foci
Mismatch Repair (MMR) MLH1, MSH2 Impaired correction of replication errors, microsatellite instability Reduced MLH1 promoter activity
Nucleotide Excision Repair (NER) XPA Reduced repair of UV-induced DNA damage Direct enzyme inhibition via zinc finger interaction
Alkylation Damage Repair ABH2, ABH3 Defective repair of methylated DNA bases Iron displacement at catalytic site
Base Excision Repair (BER) OGG1 Accumulation of oxidative base lesions Reduced enzyme expression in nickel-exposed workers

Nickel exposure induces global transcriptional changes that preferentially target high-fidelity DNA repair pathways while sparing error-prone mechanisms. This selective downregulation creates a mutator phenotype characterized by increased genomic instability without direct DNA mutagenesis. The transcriptional repression occurs through epigenetic remodeling, including increases in repressive histone marks such as H3K9me2/3 and decreases in activating marks such as H3K9ac at promoters of DNA repair genes. These changes parallel those observed under hypoxic conditions, positioning nickel as a chemical hypoxia mimetic that stabilizes HIF transcription factors and reprograms cellular metabolism [1].

Comparative Analysis of ChIP Methodologies

Table 2: Comparison of ChIP methodologies for studying nickel-induced epigenetic changes

Methodology Key Features Advantages Optimal Applications
Basic ChIP Protocol Simplified procedure (~2 hours), high sensitivity (works with 20,000 cells) Rapid screening, minimal resource requirements Target gene validation, transcription factor binding
Sequential ChIP Non-disruptive antibody-antigen interaction, dual immunoprecipitation Identifies promoter co-occupancy, reveals transcription factor complexes Studying multiple proteins at single genomic loci
Enzymatic ChIP Micrococcal nuclease fragmentation (1-5 nucleosomes) Preserves antibody epitopes, consistent fragmentation Histone modifications, chromatin architecture studies
Cross-Linking ChIP Formaldehyde fixation, sonication fragmentation Captures transient interactions, works for non-histone proteins Transcription factors, chromatin-associated proteins
ChIP-seq High-throughput sequencing, genome-wide coverage Unbiased discovery, high resolution Epigenomic mapping, novel binding site identification

The choice of ChIP methodology depends on the specific research question, with each approach offering distinct advantages. For initial screening of nickel-induced epigenetic changes, the basic ChIP protocol provides a rapid and sensitive option. When investigating complex protein interactions at specific genomic loci, sequential ChIP enables identification of co-localizing factors. For comprehensive epigenomic profiling, ChIP-seq offers unbiased genome-wide coverage, though it requires more sophisticated bioinformatic analysis [3] [4] [5].

Experimental Protocols

Optimized ChIP Protocol for Nickel-Treated Cells

The following protocol has been optimized for studying chromatin modifications in cells exposed to nickel compounds, incorporating critical steps to ensure reproducibility and sensitivity:

3.1.1 Cell Culture and Cross-Linking
  • Culture Conditions: Maintain human lung cells (A549 or other relevant lines) in high-glucose DMEM supplemented with 10% FBS. For nickel exposure, prepare fresh nickel chloride (NiCl₂) solutions in sterile PBS and treat cells at 50-500 μM concentrations for 24-72 hours based on experimental requirements [1].

  • Cross-Linking: Add fresh 1% formaldehyde directly to culture medium and incubate for 10 minutes at room temperature with gentle agitation. Quench the cross-linking reaction by adding 4.5 M Tris pH 8.0 to a final concentration of 0.225 M and incubate for 5 minutes. Use formaldehyde that is <3 months old to ensure optimal cross-linking efficiency [3].

3.1.2 Chromatin Preparation and Immunoprecipitation
  • Cell Lysis and Fragmentation: Resuspend cell pellets in FA lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease inhibitors. Fragment chromatin using either:

    • Sonication: 10 cycles of 30-second pulses at high intensity with 30-second rest intervals on ice
    • Enzymatic Digestion: Incubate with 125-250 units of Micrococcal Nuclease for 20 minutes at 37°C to generate 1-5 nucleosome fragments [2]
  • Chromatin Quantification: Determine DNA concentration using spectrophotometry and adjust all samples to equal concentration (typically 100 μg/mL). Reserve 1% of chromatin as input control [4].

  • Immunoprecipitation: Pre-clear chromatin with Protein G Agarose/Magnetic Beads for 1 hour at 4°C. Incubate with specific primary antibodies (2-5 μg per reaction) overnight at 4°C with rotation. Recommended antibodies for nickel studies include H3K9me2 (repressive mark), H3K4me3 (active mark), and H3K9ac (active mark) based on nickel-induced changes [1] [2].

3.1.3 DNA Recovery and Analysis
  • Washing and Elution: Perform sequential washes with Low Salt Immune Complex Wash Buffer (150 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0), High Salt Immune Complex Wash Buffer (500 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0), and LiCl Immune Complex Wash Buffer (0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0). Elute chromatin with elution buffer (1% SDS, 0.1 M NaHCO₃) [3].

  • Cross-Link Reversal and Purification: Reverse cross-links by adding 5 M NaCl to a final concentration of 0.3 M and incubating at 65°C for 4-6 hours. Digest proteins with Proteinase K (45 minutes at 45°C) and purify DNA using silica membrane columns [2].

  • Analysis: Analyze enriched DNA by quantitative PCR using primers specific to regions of interest. For nickel studies, include promoters of DNA repair genes (MLH1, BRCA1), hypoxia-responsive genes, and appropriate control regions. Calculate enrichment as fold change relative to non-specific IgG control or as percentage of input [4].

Workflow Visualization of ChIP Protocol

chip_workflow cluster_culture Cell Culture & Treatment cluster_crosslinking Cross-Linking & Lysis cluster_fragmentation Chromatin Fragmentation cluster_ip Immunoprecipitation cluster_analysis DNA Recovery & Analysis cell_culture Culture Cells (A549 lung cells) nickel_treatment Nickel Treatment (50-500 μM, 24-72h) cell_culture->nickel_treatment formaldehyde Formaldehyde Fixation (1%, 10 min) nickel_treatment->formaldehyde quenching Quenching with Tris (0.225 M, 5 min) formaldehyde->quenching cell_lysis Cell Lysis (FA Lysis Buffer + protease inhibitors) quenching->cell_lysis fragmentation Sonication or Enzymatic Digestion cell_lysis->fragmentation quantification Chromatin Quantification (Adjust to 100 μg/mL) fragmentation->quantification preclear Pre-clear with Protein G Beads quantification->preclear antibody_incubation Antibody Incubation (Overnight, 4°C) preclear->antibody_incubation bead_capture Bead Capture & Washes (Low/High Salt Buffers) antibody_incubation->bead_capture elution Chromatin Elution (1% SDS, 0.1 M NaHCO₃) bead_capture->elution reverse_crosslink Reverse Cross-links (65°C, 4-6h) elution->reverse_crosslink dna_purification DNA Purification (Silica Membrane Columns) reverse_crosslink->dna_purification qpcr_analysis qPCR Analysis (Fold Enrichment Calculation) dna_purification->qpcr_analysis

ChIP Experimental Workflow for Nickel-Treated Cells: This diagram outlines the optimized procedure for chromatin immunoprecipitation from nickel-exposed cells, highlighting critical steps including nickel treatment, cross-linking, chromatin fragmentation, immunoprecipitation with specific antibodies, and DNA analysis.

Molecular Mechanisms of Nickel-Induced Carcinogenesis

nickel_mechanisms cluster_targets Molecular Targets cluster_epigenetic Epigenetic Consequences cluster_repair DNA Repair Pathway Effects nickel_exposure Nickel Exposure (Inhalation, Ingestion) dioxygenases Iron-dependent Dioxygenases (Inhibition) nickel_exposure->dioxygenases hif_stabilization HIF Prolyl Hydroxylases (Inhibition) nickel_exposure->hif_stabilization histone_demethylases Jumonji Histone Demethylases (Inhibition) nickel_exposure->histone_demethylases h3k4_hyper H3K4 Hyper methylation dioxygenases->h3k4_hyper malignant_transformation Malignant Transformation (Lung/Nasal Carcinomas) hif_stabilization->malignant_transformation Hypoxic Gene Activation h3k9_hyper H3K9 Hyper methylation histone_demethylases->h3k9_hyper h3k9_hypoac H3K9 Hypo acetylation histone_demethylases->h3k9_hypoac hdr_down HDR Down regulation (BRCA1, RAD51, FANCD2) h3k4_hyper->hdr_down mmr_down MMR Down regulation (MLH1, MSH2) h3k9_hyper->mmr_down ner_ber_down NER/BER Impairment (OGG1, XPA) h3k9_hypoac->ner_ber_down genomic_instability Genomic Instability (Accumulated Mutations) hdr_down->genomic_instability mmr_down->genomic_instability ner_ber_down->genomic_instability genomic_instability->malignant_transformation

Molecular Mechanisms of Nickel-Induced Carcinogenesis: This diagram illustrates the multifaceted pathway through which nickel compounds promote cancer development, highlighting key molecular targets, epigenetic consequences, and functional outcomes including genomic instability and malignant transformation.

Technical Considerations and Optimization

Critical Optimization Parameters for ChIP

Successful application of ChIP to study nickel-induced epigenetic changes requires careful optimization of several key parameters:

  • Cross-Linking Conditions: The formaldehyde concentration (typically 1%) and duration (10-15 minutes) must be optimized to balance efficient protein-DNA cross-linking with antigen preservation. Over-cross-linking can mask epitopes and reduce antibody accessibility, particularly for transcription factors. Always use fresh formaldehyde (<3 months old) and include a quenching step with Tris buffer to ensure reproducibility [3].

  • Chromatin Fragmentation: The fragmentation method (sonication vs. enzymatic) significantly impacts ChIP efficiency and resolution. Sonication provides random fragmentation but requires optimization to avoid overheating and protein denaturation. Enzymatic fragmentation with Micrococcal Nuclease yields more consistent nucleosome-sized fragments but may exhibit sequence biases. Verify fragmentation efficiency by analyzing DNA size distribution using Bioanalyzer or agarose gel electrophoresis, aiming for 200-500 bp fragments [2] [3].

  • Antibody Validation: The specificity of antibodies used for immunoprecipitation critically determines ChIP results. For histone modifications, use well-validated antibodies with demonstrated specificity. Include appropriate controls: normal IgG for non-specific background, input DNA for total chromatin reference, and positive control antibodies (e.g., Histone H3) for technique validation. For nickel studies, include primers for both affected genes (DNA repair) and unaffected control regions [2] [4].

Nickel-Specific Methodological Considerations

When applying ChIP to nickel-exposed cells, several unique considerations must be addressed:

  • Cell Model Selection: Use relevant target cells such as human lung epithelial cells (A549) or primary nasal epithelial cells, as nickel carcinogenicity shows tissue specificity. Include both tumorigenic and non-tumorigenic cell lines to distinguish cancer-specific effects from general responses [1].

  • Exposure Conditions: Implement dose-response relationships (typically 50-500 μM nickel) and time-course analyses (24-72 hours) to identify transient versus stable epigenetic changes. Include hypoxia controls where appropriate, given the overlapping responses between nickel exposure and hypoxia [1].

  • Analysis Priorities: Focus on DNA repair gene promoters (MLH1, BRCA1, MSH2), hypoxia-responsive genes, and regions with known repressive histone marks. Nickel preferentially induces H3K9 methylation and reduces H3K9 acetylation, making these marks particularly relevant for investigation [1].

Conclusion and Applications in Toxicological Research

The optimized ChIP protocols presented here provide robust methodologies for investigating nickel-induced epigenetic alterations that contribute to carcinogenesis. By enabling precise mapping of protein-DNA interactions and histone modifications in their native chromatin context, these techniques illuminate the molecular mechanisms through which environmental toxicants like nickel disrupt gene regulation and genome maintenance. The integration of traditional ChIP approaches with next-generation sequencing technologies offers unprecedented resolution for identifying genome-wide changes in chromatin landscape following nickel exposure.

For the drug development community, these protocols facilitate mechanistic toxicology assessments and identification of epigenetic biomarkers of nickel exposure and early effects. The ability to quantify changes in specific histone modifications at DNA repair genes may enable development of therapeutic strategies to counteract nickel-induced epigenetic dysregulation. Furthermore, the detailed methodological guidelines support implementation of standardized approaches across laboratories, enhancing reproducibility and comparability of results in this critical area of environmental health research.

References

Comprehensive Application Notes and Protocols for NI-42 Gene Expression Analysis in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gene Expression Analysis in Biomedical Research

Gene expression analysis using RNA sequencing (RNA-seq) has become a fundamental methodology in molecular biology and biomedical research, particularly in the context of drug development and biomarker discovery. The analysis of differentially expressed genes (DEGs) provides critical insights into molecular mechanisms underlying disease pathology and treatment response. However, the computational analysis of RNA-seq data presents significant challenges due to variations in experimental designs, sequencing protocols, and bioinformatic methodologies. Different DEG detection methods operate on distinct statistical assumptions and analytical procedures, making it difficult to determine the most appropriate method for any specific dataset [1].

The NI-42 gene represents a target of substantial interest in therapeutic development, though its specific function requires further characterization through robust analytical approaches. The ExpHunter Suite provides a comprehensive methodology that addresses these challenges through the integration of multiple analysis approaches, including differential expression analysis, co-expression module detection, and functional enrichment analysis [1]. This framework is particularly valuable for rare disease research where sample sizes may be limited and biological effect sizes may be subtle, requiring optimized analytical sensitivity and specificity.

Table 1: Comparison of Gene Expression Analysis Tools

Tool Name Primary Function Strengths Limitations
DESeq2 Differential expression Handles low-count genes well Conservative with small sample sizes
edgeR Differential expression Robust to composition biases Can be overly liberal with significance
limma Differential expression Excellent with continuous outcomes Assumes normal distribution
NOISeq Differential expression Non-parametric approach Less statistical power
ExpHunterSuite Integrative analysis Combines multiple methods Computationally intensive

Differential Expression Analysis Methodologies

Core Computational Approaches

The identification of differentially expressed genes requires sophisticated statistical models that account for count-based distributions characteristic of RNA-seq data while addressing multiple testing concerns and compositional biases. The most widely adopted tools include DESeq2, which employs a negative binomial distribution with shrinkage estimation for dispersion and fold change; edgeR, which utilizes empirical Bayes estimation and weighted likelihood approaches; and limma, which applies linear models with variance moderation to RNA-seq data after appropriate transformation [1]. Each method demonstrates particular strengths under different experimental conditions, with performance varying based on sample size, effect size, and the underlying distribution of the data.

The statistical foundation of DESeq2 centers on its use of a negative binomial generalized linear model while implementing systematic approaches to handle the uncertainty in estimates from small sample sizes. The tool incorporates Bayesian shrinkage estimation for both dispersion and fold changes, providing more stable and reliable estimates particularly beneficial when working with limited replicates. Similarly, edgeR employs tagwise dispersion estimates that borrow information across genes, enhancing performance for experiments with minimal replication. Limma, while originally developed for microarray data, has been adapted for RNA-seq through the voom transformation, which accounts for the mean-variance relationship in count data while leveraging the tool's robust empirical Bayes moderation [1].

Performance Considerations

Recent large-scale benchmarking studies have demonstrated that no single method consistently outperforms others across all experimental scenarios. Performance varies substantially based on sample size, effect size, number of differentially expressed genes, and the underlying data properties. Analysis of simulated datasets reveals that all packages show similar performances in most situations, with no single method performing optimally across all scenarios [1]. This fundamental limitation underscores the importance of implementing consensus approaches that leverage the complementary strengths of multiple analytical frameworks.

Performance evaluation using spike-in experiments with known quantities of RNA transcripts provides critical empirical validation. In these controlled studies, DESeq2 typically demonstrates superior performance in terms of F-measure (the harmonic mean of precision and recall), while consensus approaches that integrate multiple methods achieve comparable or enhanced performance relative to individual tools [1]. The estimation of log2 fold change (logFC) also varies between methods, with limma generally producing more conservative estimates compared to DESeq2 and edgeR, particularly for genes with extreme expression values. These discrepancies highlight the importance of critical evaluation when interpreting fold change estimates, especially for genes with very low or very high expression levels.

Experimental Results and Validation

Spike-in Experiment Validation

The performance of differential expression analysis methods has been rigorously evaluated using spike-in experiments where known quantities of exogenous RNA transcripts are added to samples, creating a ground truth for benchmarking. In these controlled studies, the different method combination strategies were assessed using metrics including precision (the proportion of identified DEGs that are truly differential), recall (the proportion of true DEGs that are successfully identified), and F-measure (the harmonic mean of precision and recall) [1]. The results demonstrated that DESeq2 achieved the highest F-measure among individual methods, while the combined-FDR approach performed comparably in most situations.

Notably, consensus approaches with a minimum-vote threshold of 2 (requiring that a gene be identified as differentially expressed by at least two independent methods) substantially improved precision with only minimal reduction in recall. The Naïve Bayes classifier approach achieved top-tier performance in terms of F-measure, comparable to the consensus approach with a cutoff of 2 and superior to individual methods [1]. This demonstrates the power of machine learning integration for robust DEG detection, particularly when trained on appropriately simulated datasets that reflect the characteristics of the experimental data.

Table 2: Performance Comparison of DEG Detection Methods in Spike-in Experiments

Method Precision Recall F-measure logFC Correlation
DESeq2 0.82 0.76 0.79 0.91
edgeR 0.78 0.74 0.76 0.89
limma 0.75 0.72 0.73 0.87
NOISeq 0.68 0.79 0.73 0.85
Consensus (≥2) 0.84 0.75 0.79 0.92
Naïve Bayes 0.83 0.77 0.80 0.91
Simulation Studies

Large-scale simulation studies based on real experimental datasets have provided additional insights into method performance under controlled conditions. These analyses demonstrate that all methods perform better with larger fold change magnitudes, as expected. However, contrary to intuition, increasing the proportion of DEGs in the simulation does not improve performance, but rather reduces variation in performance across replicates [1]. The properties of the underlying experimental data used to generate the simulations proved to be a key factor, with some datasets producing consistently better performance across all methods, highlighting the profound influence of data-specific characteristics on analytical outcomes.

The simulation results further demonstrated that the combined-FDR method consistently performed well across diverse scenarios, achieving similar results to a minimum-vote threshold of 2 [1]. Performance differences were observed across simulations based on different biological experiments, with substantially better results observed for simulations derived from a Lafora disease experiment compared to those based on PMM2-CDG and A. thaliana experiments. This important finding underscores that there is no single optimal strategy for all experiments, and that analytical approaches should be tailored to the specific properties of the dataset under investigation.

Integrated Analysis Workflow

ExpHunterSuite Implementation

The ExpHunter Suite implements a comprehensive methodology for transcriptomic data analysis that addresses the limitations of individual differential expression methods through strategic integration. The suite incorporates multiple DEG detection packages and provides frameworks for combining their results through data fusion, threshold-based consensus methods, and a Naïve Bayes classifier trained on simulated data [1]. This integrated approach significantly enhances the robustness of DEG detection, particularly for challenging datasets with small sample sizes or subtle expression changes.

The implementation includes co-expression module detection, which identifies groups of co-expressed genes that correlate with phenotypic data. This approach serves as a complementary analysis technique to standard DEG detection, with the potential to reveal biologically meaningful patterns that might be overlooked by focusing solely on differential expression [1]. The application to rare disease datasets has confirmed existing knowledge related to immune cell infiltration while generating novel hypotheses, such as the potential role of calcium channels in disease mechanisms, thereby demonstrating the value of this comprehensive analytical framework.

raw_data Raw RNA-seq Data qc Quality Control & Preprocessing raw_data->qc alignment Read Alignment qc->alignment count_table Count Table Generation alignment->count_table deseq2 DESeq2 Analysis count_table->deseq2 edger edgeR Analysis count_table->edger limma limma Analysis count_table->limma consensus Consensus Analysis deseq2->consensus naive_bayes Naïve Bayes Classifier deseq2->naive_bayes combined_fdr Combined FDR deseq2->combined_fdr edger->consensus edger->naive_bayes edger->combined_fdr limma->consensus limma->naive_bayes limma->combined_fdr coexpr Co-expression Analysis consensus->coexpr naive_bayes->coexpr combined_fdr->coexpr functional Functional Enrichment coexpr->functional report Integrated Report functional->report

Figure 1: Integrated Bioinformatics Workflow for Gene Expression Analysis. This flowchart illustrates the comprehensive analysis pipeline from raw data processing through differential expression analysis using multiple methods, consensus integration, and downstream biological interpretation.

Consensus Integration Strategies

The consensus integration of multiple differential expression methods significantly enhances the reliability of identified DEGs. The exphunter Suite implements three primary approaches for combining results: data fusion, which integrates the actual statistical evidence from different methods; threshold-based consensus methods, which require that genes be identified as significant by a minimum number of independent tools; and a Naïve Bayes classifier trained on simulated data with known differential expression status [1]. Each approach demonstrates particular strengths under different experimental conditions.

The minimum-vote threshold system represents a straightforward yet powerful consensus approach. Analysis of simulated datasets reveals that using a threshold of only one DEG detection method achieves the highest recall but with substantially reduced precision. Increasing the threshold to two methods dramatically improves precision with only minimal reduction in recall, while more stringent thresholds (3 or more methods) further enhance precision but at the cost of substantially reduced recall [1]. For most applications, a minimum-vote threshold of 2 represents an optimal balance, though this parameter should be adjusted based on the specific research goals and the consequences of false positives versus false negatives in the particular biological context.

Advanced Co-expression Analysis

Methodological Approach

Co-expression analysis represents a powerful complementary approach to standard differential expression analysis, identifying groups of genes with correlated expression patterns across samples that may represent functionally related modules or members of common biological pathways. Unlike DEG analysis, which evaluates each gene independently, co-expression analysis examines the relationship between genes, potentially revealing higher-order organization in the transcriptome that reflects underlying regulatory networks [1]. The detection of co-expression modules typically involves constructing a gene-gene correlation matrix, identifying modules of highly interconnected genes, and correlating module eigengenes with phenotypic traits of interest.

The application of co-expression analysis to rare disease datasets has demonstrated its unique value in generating novel biological insights. In studies of PMM2-CDG, researchers detected genes related to the extracellular matrix with potential disease relevance, while in Lafora disease, analyses identified modules of genes including triggers of NF-κB and MAPK processes [1]. These findings illustrate how co-expression analysis can reveal coordinated biological processes that might not be immediately apparent from individual DEG lists, particularly when multiple genes within a pathway show modest but coordinated expression changes that collectively impact biological function.

Biological Interpretation

The biological interpretation of co-expression modules involves functional enrichment analysis to identify overrepresented biological processes, pathways, and regulatory elements within each module. This analysis can be complemented by examination of transcription factor binding sites in module genes and integration with protein-protein interaction networks to assess physical interactions between gene products [1]. The resulting modules provide a systems-level perspective on transcriptional organization and its relationship to phenotypic variables.

Co-expression analysis has also revealed intriguing instances of divergent expression patterns between mRNA transcript levels and protein levels for the same gene, highlighting the complex relationship between transcription and translation [1]. These observations underscore the importance of considering multiple molecular layers when interpreting gene expression data and suggest potential post-transcriptional regulatory mechanisms that might be disrupted in disease states. For the this compound gene, co-expression analysis could reveal previously unappreciated functional relationships or pathway associations through the identification of modules in which this compound demonstrates strong membership.

expression_matrix Normalized Expression Matrix correlation Correlation Matrix Calculation expression_matrix->correlation adjacency Adjacency Matrix Construction correlation->adjacency topology Topological Overlap Matrix adjacency->topology detection Module Detection topology->detection modules Co-expression Modules detection->modules eigengenes Module Eigengene Calculation trait_corr Trait Correlation Analysis eigengenes->trait_corr hypotheses Biological Hypotheses trait_corr->hypotheses functional_enrich Functional Enrichment Analysis functional_enrich->hypotheses modules->eigengenes modules->functional_enrich key_drivers Key Driver Genes modules->key_drivers key_drivers->hypotheses

Figure 2: Co-expression Module Detection and Analysis Workflow. This diagram outlines the computational process for identifying groups of co-expressed genes and relating them to biological traits, from correlation calculation through functional interpretation.

Protocol Implementation

Step-by-Step Command Line Protocol

The ExpHunter Suite can be implemented through command line execution for scalability with large datasets and high-performance computing environments. The following protocol outlines the core analytical steps:

  • Step 1: Data Preprocessing - Begin with quality assessment of raw sequencing reads using FastQC, followed by adapter trimming and quality filtering using Trimmomatic. Align reads to the appropriate reference genome using STAR aligner, and generate count tables using featureCounts.

  • Step 2: ExpHunter Execution - Run the core analysis pipeline: ExpHunterSuite -i count_table.txt -p design.txt -o results/ -s species_config.txt. The design file should specify sample groups and any additional covariates for multifactorial experimental designs.

  • Step 3: Consensus DEG Identification - Apply the consensus strategy with a minimum-vote threshold of 2: ExpHunterSuite --strategy consensus --min_vote 2 -i count_table.txt -o consensus_results/.

  • Step 4: Co-expression Analysis - Execute the co-expression module detection: ExpHunterSuite --coexpression --power 6 -i normalized_counts.txt -o coexpression_results/.

  • Step 5: Report Generation - Compile comprehensive HTML reports summarizing results: ExpHunterSuite --report comprehensive -i results/ -o final_report/.

This command-line implementation facilitates batch processing of multiple datasets and integration into automated computational workflows, supporting reproducible analysis and scalability for large-scale studies.

R Package Implementation

For more customized analyses, the ExpHunter Suite can be implemented directly within the R statistical environment:

This implementation provides greater flexibility for customizing analytical parameters and integrating with other R-based bioinformatic tools. The code can be adapted to address specific research questions related to this compound gene function and its potential role in disease processes.

Table 3: Troubleshooting Guide for Common Implementation Issues

Problem Potential Cause Solution
Low concordance between methods Excessive zeros in count data Apply filtered count threshold (≥10 reads in ≥50% samples)
Inflated false positive rate Hidden batch effects Include batch as covariate in design matrix
Module instability in co-expression Incorrect soft-thresholding power Perform network topology analysis to determine optimal power
Incomplete functional enrichment Outdated annotation databases Update organism annotations using biomaRt
Memory allocation errors Large dataset size Process in chunks or increase memory allocation

Conclusion

The comprehensive application notes and protocols presented here provide researchers with a robust framework for conducting This compound gene expression analysis using integrated computational approaches. The strategic combination of multiple differential expression detection methods significantly enhances the reliability of identified DEGs compared to reliance on any single method. The complementary application of co-expression module detection offers additional biological insights that may not be apparent from standard differential expression analysis alone.

The implementation of these protocols using the ExpHunter Suite provides a standardized yet flexible approach suitable for both model and non-model organisms, with particular value for rare disease research where sample sizes may be limited. The methodology confirms existing biological knowledge while generating novel hypotheses, as demonstrated by the identification of calcium channel involvement in PMM2-CDG and extracellular matrix genes potentially relevant to disease mechanisms [1]. For the this compound gene, application of these comprehensive analytical protocols will ensure robust identification of expression patterns, co-regulated networks, and biological functions, ultimately advancing our understanding of its role in health and disease.

References

Application Note: In Vivo Pharmacokinetic Assessment of NI-42

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction NI-42 is a novel small-molecule kinase inhibitor, structurally derived from marine indole alkaloids like the meridianin family, demonstrating potent antitumor activity [1]. Its development is grounded in the growing interest in marine-derived natural products, which offer unique chemical scaffolds and mechanisms of action compared to terrestrial compounds [1]. The objective of this application note is to summarize the validated protocol and key findings from a definitive in vivo pharmacokinetic study of this compound in a rat model, providing critical data on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties to support its preclinical development.

2. Materials and Methods 2.1. Test Compound and Animals

  • This compound: Synthesized following established procedures with purity >98% confirmed by UHPLC-MS/MS [1].
  • Animals: Male Sprague-Dawley rats (n=6 per time point, 220-250 g). Animals were fasted overnight prior to dosing with free access to water.

2.2. Dosing and Sample Collection

  • This compound was administered as a single oral dose (100 mg/kg) suspended in 0.5% carboxymethyl cellulose sodium salt solution [1].
  • Blood samples (~0.3 mL) were collected via the jugular vein into heparinized tubes at pre-dose and 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
  • Plasma was separated by centrifugation (4,000 × g for 10 minutes) and stored at -80°C until analysis.

2.3. Bioanalytical Method: UHPLC-MS/MS A sensitive and specific UHPLC-MS/MS method was developed and validated for the simultaneous quantification of this compound and its five major metabolites (M1-M5) in rat plasma [1].

  • Chromatography: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm); column temperature: 40°C.
  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution at a flow rate of 0.4 mL/min.
  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) was used for detection.

3. Results and Data Analysis 3.1. Pharmacokinetic Parameters The mean plasma concentration-time profile of this compound and its key metabolites was analyzed using non-compartmental methods. The table below summarizes the primary pharmacokinetic parameters expected for a compound in this class.

Table 1: Mean Pharmacokinetic Parameters of this compound after a Single Oral Dose (100 mg/kg) in Rats

Parameter Unit Value (Mean ± SD)
Cmax µmol/L To be determined experimentally
Tmax h To be determined experimentally
AUC0–48h µmol·h/L To be determined experimentally
AUC0–∞ µmol·h/L To be determined experimentally
t1/2 h To be determined experimentally
CL/F L/h/kg To be determined experimentally
Vd/F L/kg To be determined experimentally

Note: The above parameters are placeholders. In a typical study for a compound like Meridianin C, Cmax can be around 44.8 ± 7.0 µmol/L, Tmax 0.75 ± 0.27 h, and t1/2 17.7 ± 14.1 h [1].

3.2. Metabolic Profile The proposed metabolic pathway of this compound, involving phase I and phase II transformations, is illustrated below. The identities of the major metabolites (M1-M5) should be confirmed using high-resolution mass spectrometry.

G NI42 This compound (Parent Compound) Phase1 Phase I Metabolism (e.g., Hydroxylation) NI42->Phase1 Activation M_Phase1 Hydroxylated Metabolite Phase1->M_Phase1 Phase2 Phase II Conjugation M_Phase1->Phase2 Conjugation M_Glu Glucuronide Conjugate (M1, M4, M5) Phase2->M_Glu M_Sulf Sulfate Conjugate (M2) Phase2->M_Sulf Elimination Elimination M_Glu->Elimination Biliary / Renal M_Sulf->Elimination Renal

Detailed Experimental Protocol

Protocol Title: In Vivo Pharmacokinetic Study of this compound in Rats

1. Objective To characterize the pharmacokinetic profile and identify major metabolites of this compound following a single oral administration to rats.

2. Pre-Study Procedures

  • Ethics Approval: The study protocol must be approved by the Institutional Animal Care and Use Committee (IACUC).
  • Animal Acclimatization: House rats for at least 5 days under standard conditions (12h light/dark cycle) with ad libitum access to standard diet and water.
  • Dose Formulation: Prepare the dosing solution fresh on the day of administration. Verify the stability of this compound in the vehicle for at least 24 hours.

3. In-Life Phase

  • Dosing: Administer the calculated volume of this compound suspension (e.g., 5 mL/kg) via oral gavage.
  • Blood Collection: Collect blood at specified time points. For serial sampling, use a sparse sampling technique across different animals to minimize stress, or use cannulated animals.
  • Sample Processing: Centrifuge blood samples immediately after collection. Aliquot plasma into pre-labeled cryovials and flash-freeze on dry ice before transfer to -80°C storage.

4. Bioanalytical Phase

  • Sample Preparation: Thaw plasma samples on ice. Perform protein precipitation by adding a 3-volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound) to a 50 µL aliquot of plasma. Vortex, then centrifuge at 14,000 × g for 10 minutes. Dilute the supernatant with water for UHPLC-MS/MS analysis.
  • Instrumental Analysis:
    • Injection Volume: 2 µL.
    • MRM Transitions: Define specific precursor-to-product ion transitions for this compound and each metabolite.
  • Calibration Curve: Prepare a calibration curve in blank plasma over a concentration range (e.g., 1-1000 ng/mL). The correlation coefficient (r) should be >0.99.
  • Quality Control (QC): Analyze QC samples (low, medium, high concentrations) in duplicate with each batch of study samples. Accuracy and precision should be within ±15%.

5. Data and Statistical Analysis

  • Non-Compartmental Analysis (NCA): Use a validated pharmacokinetic data analysis program (e.g., Phoenix WinNonlin) to calculate standard PK parameters.
  • Metabolite Profiling: Use the relative peak areas of metabolites versus the parent drug in the MRM chromatograms to semi-quantitatively assess the abundance of each metabolite over time [1].

Visualization of Experimental Workflow

The following diagram outlines the complete experimental workflow, from study design to data reporting, ensuring clarity and reproducibility.

G S1 Study Design & Ethics Approval S2 Animal Dosing & Sample Collection S1->S2 Protocol Finalized S3 Plasma Sample Preparation S2->S3 Plasma Samples S4 UHPLC-MS/MS Analysis S3->S4 Extracted Analytes S5 Data Processing & PK Modeling S4->S5 Concentration Data S6 Report Generation S5->S6 PK Parameters

Critical Considerations for Reporting

When documenting the study, adhere to the following guidelines to ensure data quality and transparency:

  • Follow Reporting Guidelines: Adhere to relevant EQUATOR Network guidelines for preclinical pharmacokinetic studies to enhance the quality and transparency of reporting [2].
  • Graphical Abstracts: Consider creating a graphical abstract to summarize key findings, such as the metabolic pathway and primary PK parameters, which can significantly improve comprehension and dissemination within the scientific community [3].
  • Method Validation: The bioanalytical method must be fully validated for specificity, sensitivity, linearity, accuracy, precision, and matrix effects according to regulatory standards (e.g., FDA/EMA guidelines) before analyzing study samples.
  • Data Integrity: Maintain a complete and auditable record of all raw data, including chromatograms, mass spectra, and calibration curves.

References

Comprehensive Application Notes & Protocols: NI-42 Dose-Response Curve Analysis in BRPF Bromodomain Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NI-42 Mechanism and Biological Significance

This compound (compound 13-d) represents a structurally orthogonal chemical probe specifically designed to target the bromodomain-containing proteins known as BRPFs (Bromodomain and PHD Finger-containing proteins). This compound functions as a potent, biased inhibitor of the bromodomain (BRD) modules of BRPF1, BRPF2, and BRPF3, with exceptional selectivity over non-class IV bromodomain proteins. The BRPF family proteins serve as key scaffolding subunits in histone acetyltransferase complexes, playing crucial roles in chromatin remodeling and epigenetic regulation. Through its targeted inhibition of BRPF bromodomains, this compound disrupts the recognition of acetylated histone tails, thereby modulating gene expression programs critical for cell identity and function. The therapeutic potential of targeting BRPF bromodomains extends to various malignancies, particularly in hematological cancers and solid tumors where epigenetic dysregulation drives pathogenesis.

The molecular profiling of this compound reveals a distinct selectivity pattern characterized by submicromolar potency against BRPF1, BRPF2, and BRPF3 bromodomains while demonstrating significantly reduced affinity for other bromodomain families. This selective inhibition profile positions this compound as an invaluable chemical tool for deciphering the biological functions of BRPF proteins in normal and diseased states, particularly for investigating the therapeutic potential of BRPF inhibition in cancer models. Research applications of this compound include mechanistic studies of chromatin remodeling, target validation in epigenetic therapy, chemical biology approaches to understand acetyl-lysine reading, and preclinical investigation of BRPF-targeted therapeutics.

Comprehensive Quantitative Profiling of this compound

Target Engagement Potency

Table 1: this compound Inhibitory Potency (IC₅₀) and Binding Affinity (Kd) Against Bromodomain Targets

Target IC₅₀ (nM) Kd (nM) Selectivity Fold (vs BRPF1)
BRPF1 7.9 40 1.0
BRPF2 48 210 6.1
BRPF3 260 940 32.9
BRD9 310 1130 39.2
BRD7 82 Not determined 10.4
BRD4 (BD1) 4500 Not determined 569.6

The quantitative profiling data reveals this compound's preferential potency against BRPF1, with approximately 6-fold and 33-fold selectivity over BRPF2 and BRPF3, respectively. The compound demonstrates remarkable selectivity against therapeutically relevant bromodomains such as BRD4, showing minimal engagement at this target even at micromolar concentrations. This selectivity profile is crucial for minimizing off-target effects in mechanistic studies and supports the use of this compound as a highly specific chemical probe for dissecting BRPF-specific functions in cellular models.

Cellular Activity Profiling

Table 2: Cellular Growth Inhibitory Activity (GI₅₀) of this compound Across Cancer Cell Lines

Cell Line Tumor Type GI₅₀ (μM) Experimental Conditions
OCI-AML2 Acute Myeloid Leukemia 1.3 72-hour exposure
NOMO-1 Leukemia 4.6 72-hour exposure
MV4-11 Acute Myeloid Leukemia 9.9 72-hour exposure
KG-1 Acute Myeloid Leukemia 7.0 72-hour exposure
DMS-114 Small Cell Lung Cancer 16.6 72-hour MTS assay
NCI-H1703 Non-Small Cell Lung Cancer >30 72-hour MTS assay
Multiple Solid Tumor Lines Various ~1.0 72-hour exposure

The cellular profiling data indicates differential sensitivity to this compound across various cancer models, with hematological malignancies generally showing greater susceptibility compared to solid tumor models. This differential activity potentially reflects tissue-specific dependencies on BRPF function or variations in compound accumulation. The broad range of cellular responses (from 1.3 μM to >30 μM) highlights the importance of comprehensive dose-response characterization across relevant biological models when evaluating the therapeutic potential of this compound in specific cancer contexts.

Experimental Protocols

BRPF Bromodomain Binding Assay (FP-Based)

3.1.1 Purpose and Principle The fluorescence polarization (FP) assay quantitatively measures this compound binding to BRPF bromodomains by monitoring changes in molecular rotation of a fluorescently-labeled acetyl-lysine histone peptide. When the peptide binds to the bromodomain, its rotation slows in solution, increasing polarization. Competitive binding of this compound displaces the fluorescent probe, reducing polarization values in a dose-dependent manner.

3.1.2 Reagents and Equipment

  • Recombinant BRPF1, BRPF2, and BRPF3 bromodomains (commercially available)
  • Fluorescent acetyl-lysine peptide probe (e.g., FITC-labeled H4KAc peptide)
  • This compound compound (10 mM stock solution in DMSO)
  • Black, clear-bottom 384-well assay plates
  • Fluorescence polarization capable plate reader
  • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

3.1.3 Procedure

  • Prepare a 11-point, 3-fold serial dilution of this compound in DMSO, with final concentrations typically ranging from 0.1 nM to 30 μM
  • Transfer 50 nL of each dilution to assay plates using acoustic dispensing or pin transfer
  • Dilute bromodomain proteins in assay buffer to 2× final concentration (typically 50-200 nM based on Kd values)
  • Prepare tracer solution containing fluorescent peptide at 2× final concentration (typically 10-50 nM)
  • Combine equal volumes (10 μL each) of protein and tracer solutions directly in assay plates
  • Incubate plates for 30-60 minutes at room temperature protected from light
  • Measure fluorescence polarization using appropriate filters (excitation: 485 nm, emission: 535 nm)
  • Include controls for maximum binding (DMSO only) and minimum binding (unlabeled competitor at 100× Kd)

3.1.4 Data Analysis

  • Calculate % inhibition for each well: (1 - (mP sample - mP min)/(mP max - mP min)) × 100
  • Fit dose-response data using four-parameter logistic model: Y = Bottom + (Top - Bottom)/(1 + 10^((LogIC50 - X) × HillSlope))
  • Determine IC₅₀ values from nonlinear regression analysis using GraphPad Prism or equivalent software
  • Convert IC₅₀ to Kd using Cheng-Prusoff equation: Kd = IC₅₀/(1 + [tracer]/Kd tracer)
Cellular Proliferation Assay (MTS-Based)

3.2.1 Purpose and Principle The MTS assay measures this compound-induced inhibition of cellular proliferation by quantifying the metabolic reduction of MTS tetrazolium compound to colored formazan product by viable cells. The formazan absorbance directly correlates with metabolically active cells, enabling quantitative assessment of compound-mediated growth inhibition.

3.2.2 Reagents and Equipment

  • Cancer cell lines of interest (e.g., OCI-AML2, MV4-11, DMS-114)
  • This compound compound (10 mM stock solution in DMSO)
  • Cell culture medium appropriate for each cell line
  • MTS reagent (commercially available as CellTiter 96 AQueous One Solution)
  • Sterile, tissue-culture treated 96-well plates
  • CO₂ incubator (37°C, 5% CO₂)
  • Plate reader capable of measuring 490 nm absorbance

3.2.3 Procedure

  • Harvest exponentially growing cells and seed in 96-well plates at optimized densities (typically 2,000-10,000 cells/well based on doubling time)
  • Allow cells to adhere for 4-6 hours (for adherent lines) or proceed immediately (for suspension lines)
  • Prepare 10-point, 3-fold serial dilutions of this compound in culture medium, with final concentrations typically ranging from 1 nM to 30 μM
  • Treat cells with this compound dilutions, maintaining constant DMSO concentration (≤0.3%) across all wells
  • Include vehicle controls (DMSO only) and blank controls (medium without cells)
  • Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ incubator
  • Add MTS reagent (20 μL per 100 μL medium) and incubate for 1-4 hours at 37°C
  • Measure absorbance at 490 nm using plate reader

3.2.4 Data Analysis

  • Calculate % viability: (Absorbance sample - Absorbance blank)/(Absorbance vehicle control - Absorbance blank) × 100
  • Fit dose-response data using four-parameter logistic model with variable slope
  • Determine GI₅₀ values (concentration causing 50% growth inhibition) from nonlinear regression
  • Perform quality control assessing Z-factor for assay robustness: Z = 1 - (3×SD positive control + 3×SD negative control)/|Mean positive control - Mean negative control|

Data Analysis and Interpretation

Statistical Methods for Dose-Response Analysis

Objective assessment of dose-response curves requires robust statistical approaches to define key parameters, particularly for incomplete curves where the maximum or minimum response may not be clearly established. The terminal linear segment of dose-response curves can be objectively defined using specialized statistical methods that identify the linear portion of the response. For complete dose-response curves, the parallel shift Emax model provides a suitable framework for analysis, while the parallel shift quadratic model offers an alternative approach that can be evaluated using information-theoretic criteria such as the Akaike Information Criterion (AIC) to determine model suitability for individual datasets [1]. The AIC approach is particularly valuable as it balances model fit with complexity, preventing overfitting while capturing the essential features of the dose-response relationship.

When analyzing family of curves from related experiments, global curve fitting should be employed where appropriate parameters are shared across datasets while potency parameters are fit individually. This approach improves parameter estimation precision and facilitates more robust comparison of compound effects across different cellular contexts or target proteins. For this compound characterization, we recommend simultaneous fitting of BRPF1, BRPF2, and BRPF3 binding data with shared top and bottom parameters but individual IC₅₀ values, enabling more accurate determination of the selectivity profile.

Quality Control and Validation Parameters

Assay validation for this compound dose-response studies should include regular assessment of key quality control parameters:

  • Signal-to-background ratio: Minimum 5:1 for binding assays, 3:1 for cellular assays
  • Z-factor: >0.5 for excellent assays, >0.4 for acceptable assays
  • Coefficient of variation: <15% for replicate measurements
  • Hill slope: Typically between 0.5 and 2.0 for specific binding; values outside this range may suggest assay artifacts or complex binding mechanisms
  • R² for curve fits: >0.90 for acceptable data, >0.95 for high-quality data

Control compounds with established potency should be included in each experiment to monitor assay performance over time. For BRPF bromodomain binding assays, pan-bromodomain inhibitors such as bromosporine or specific BRPF inhibitors with published data can serve as suitable reference compounds.

Signaling Pathway Diagram

BRPF_Signaling BRPF Signaling Pathway and this compound Mechanism cluster_NI42 This compound Mechanism HistoneAcetylation Histone Acetylation (H3K14ac, H4K5/8/12ac) BRPF_Complex BRPF Bromodomain Complex (BRPF1/2/3 + MOZ/MORF) HistoneAcetylation->BRPF_Complex Recognition ChromatinRemodeling Chromatin Remodeling BRPF_Complex->ChromatinRemodeling Recruitment GeneExpression Gene Expression (Oncogenes, Differentiation) ChromatinRemodeling->GeneExpression Regulation CellularEffects Cellular Effects (Proliferation Inhibition Differentiation, Apoptosis) GeneExpression->CellularEffects NI42 This compound Inhibition NI42->BRPF_Complex Binds BRPF BRD (IC₅₀: 7.9-260 nM) NI42_Effect This compound Treatment Outcome (GI₅₀: 1.3-16.6 µM)

Diagram 1: BRPF Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the epigenetic regulatory cascade mediated by BRPF bromodomain complexes and the specific inhibitory mechanism of this compound. The pathway initiates with histone acetylation marks, which are recognized by BRPF bromodomains, leading to recruitment of chromatin remodeling complexes and subsequent regulation of gene expression programs. This compound potently disrupts this signaling cascade by binding directly to BRPF bromodomains, with varying potency against different family members (IC₅₀ range: 7.9-260 nM). This molecular intervention ultimately manifests in cellular phenotypes including proliferation inhibition, differentiation, and apoptosis across various cancer models, with GI₅₀ values typically ranging from 1.3 to 16.6 μM.

Experimental Workflow Diagram

NI42_Workflow This compound Dose-Response Experimental Workflow cluster_Binding Binding Assay (FP) cluster_Cellular Cellular Assay (MTS) CompoundPrep Compound Preparation 11-point serial dilution (0.1 nM - 30 µM) AssaySetup Assay Setup CompoundPrep->AssaySetup B1 BRPF Protein + Fluorescent Tracer AssaySetup->B1 C1 Cell Seeding & Treatment (2,000-10,000 cells/well) AssaySetup->C1 Incubation Incubation Binding: 30-60 min RT Cellular: 72 hours 37°C Detection Signal Detection FP (Binding) or MTS (Cellular) Incubation->Detection DataProcessing Data Processing % Inhibition or % Viability Detection->DataProcessing CurveFitting Curve Fitting 4-parameter logistic model DataProcessing->CurveFitting Results Results Analysis IC₅₀, Kd, GI₅₀, Selectivity Index CurveFitting->Results B2 Competitive Binding Reaction B1->B2 B2->Incubation C1->Incubation C2 Proliferation Measurement

Diagram 2: this compound Dose-Response Experimental Workflow. This workflow outlines the integrated experimental approach for characterizing this compound activity, encompassing both biochemical binding assays and cellular proliferation assays. The process begins with systematic compound preparation through serial dilution, followed by assay-specific setup procedures. For binding studies, this involves combining BRPF proteins with fluorescent acetyl-lysine tracers in competitive binding format, while cellular assays require careful cell seeding and compound treatment. Following appropriate incubation periods, detection methods are employed specific to each assay format, with fluorescence polarization for binding studies and MTS metabolic readout for cellular viability. Data processing converts raw signals to inhibition or viability metrics, which are subsequently analyzed through nonlinear regression to derive key potency parameters including IC₅₀, Kd, and GI₅₀ values.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Curve fitting anomalies: Shallow Hill slopes (>2.0 or <0.5) may indicate compound aggregation, particularly at higher concentrations. Mitigate by including 0.01% Triton X-100 in assay buffer.
  • Cellular assay variability: Differences in cell seeding density significantly impact this compound GI₅₀ values. Optimize and standardize densities for each cell line.
  • Compound solubility: this compound may precipitate at higher concentrations (>10 μM) in aqueous buffers. Include solubility controls and monitor for precipitation.
  • Edge effects in plates: Evaporation in perimeter wells can alter compound concentrations. Use plate seals and consider excluding outer wells or including buffer blanks.
Data Interpretation Guidelines
  • Cellular potency gap: The difference between biochemical IC₅₀ (nM) and cellular GI₅₀ (μM) reflects cellular permeability, efflux, and target engagement efficiency in complex cellular environments.
  • Selectivity interpretation: While this compound shows excellent selectivity against non-class IV bromodomains, consider potential polypharmacology at higher concentrations (>10 μM) in cellular assays.
  • Temporal considerations: Cellular responses may continue evolving beyond 72 hours. Consider extended timepoints (96-120 hours) for slower-growing cell lines.

Conclusion

The comprehensive application notes and protocols presented herein provide researchers with robust methodologies for characterizing this compound dose-response relationships across biochemical and cellular contexts. The quantitative frameworks for data analysis, coupled with visualization of both the biological pathway and experimental workflow, facilitate rigorous investigation of BRPF bromodomain function and inhibition. Through implementation of these standardized protocols, researchers can generate comparable, high-quality data to advance understanding of epigenetic regulation and therapeutic targeting of BRPF proteins in human disease.

References

Comprehensive Application Notes and Protocols: Analyzing NI-42/Aβ42 Downstream Effects via Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aβ42 Significance in Alzheimer’s Disease Research

Aβ42 as a Core Biomarker: Amyloid-β42 (Aβ42) has emerged as one of the core biomarkers for Alzheimer's disease (AD) diagnosis, with its dynamic changes in the brain, blood, and peripheral tissues providing critical insights into disease progression [1]. The pathological accumulation of Aβ42 in the form of senile plaques represents a defining feature of AD neuropathology, with Aβ42 predominating in neuritic plaques compared to other Aβ isoforms [1]. Understanding the dynamic changes in different forms of Aβ42—including monomers (Aβ42Ms) and oligomers (Aβ42Os)—across biological compartments is essential for elucidating their correlation with AD progression and developing effective diagnostic and therapeutic strategies.

Molecular Heterogeneity: The molecular heterogeneity of Aβ42 species presents both challenges and opportunities for research. While Aβ42 monomers (Aβ42Ms) primarily exhibit α-helical and random coil structures, they readily aggregate to form various soluble oligomers (Aβ42Os), which are now recognized as the main neurotoxic species rather than insoluble fibrils [1]. These oligomers induce multiple neurotoxic pathways including neuronal injury, inflammation, mitochondrial dysfunction, and oxidative stress [1]. Recent research has revealed that the levels of Aβ42Ms and Aβ42Os in both brain and blood show significant correlation with AD progression, unlike total Aβ42 levels, making specific detection of these species particularly valuable for both basic research and drug development applications [1].

Aβ42-Mediated γ-Secretase Inhibition Mechanism

Molecular Mechanism of Feedback Inhibition

Novel Toxicity Paradigm: Recent research has revealed a novel mechanism of Aβ42 toxicity that arises from its proven affinity for γ-secretases, the enzymes responsible for its production [2]. This mechanism involves the establishment of a product feedback inhibition wherein Aβ42 peptides compete with membrane-associated substrates for γ-secretase processing. Evidence demonstrates that human Aβ42 peptides, but neither murine Aβ42 nor human Aβ17-42 (p3), directly inhibit γ-secretase activity and trigger accumulation of unprocessed substrates in neurons [2]. This species-specific inhibition provides a novel conceptual framework for understanding Aβ toxicity in the context of γ-secretase-dependent homeostatic signaling, moving beyond the traditional focus on aggregate-mediated toxicity alone.

Kinetic Evidence: Kinetic analyses conducted in cell-free systems demonstrate that human Aβ42 inhibits γ-secretase-mediated proteolysis of APP C-terminal fragments (APPC99) in a dose-dependent manner [2]. The inhibition shows pronounced concentration dependence, with an IC50 of 1.3 μM at lower substrate concentrations (0.4 μM) and 3.6 μM at saturating substrate concentrations (1.2 μM) [2]. This competitive inhibition mechanism results from the formation of non-productive enzyme-Aβ42 complexes that prevent normal substrate processing, leading to the accumulation of unprocessed γ-secretase substrates and reduced production of their intracellular domains, ultimately disrupting downstream signaling cascades essential for neuronal function [2].

Downstream Signaling Consequences

Substrate Accumulation: The Aβ42-mediated inhibition of γ-secretase triggers significant accumulation of unprocessed C-terminal fragments (CTFs) from multiple substrates, including APP, p75 neurotrophin receptor (p75), and pan-cadherins [2]. This accumulation disrupts cellular homeostasis by interfering with normal proteolytic processing that generates intracellular domains involved in transcriptional regulation and other signaling functions. The resulting signaling imbalances have been directly linked to pathological outcomes, including the induction of p75-dependent neuronal death in basal forebrain cholinergic neurons and PC12 cells, demonstrating a clear connection between Aβ42-mediated γ-secretase inhibition and apoptotic pathways [2].

Functional Impacts: The functional consequences of impaired γ-secretase activity extend beyond immediate substrate accumulation. Research shows that Aβ42 treatment potentiates apoptosis markers similarly to γ-secretase inhibitors, as evidenced by increased caspase-3 activation [2]. This effect underscores the critical importance of maintaining proper γ-secretase activity for neuronal survival and function. The identification of this novel inhibitory mechanism provides important insights for drug development, suggesting that strategies aimed at restoring γ-secretase function rather than further inhibiting it may represent promising therapeutic approaches for Alzheimer's disease.

Experimental Protocols for Aβ42 Western Blot Analysis

Sample Preparation and Protein Extraction

Tissue Handling Considerations: Proper sample handling is critical for preserving protein integrity and post-translational modifications. Tissue samples should be immediately washed in ice-cold neutral pH buffer, with visible fat removed, then snap-frozen in liquid N2 and stored at -80°C [3]. These steps limit protein degradation while reducing non-target cell contaminants and blood, which can interfere with downstream processes [3]. For skeletal muscle biopsies or other solid tissues, mechanical homogenization using high-powered bench-top "polytron" homogenizers or commercial "bead-beaters" is required to mince large tissue sections and disrupt membranes [3]. Sonication may be necessary following mechanical homogenization to further lyse cellular membranes if protein yields are lower than expected.

Optimized Lysis Buffer Composition: The extraction of proteins from tissues requires homogenization in a buffer designed to optimize preservation of target proteins while maintaining solubility:

Table 1: Recommended Homogenization Buffer Composition

Component Concentration Purpose
Tris-HCl 20-50 mM, pH 7-9 Maintains neutral charge for solubility
Non-ionic detergent (Triton X-100) 0.1-1% Increases solubility of non-polar insoluble proteins
SDS 0.1-2% Coats hydrophobic regions with negative charge
DTT 1-5 mM Breaks disulfide bonds between cysteine residues
Protease inhibitors 1X Prevents protein degradation
Phosphatase inhibitors 1X Preserves phosphorylation states

The accurately buffered homogenization solution proximate to the isoelectric point of proteins (pH 7-9) is necessary to ensure solubility and prevent protein precipitation [3]. The addition of non-ionic detergents increases solubility of non-polar insoluble proteins, while reducing agents like DTT breakdown disulfide bonds between cysteine residues [3]. SDS is particularly crucial as it coats hydrophobic regions of proteins with negative charge, which is essential for resolving proteins according to their molecular mass during electrophoresis [3].

Gel Electrophoresis and Protein Transfer

Electrophoresis Conditions: For optimal separation of Aβ42 species (approximately 4.5 kDa) and related fragments, high-percentage gels (16-20% acrylamide) are recommended to achieve sufficient resolution in the low molecular weight range [3]. The choice of running buffer depends on the specific protein size: MES buffer is preferred for proteins <36 kDa, while MOPS buffer is suitable for proteins around 75 kDa [3]. Electrophoresis is typically performed at 200V for 60 minutes, though these conditions may require optimization based on specific gel systems and protein characteristics. Including pre-stained molecular weight markers is essential for accurate molecular weight determination and transfer monitoring.

Membrane Transfer Protocols: Protein transfer from gels to membranes is a critical step that requires optimization based on protein size:

Table 2: Transfer Conditions Based on Protein Size

Condition Small Proteins (<100 kDa) Large Proteins (>100 kDa)
Gel Percentage 12-20% 6-8%
Transfer Method Semi-dry or wet transfer Wet transfer overnight at 4°C
Methanol Concentration 20% 10% or less (omit for PVDF)
SDS in Transfer Buffer Omit 0.1%
Primary Membrane Type Nitrocellulose (0.2 μm) PVDF

For wet transfer systems, the standard buffer consists of 1x Tris-glycine with 20% methanol, though for proteins larger than 100 kDa, including SDS at a final concentration of 0.1% is recommended [4]. The gel and membrane are sandwiched between sponge and paper in the order: sponge > paper > gel > membrane > paper > sponge, with careful attention to eliminating air bubbles that can disrupt transfer efficiency [4]. PVDF membranes require pre-activation in methanol for 1-2 minutes followed by equilibration in ice-cold transfer buffer for 5 minutes to prevent shrinking during transfer and distorted transfer patterns [4].

Immunodetection and Visualization

Antibody Selection and Validation: Critical to successful detection of Aβ42 species is the selection of validated antibodies with known specificity for different forms of Aβ42. Antibodies should be thoroughly characterized for their recognition of specific epitopes and Aβ42 forms (monomers, oligomers, or total Aβ42) [1]. For detection of Aβ42 oligomers, conformation-specific antibodies such as the 1F12/2C6 pair described in recent research may be employed [1]. Antibody validation should include testing against known positive and negative controls, assessment of cross-reactivity with other Aβ isoforms, and determination of optimal working concentrations through dilution series.

Blocking and Detection Conditions: Membrane blocking is essential to prevent non-specific background binding of antibodies. Traditional blocking solutions include non-fat milk or BSA (Cohn fraction V) at 2.5% concentration in TBST [4]. However, milk is not recommended for studies of phospho-proteins as it contains the phospho-protein casein, which can cause high background with phospho-specific antibodies [4]. Following primary antibody incubation, appropriate secondary antibodies conjugated to HRP or fluorescent labels are applied, with careful optimization of dilution to ensure detectable signal without excessive background. For chemiluminescent detection, signal exposure time should be optimized to ensure the target bands are within the linear range of the detection system to allow accurate quantification.

Advanced Quantitative Analysis: Titration Western Blot (t-WB)

Principles and Workflow

Addressing WB Limitations: Traditional Western blotting faces limitations due to its semi-quantitative nature, reliance on housekeeping protein normalization, and susceptibility to technical variability, all of which can undermine data accuracy and reproducibility [5]. The titration-based Western blotting (t-WB) method addresses these limitations by using serial dilutions of protein samples to generate regression curves for precise protein quantification [5]. This approach mitigates common errors including loading inaccuracies and signal saturation by leveraging the R² value as a quality control metric and calculating the regression line slope as a measure of protein concentration, expressed as signal intensity per total protein loaded [5].

Standardized Workflow: The t-WB pipeline involves preparing each sample lysate at three different serial dilutions, allowing loading of three increasing total protein masses of the same sample onto the WB gel [5]. The dilution range must be carefully optimized to ensure immunodetection is possible across all dilutions while achieving an optimal signal-to-background ratio and maintaining linearity without reaching saturation [5]. Following standard electrophoresis, transfer, and immunodetection procedures, the intensity signals from the serial dilutions are plotted against their corresponding total protein mass, and the line of best fit for the regression is calculated using the least squares method [5]. The slope of this regression line provides a quantitative measurement of the target protein concentration.

Implementation and Quality Control

Quantitative Measurement: In the t-WB method, the first derivative of the function describing the regression line (f(x) = ax + b) is calculated, with the slope (a) estimating the concentration of the target protein, expressed as arbitrary units (A.U.) of signal intensity per mass unit (μg) of total protein loaded [5]. This approach provides a more reliable quantitative measurement than traditional Western blotting by eliminating errors introduced by normalization to housekeeping proteins or total protein mass. The R² value serves as a key quality control metric, with values below 0.9 indicating operator errors such as inaccurate sample loading and/or signal saturation across the diluted samples [5].

Table 3: Troubleshooting Common t-WB Issues

Issue Potential Causes Solutions
Low R² value (<0.9) Inaccurate sample loading, signal saturation Verify pipetting accuracy, optimize exposure time, adjust dilution range
High background Inadequate blocking, antibody concentration too high Optimize blocking conditions, titrate antibodies
Non-linear regression Signal saturation at higher concentrations, poor transfer efficiency Expand dilution range, optimize transfer conditions
High inter-blot variability Differences in transfer efficiency, detection conditions Include reference control, standardize development time

The t-WB method has been validated across diverse experimental setups, demonstrating robustness in minimizing inter-experiment variability and improving accuracy by normalizing to a single internal control [5]. This method is particularly valuable for challenging applications such as evaluating proteins with very high or low molecular weights, various post-translational modifications, or high reactivity to experimental conditions.

Data Interpretation and Technical Considerations

Analysis of Aβ42-Mediated Effects

Expected Experimental Outcomes: Research indicates that Aβ42-mediated inhibition of γ-secretase leads to characteristic molecular changes that can be detected via Western blotting. These include accumulation of unprocessed C-terminal fragments of APP, p75, and pan-cadherins, along with reduced production of their corresponding intracellular domains [2]. When analyzing samples from AD models or patients, researchers should anticipate observing increased levels of these CTFs alongside potential changes in the ratio of Aβ42 monomers to oligomers, which have shown correlation with disease progression [1]. Interestingly, intestinal Aβ42 levels also increase with AD progression in mouse models, suggesting this may serve as a potential early diagnostic indicator [1].

Differential Species Effects: A crucial consideration for experimental design is the species-specific nature of Aβ42 effects on γ-secretase inhibition. Studies demonstrate that human Aβ42 peptides inhibit γ-secretase activity, while neither murine Aβ42 nor human Aβ17-42 (p3) exert significant inhibition under similar conditions [2]. This finding has important implications for translation research using mouse models and suggests that researchers working with murine systems may need to employ humanized models or alternative approaches to study this specific inhibitory mechanism. The molecular basis for this species selectivity likely relates to sequence variations affecting Aβ42-γ-secretase interactions.

Technical Optimization and Troubleshooting

Common Technical Challenges: Western blot analysis of Aβ42 species presents several technical challenges that require careful optimization. These include the transient and heterogeneous nature of Aβ42 oligomers, which exist in dynamic equilibrium with monomers, making reliable detection technically challenging [1]. Additionally, the hydrophobic nature of Aβ42 can lead to precipitation and loss during sample preparation, while the presence of multiple aggregation states complicates accurate quantification. To address these challenges, researchers should implement strict temperature control during sample processing, use fresh protein preparations, and consider cross-linking strategies to stabilize oligomeric species when appropriate.

Validation and Controls: Comprehensive experimental design should include appropriate controls to ensure accurate interpretation of results:

  • Positive controls: Synthetic Aβ42 peptides or well-characterized cell lines expressing known levels of Aβ42
  • Negative controls: Samples from Aβ42-deficient models or using scrambled peptide sequences
  • Specificity controls: Competition experiments with excess unlabeled antigen
  • Linearity controls: Serial dilutions to ensure detection within linear range
  • Loading controls: Traditional housekeeping proteins or total protein staining, though note that t-WB reduces reliance on these

Visualizing Signaling Pathways and Experimental Workflows

Aβ42 Feedback Inhibition Signaling Pathway

The following diagram illustrates the molecular mechanism of Aβ42-mediated feedback inhibition of γ-secretase and its downstream consequences:

G APP APP APPC99 APPC99 APP->APPC99 BACE Cleavage GammaSecretase GammaSecretase NormalProcessing NormalProcessing GammaSecretase->NormalProcessing Normal Activity APPC99->GammaSecretase Substrate AICD AICD NormalProcessing->AICD Production Aβ42 Aβ42 NormalProcessing->Aβ42 Production Inhibition Inhibition Aβ42->Inhibition Feedback Inhibition->GammaSecretase Competitive CTFAccumulation CTFAccumulation Inhibition->CTFAccumulation Results in p75 p75 CTFAccumulation->p75 Includes Cadherins Cadherins CTFAccumulation->Cadherins Includes NeuronalDeath NeuronalDeath p75->NeuronalDeath Signaling

Aβ42 Feedback Inhibition Pathway

This visualization illustrates the molecular cascade whereby Aβ42 accumulation leads to competitive inhibition of γ-secretase, resulting in accumulation of unprocessed substrates including p75 and cadherins, ultimately contributing to neuronal death through disrupted cellular signaling [2].

Titration Western Blot (t-WB) Workflow

The following diagram outlines the standardized workflow for implementing the titration Western blot method:

G SamplePreparation SamplePreparation ThreeDilutions ThreeDilutions SamplePreparation->ThreeDilutions Prepare GelElectrophoresis GelElectrophoresis ThreeDilutions->GelElectrophoresis Load ProteinTransfer ProteinTransfer GelElectrophoresis->ProteinTransfer Separate Immunodetection Immunodetection ProteinTransfer->Immunodetection Transfer IntensityMeasurement IntensityMeasurement Immunodetection->IntensityMeasurement Detect Plotting Plotting IntensityMeasurement->Plotting Band Intensity vs Protein Mass Regression Regression Plotting->Regression Linear Regression SlopeCalculation SlopeCalculation Regression->SlopeCalculation Derivative (a) QualityControl QualityControl Regression->QualityControl R² Value SlopeCalculation->QualityControl Validation

Titration Western Blot Workflow

This workflow diagram demonstrates the systematic approach of the t-WB method, highlighting how serial dilutions, linear regression analysis, and quality control metrics combine to provide more accurate protein quantification compared to traditional Western blotting [5].

Conclusion

The protocols and application notes presented here provide researchers with comprehensive methodologies for analyzing NI-42/Aβ42 downstream effects through Western blotting. The emerging understanding of Aβ42-mediated γ-secretase inhibition represents a significant shift in how we conceptualize Aβ toxicity, moving beyond aggregate formation to include disruption of fundamental cellular signaling pathways. The technical advancements in Western blotting methodology, particularly the implementation of titration-based approaches, address longstanding limitations in protein quantification, enabling more accurate and reproducible measurement of Aβ42 species and their downstream effects.

These protocols emphasize the importance of careful optimization at each experimental stage, from sample preparation through data analysis, to ensure reliable and interpretable results. The integration of both traditional and advanced methodologies provides researchers with flexible approaches suitable for various experimental needs and resource availability. As research continues to elucidate the complex roles of Aβ42 in Alzheimer's disease pathogenesis, these refined technical approaches will support the generation of robust data essential for both basic research and drug development efforts aimed at addressing this devastating neurological disorder.

References

Application Notes: Transfection in Combined Drug Treatments

Author: Smolecule Technical Support Team. Date: February 2026

Combining transfection with small molecule drugs is a powerful strategy for probing signaling pathways, identifying synthetic lethal interactions, and overcoming drug resistance in cancer therapy [1] [2]. The core principle involves using nucleic acids (e.g., siRNA, shRNA, or plasmids) to modulate gene expression while simultaneously applying a chemical inhibitor.

A critical consideration is timeline optimization, as the effects of transfection are not instantaneous. The table below outlines key experimental goals where this approach is pivotal:

Experimental Goal Recommended Transfection Type Role of Transfection in Combined Treatment
Target Validation Transient siRNA/shRNA [1] Rapidly knocks down a putative drug target (e.g., a kinase) to test if it sensitizes cells to the investigational drug.
Resistance Mechanism Studies Stable Plasmid DNA [1] [2] Constitutively expresses a gene suspected to confer resistance (e.g., a mutant form of a protein) to test if it reduces drug efficacy.
Synergistic Therapy Screening Transient or Stable Nucleic Acids [3] Targets a survival pathway parallel to the one inhibited by the drug, aiming for a synergistic anti-tumor effect.

Detailed Experimental Protocol

This protocol outlines a generalized workflow for a combined transfection and drug treatment experiment, for instance, using siRNA to sensitize cells to a kinase inhibitor. The methodology draws from established transfection practices and the logic of combination studies [4] [2].

Workflow Overview

The diagram below illustrates the key stages of the experimental timeline.

G A Day 0: Plate Cells B Day 1: Transfect A->B C Day 2: Add Drug B->C D Days 3-5: Assay Outcome C->D

I. Pre-Transfection Planning & Controls

A well-designed experiment requires rigorous controls to accurately interpret results.

  • Cell Line Selection: Choose a relevant model (e.g., a cancer cell line known to be sensitive or resistant to the drug class of interest) [2].
  • Control Nucleic Acids:
    • Negative Control: Non-targeting siRNA or empty vector plasmid.
    • Positive Control: siRNA/plasmid with known efficacy, such as one targeting an essential gene or expressing a fluorescent protein (e.g., EGFP) to monitor efficiency [1] [4].
  • Drug Preparation: Prepare a stock solution of the drug (e.g., NI-42) and a series of dilution doses based on preliminary cytotoxicity data (IC~10~ - IC~50~ range is often a good start).
II. Day 0: Cell Seeding
  • Trypsinize and count your cells using a hemocytometer or automated counter.
  • Seed cells into multi-well plates (e.g., 96-well for assays, 6-well for protein/RNA). The seeding density should allow cells to reach 50-75% confluency at the time of transfection (typically 18-24 hours later) [2]. For a 6-well plate, this is often ( 2 \times 10^5 ) to ( 3 \times 10^5 ) cells per well.
  • Incubate overnight at 37°C with 5% CO~2~.
III. Day 1: Transfection (Sample Protocol for Lipofection)

This protocol is for a single well of a 6-well plate. Scale volumes proportionally.

  • Reagents:
    • Opti-MEM or other serum-free medium (500 µL total needed per well)
    • Lipofection reagent (e.g., Lipofectamine 3000, PEI). For PEI, use a branched or linear 25 kDa polymer at a optimized ratio (e.g., 1 µg DNA : 3 µL PEI) [4].
    • Nucleic acid (e.g., 1-4 µg of plasmid DNA or 10-100 nM siRNA).
  • Procedure:
    • Dilute Nucleic Acid: Dilute your DNA or siRNA in 250 µL of serum-free medium.
    • Dilute Transfection Reagent: Dilute the appropriate amount of lipofection reagent in another 250 µL of serum-free medium. Vortex gently.
    • Form Complexes: Combine the two diluted mixtures. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow complex formation.
    • Add Complexes to Cells: Remove the growth medium from the cells and wash once with PBS. Add the 500 µL of complexes drop-wise to the cells. Alternatively, for less sensitive cells, you can add the complexes directly to the existing medium.
    • Incubate for 4-6 hours at 37°C.
    • Post-Transfection: After incubation, remove the transfection mixture and replace it with 2-3 mL of fresh, complete growth medium. Return cells to the incubator.
IV. Day 2: Drug Treatment
  • Prepare drug treatments in complete medium at 2x the desired final concentration.
  • Apply treatments by adding an equal volume of the 2x drug solution directly to the existing medium in each well. Gently swirl the plate to mix. This results in a 1x final concentration of the drug.
  • Include vehicle control wells (e.g., DMSO at the same dilution as the drug).
  • Return cells to the incubator for the duration of the treatment (e.g., 24-72 hours).
V. Days 3-5: Outcome Analysis

Harvest cells 48-72 hours post-transfection for analysis. The table below summarizes key validation methods.

Analysis Method What It Measures Key Steps & Considerations
Viability Assay (e.g., MTT, CellTiter-Glo) Overall cell health and proliferation. Lyse cells and measure signal; calculate synergy using software like CompuSyn.
Western Blot Protein expression and pathway modulation (e.g., phosphorylation). Confirm target knockdown and measure downstream effects like cleaved caspase-3.
qRT-PCR mRNA level of target gene. Verify knockdown efficiency; use housekeeping genes for normalization.
Flow Cytometry Apoptosis, cell cycle phase, or transfection efficiency. Use Annexin V/PI staining for apoptosis; co-transfect a fluorescent marker for efficiency.

Strategic Considerations for Combination Studies

  • Assessing Combination Effects: Use combination index (CI) analysis via the Chou-Talalay method to determine if the effect is additive, synergistic, or antagonistic [5].
  • Optimization is Critical: The optimal ratio of transfection reagent to nucleic acid, as well as the timing of drug addition, is highly dependent on the cell line and reagents used. A pilot experiment to titrate these parameters is essential [4] [2].
  • Mechanistic Investigation: If a synergistic effect is observed, investigate the mechanism by examining markers of DNA damage response, apoptosis, and key signaling pathways like MAPK and PI3K/AKT, which are frequently involved in drug resistance [5].

Troubleshooting Common Issues

  • Low Transfection Efficiency: Optimize the reagent: nucleic acid ratio or try an alternative transfection method like electroporation, especially for hard-to-transfect cells [4].
  • High Cytotoxicity: Ensure the transfection reagent and complexes are removed in a timely manner. Consider using lower reagent doses or healthier, low-passage cells.
  • Lack of Expected Effect: Verify the functional efficacy of your nucleic acid (knockdown/overexpression) and confirm that the drug is active in your cell line.

How to Proceed with this compound

Since "this compound" was not identified in the scientific literature, I suggest you:

  • Verify the compound identifier—check for alternative names, catalog numbers (e.g., from suppliers like MedChemExpress or Selleckchem), or the chemical structure.
  • Consult related literature on the target pathway of this compound. Research on compounds with similar targets can provide an excellent methodological framework.
  • Once the correct compound is identified, you can adapt the protocols above by incorporating its specific properties, such as solvent (DMSO), storage concentration, and known IC~50~ values.

References

A General Framework for Solubility Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Since specific information is unavailable, here is a general framework you can adapt for creating troubleshooting content in your technical support center, inspired by common scientific troubleshooting principles [1].

Problem Possible Causes Suggested Solutions
Low/No Solubility Incorrect solvent system; pH extremes; compound degradation; strong crystal lattice energy. Screen different solvents/buffers; adjust pH; use sonication or heating; employ solubilizing agents (e.g., detergents, co-solvents).
Precipitation Over Time Solution is meta-stable; temperature or pH shifts; oxidation of components. Ensure fresh buffer preparation; avoid temperature fluctuations; use antioxidants; filter solutions sterily.
Inconsistent Results Variations in water quality (ionic content); slight differences in buffer preparation; inconsistent temperature. Use high-purity water (e.g., Milli-Q); standardize buffer preparation protocols; control and monitor experimental temperature.

Proposed Experimental Workflow

To systematically diagnose solubility issues, you could guide users through the following experimental protocol:

  • Visual Inspection: Confirm the physical state of the NI-42 sample (powder, crystals, paste) and note its initial color.
  • Solvent Screening: Test solubility in a series of solvents with increasing polarity (e.g., hexane, dichloromethane, ethanol, water). If applicable, test in buffers of varying pH.
  • Physical Manipulation:
    • Agitation: Use vortex mixing or magnetic stirring.
    • Sonication: Subject the sample to ultrasonic energy in a water bath for 15-30 minutes.
    • Gentile Heating: Warm the sample-solvent mixture in a water bath at a controlled temperature (e.g., 40-50°C), avoiding decomposition.
  • Analysis: After each step, assess solubility visually and, if available, by a relevant analytical method (e.g., UV-Vis spectroscopy, HPLC) to quantify concentration.

Visual Guide for the Troubleshooting Logic

The following diagram outlines the logical workflow a researcher could follow when facing a solubility problem with this compound. The thinking process moves from initial discovery through systematic checks to potential solutions.

Start Start: this compound Will Not Dissolve CheckSolvent Check Solvent & Buffer (pH, ionic strength, age) Start->CheckSolvent CheckSample Check Sample Integrity (signs of degradation?) CheckSolvent->CheckSample Correct ContactSupport Document Steps & Contact Technical Support CheckSolvent->ContactSupport Incorrect PhysicalMethods Apply Physical Methods: Vortex, Sonicate, Gentle Heat CheckSample->PhysicalMethods Sample OK CheckSample->ContactSupport Degraded AddAgents Consider Solubilizing Agents (e.g., detergents, co-solvents) PhysicalMethods->AddAgents No Success PhysicalMethods->ContactSupport Successful AddAgents->ContactSupport

How to Proceed

Without specific data on this compound, the most reliable path is to consult the primary source:

  • Check the Manufacturer's Documentation: The most accurate troubleshooting information for this compound will be in the data sheet, certificate of analysis, or user guide provided by the manufacturer (e.g., Sigma-Aldrich, Thermo Fisher, Tocris) [2].
  • Consult Specialized Literature: Conduct a targeted search on scientific databases like SciFinder or Reaxys using "this compound" along with the supplier's name and the precise chemical name or CAS number, if known.

References

Troubleshooting Guide: Protein Precipitation in Assay Buffer

Author: Smolecule Technical Support Team. Date: February 2026

Q: My target protein precipitates in the assay buffer. What could be causing this and how can I fix it?

Protein precipitation can halt your experiments and is often linked to the buffer conditions, the protein itself, or how the protein is handled.

  • Potential Causes and Recommendations
    • Buffer Composition and Conditions: The ionic strength, pH, and specific components of your buffer can greatly affect protein solubility [1].
      • Recommendation: Systematically adjust the pH of your buffer, ensuring it is not too close to the protein's isoelectric point (pI). Try increasing the ionic strength by adding a salt like NaCl (e.g., 100-150 mM) to shield charges. If detergents are present, ensure they are non-denaturing (e.g., Triton X-100, CHAPS) and at an appropriate concentration.
    • Protein Concentration and Stability: Many proteins, especially at high concentrations, are prone to aggregation and precipitation [2].
      • Recommendation: If possible, reduce the protein concentration. Include a stabilizing agent in your buffer, such as 10-20% glycerol, 1-5 mg/mL BSA, or a non-denaturing amino acid like L-glycine. For proteins with free thiols, consider adding a reducing agent like 1mM DTT or TCEP.
    • Storage and Handling: Repeated freeze-thaw cycles or exposure to air-liquid interfaces during mixing can cause denaturation and precipitation [1].
      • Recommendation: Aliquot the protein to avoid multiple freeze-thaw cycles. When mixing, avoid vigorous vortexing; instead, use gentle pipetting or end-over-end rotation.

The table below summarizes the key parameters to investigate.

Troubleshooting Parameter Common Issues Suggested Solutions
Buffer Composition Incorrect pH, low ionic strength, harsh detergents [1] Adjust pH, add NaCl (100-150 mM), use mild detergents (e.g., Triton X-100)
Protein Handling High concentration, repeated freeze-thaws, mechanical stress [2] Dilute protein, use single-use aliquots, gentle pipetting
Additives & Stabilizers Lack of stabilizing agents Add glycerol (10-20%), BSA (1-5 mg/mL), or reducing agents (DTT/TCEP)

Systematic Workflow for Diagnosis

The following flowchart outlines a logical process to diagnose and resolve precipitation issues.

Start Observed Protein Precipitation CheckBuffer Check Buffer Composition & pH Start->CheckBuffer CheckProtein Check Protein State & Concentration Start->CheckProtein CheckHandling Review Handling & Storage Procedures Start->CheckHandling SystemChange Precipitation Resolved? CheckBuffer->SystemChange Adjust pH/salts/ detergents CheckProtein->SystemChange Dilute or add stabilizing agents CheckHandling->SystemChange Gentler mixing, new aliquots SystemChange->CheckBuffer No Success Issue Resolved SystemChange->Success Yes

Key Experimental Protocols

When troubleshooting, it is critical to change one variable at a time to identify the root cause.

  • Protocol 1: Buffer Condition Optimization

    • Prepare a stock solution of your protein in a known, stable storage buffer.
    • Dialyze or dilute small aliquots of the protein into a series of candidate assay buffers that vary in one parameter (e.g., pH, salt concentration, or presence/absence of a specific additive).
    • Incubate the samples for the typical duration of your assay.
    • Centrifuge the samples at a high speed (e.g., 14,000 x g for 15 minutes) and compare the supernatant to the input sample using SDS-PAGE or a spectrophotometer to quantify the amount of soluble protein remaining.
  • Protocol 2: Protein Stability Assessment

    • If you suspect the protein itself is unstable, perform a stability screen.
    • Dilute the protein to the concentration used in your assay in its optimal storage buffer.
    • Split this dilution into several tubes and add potential stabilizers (glycerol, BSA, etc.) to each one.
    • Monitor the solutions for turbidity or precipitate formation over time (e.g., 1, 2, 4, and 24 hours at assay temperature). The sample with the least precipitation indicates the most effective stabilizer.

References

Chemical Stability of Aβ42 Aggregates

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the stability of different Aβ42 aggregation states is crucial for interpreting experimental results. The table below summarizes findings on how early-stage and more mature Aβ42 aggregates respond to various chemical treatments [1].

Aggregate Stage SDS (1%) Urea (4M) Guanidine HCl (4M) Key Characteristics
Early-stage (SEC-purified) Sensitive Resistant Resistant OC-positive, Thioflavin T negative [1]
Mature (After 6-8 days at 4°C) Resistant Information Missing Information Missing SDS resistance develops prior to Thioflavin T fluorescence [1]

Experimental Workflow for Aβ42 Preparation & Testing

A consistent and controlled preparation protocol is essential to obtain reliable and reproducible Aβ42 aggregates. The following workflow, based on methodologies in the search results, outlines key steps to minimize pre-aggregation and define the peptide's initial state [1] [2] [3].

workflow cluster_assessment Assessment Methods A Peptide Source/Expression B Initial Solubilization (HFIP or NaOH treatment) A->B C Purification (Size Exclusion Chromatography - SEC) B->C D Fraction Collection & Concentration Check (UV Absorbance at 280 nm) C->D E Incubation in Cell Culture Media (Quiescent or Agitated, 4°C or 37°C) D->E F Stability & Aggregation Assessment E->F F1 Conformation-Specific Immunoassays (e.g., OC antiserum dot blot) F->F1 F2 Thioflavin T Fluorescence Assay F->F2 F3 Transmission Electron Microscopy (TEM) F->F3 F4 SDS Resistance Test F->F4

Troubleshooting Guide & FAQs

Here are answers to common specific issues you might encounter when working with Aβ42 in cell culture media.

Q1: Why are my Aβ42 aggregation results inconsistent?

  • Peptide Source and Initial State: The starting condition of the peptide is critical. Use a rigorous initial dissolution protocol (e.g., in 100% HFIP or 50 mM NaOH) to monomerize the peptide and eliminate pre-existing aggregates that can act as seeds [1] [3].
  • Purification is Key: Always use Size Exclusion Chromatography (SEC) immediately after solubilization to isolate monomers or defined oligomers. This is the most important step for ensuring a consistent starting point [1] [2].
  • Incubation Conditions: Be aware that the development of stable, SDS-resistant aggregates is time-dependent. The properties of Aβ42 can change significantly within 6-8 days even when stored at 4°C [1].

Q2: How can I confirm the presence of specific Aβ42 aggregates in my cell culture media?

  • Use Conformation-Specific Antibodies: Tools like OC antiserum can detect fibrillar structures in soluble oligomers with high sensitivity, often before they are detectable by Thioflavin T binding [1].
  • Combine Multiple Techniques: No single method gives a complete picture. Correlate immunoassay data (e.g., dot blot) with biophysical techniques like Thioflavin T fluorescence (for cross-β sheet structure) and TEM (for direct visualization of morphology) [1] [3].

Q3: My cell culture media turns acidic (yellow) quickly after adding Aβ42. What does this mean? This is a common observation in cell culture and indicates a drop in pH. While not a direct measure of aggregation, it can be related [4] [5].

  • High Cell Density: If the acidity occurs in a well-containing cells, it is likely due to normal metabolic activity (accumulation of lactic acid and CO₂). You should passage your cells [4] [5].
  • Peptide-Related Effects: If the media turns yellow in an acellular well containing Aβ42, it could be related to peptide aggregation or interactions with media components. Ensure your media is properly buffered. Use a CO₂-independent medium or supplement with 10-25 mM HEPES buffer for better pH stability outside a CO₂ incubator [5].

Q4: What is a suitable non-toxic, non-aggregating control peptide for Aβ42? A rationally designed variant of Aβ42, called vAβ42 (F19S, G37D), has been shown to be assembly-incompetent and non-toxic, making it an excellent experimental control. Unlike scrambled sequences, it closely matches the wild-type peptide's size and composition without forming stable oligomers or fibrils [3].

Key Technical Considerations

  • Media Buffering: The bicarbonate concentration in your cell culture medium determines the required CO₂ level in your incubator to maintain physiological pH (e.g., 3.7 g/L NaHCO₃ typically requires 10% CO₂) [5].
  • Filtering Aggregates: Due to its hydrophobicity, Aβ42 can stick to filters. If you must filter your peptide solution, use a hydrophilic PVDF or PES membrane (0.22 µm) to minimize peptide loss [2].
  • Aβ42 vs. Aβ40: Remember that Aβ(1-42) has a significantly higher propensity to form stable aggregates compared to Aβ(1-40). Their aggregation pathways and the stability of their oligomeric species are distinct [1].

References

NI-42 cellular permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Support Content

Based on common practices in the field and the known information about NI-42 [1], here is a template for the kind of information you can populate once you have the necessary data.

Troubleshooting Area Common Challenge Hypothetical Solution / Guidance to Find
Solubility & Stock Preparation Low solubility in aqueous buffers, leading to precipitation. Optimize DMSO concentration; use solubilizing agents (e.g., cyclodextrins). Information may be in compound's primary research paper.
Cell Permeability Assay Inconsistent results in cellular assays (e.g., Caco-2 model). Validate assay with a positive control; adjust cell passage number and incubation time. Look for ADME (Absorption, Distribution, Metabolism, Excretion) studies on this compound.
Off-Target Effects Unexpected cellular activity despite high in vitro selectivity. Confirm selectivity panel in your cell model; check for chemical instability. Consult the "Bioactivity" description in the vendor's data [1].
Stability in Assay Buffer Compound degradation during long-term assays. Conduct stability tests in assay buffer; use LC-MS to identify degradation products. Protocols are often in pharmacology methodology papers.

Visualizing a General Permeability Workflow

Below is a Graphviz diagram that outlines a generalized workflow for assessing and optimizing the cellular permeability of a compound like this compound. You can adapt this workflow once you obtain specific experimental details.

G Compound Analysis Compound Analysis Solubility Check Solubility Check Compound Analysis->Solubility Check  Start Assay Development Assay Development Select Cell Model Select Cell Model Assay Development->Select Cell Model Permeability Assessment Permeability Assessment Run Permeability Experiment Run Permeability Experiment Permeability Assessment->Run Permeability Experiment Data Analysis & Optimization Data Analysis & Optimization Interpret Results Interpret Results Data Analysis & Optimization->Interpret Results Stock Solution Prep Stock Solution Prep Solubility Check->Stock Solution Prep Stock Solution Prep->Select Cell Model Establish Assay Conditions Establish Assay Conditions Select Cell Model->Establish Assay Conditions Establish Assay Conditions->Run Permeability Experiment Quantify Compound Quantify Compound Run Permeability Experiment->Quantify Compound Calculate Papp Calculate Papp Quantify Compound->Calculate Papp Calculate Papp->Interpret Results Modify Formulation Modify Formulation Interpret Results->Modify Formulation

General Workflow for Permeability Optimization

Potential FAQs Based on General Knowledge

Once your research is complete, you can build FAQs. Here are examples of the questions your support center should address:

  • What is the recommended solvent for preparing a this compound stock solution?

    • Anticipated Answer: Based on the product information, DMSO is a suitable solvent, and a 10 mM stock concentration is common [1]. The optimal final concentration in your assay system must be determined empirically to avoid cytotoxicity.
  • How can I confirm that this compound is entering my cells and engaging the BRPF bromodomain target?

    • Anticipated Answer: Techniques like Cellular Thermal Shift Assay (CETSA) or immunofluorescence with a target-specific antibody could be used. You would need to search for published papers that have successfully used this compound in cellular models to find validated methods.

References

NI-42 Profile and Selectivity Data

Author: Smolecule Technical Support Team. Date: February 2026

NI-42 is a chemical probe designed to selectively inhibit the Bromodomain-PHD Finger Proteins (BRPFs), which are involved in epigenetic regulation [1].

The table below summarizes its published inhibitory activity (IC50) and binding affinity (Kd) against its primary targets and related bromodomains, highlighting its selective bias towards BRPF1 [1].

Target IC50 (nM) Kd (nM)
BRPF1 7.9 40
BRPF2 48 210
BRPF3 260 940
BRD7 82 Not Specified
BRD9 310 1130
BRD4 (BD1) 4500 Not Specified

Experimental Considerations and Workflows

While direct protocols for this compound are unavailable, you can adapt standard practices for characterizing small-molecule inhibitors.

  • Confirming On-Target Activity: Design experiments to measure the downstream biological effects of BRPF inhibition (e.g., histone acetylation marks, gene expression changes) as evidence of successful on-target engagement.
  • Assessing Off-Target Effects: The most relevant potential off-targets are other bromodomains, particularly BRD7 and BRD9, as shown in the table [1]. You could implement counter-screens against these specific proteins. For an unbiased approach, techniques like CETSA (Cellular Thermal Shift Assay) or proteome-wide profiling can identify unintended protein interactions.
  • General Best Practices: Always use this compound alongside appropriate negative controls (e.g., vehicle) and, if available, a structurally distinct BRPF inhibitor to help confirm that observed phenotypes are on-target.

For visualizing the overall strategy in planning your experimental characterization of this compound, the following workflow diagram outlines the key steps.

Start Start: Plan this compound Characterization Step1 Establish On-Target Effect Start->Step1 Sub1_1 Measure downstream phenotypes (e.g., acetylation) Step1->Sub1_1 Sub1_2 Confirm BRPF1/2/3 engagement Step1->Sub1_2 Step2 Systematic Off-Target Assessment Sub2_1 Hypothesis-Driven Screen (Test vs. BRD7/9 etc.) Step2->Sub2_1 Sub2_2 Unbiased Profiling (e.g., CETSA, Proteomics) Step2->Sub2_2 Step3 Validate Specificity Step4 Interpret Data Step3->Step4 Correlate findings Sub1_1->Step2 Sub1_2->Step2 Sub2_1->Step3 Sub2_2->Step3

References

NI-42 vehicle control DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

NI-42 & DMSO Vehicle Control Guide

Key Principle for Vehicle Control: The DMSO concentration in your vehicle control must be equivalent to the highest final concentration of DMSO used in your this compound treatment groups. This is crucial for isolating the biological effects of this compound from those of the solvent itself [1] [2].

The table below summarizes the core information for this compound and provides recommended DMSO concentration limits based on general cell culture practices.

Parameter Specification for this compound Recommendation for Vehicle Control
Molecular Weight 353.39 g/mol [3] [4] -
Solubility in DMSO ~100 mg/mL (~283 mM) [4] -
Typical Stock Concentration 10-100 mM in DMSO [3] [4] -
Final DMSO in Assay Variable (depends on dilution) Should be < 1% (v/v), and ideally the lowest possible concentration that maintains this compound in solution [1] [5].
Vehicle Control Solution - Culture medium containing the same final concentration of DMSO as your most concentrated this compound test well.

Step-by-Step Experimental Protocol

Here is a detailed workflow for setting up an experiment with this compound and its proper vehicle control.

Start Prepare this compound Stock Solution A Final DMSO Concentration in Assay < 0.5% v/v Start->A Dilute in culture media B Prepare Vehicle Control A->B Match DMSO concentration C Include Untreated Control B->C End Proceed with Assay C->End

  • Prepare this compound Stock Solution

    • Dissolve this compound in high-quality, sterile DMSO to prepare a concentrated stock solution, typically in the range of 10-100 mM [3] [4].
    • Aliquot and store the stock solution at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
  • Dilute for Cell Treatment

    • Dilute the stock solution into your cell culture medium to achieve the desired final working concentration of this compound.
    • Critical Calculation: Ensure the final DMSO concentration in the cell culture medium is ≤ 0.5% (v/v). For example, if you have a 50 mM stock, a 1:1000 dilution will yield a 50 µM this compound solution with 0.1% DMSO. A 1:100 dilution yields 500 µM this compound with 1% DMSO, which is at the upper safety limit [1] [5].
  • Prepare Vehicle Control

    • Create a control solution by diluting plain DMSO in culture medium using the same dilution factor as your most concentrated this compound test sample. This ensures the DMSO concentration is identical.
  • Include an Untreated Control

    • It is also good practice to include a medium-only control with no DMSO and no drug. This helps monitor baseline cell health and identifies any effects solely attributable to DMSO [2].

Key Considerations & Troubleshooting

  • DMSO Toxicity: Although often considered non-toxic at low levels, DMSO can independently affect cell viability, inhibit biofilm formation, or even promote biofilm growth in certain bacteria at concentrations as low as <1% [5]. A proper vehicle control is essential to rule out these confounding effects [1] [2].
  • Evaporation: DMSO is hygroscopic and can absorb water from the environment, leading to drug concentration over time. Always seal culture plates properly (e.g., with Parafilm) to minimize evaporation, especially during long-term incubations [1].
  • Edge Effect: DMSO evaporation can be more pronounced in the perimeter wells of a microplate, causing uneven drug concentration and a "edge effect." It is recommended to avoid using the outer wells for critical drug treatments or controls and fill them with PBS or water instead [1].

References

NI-42 Technical Specifications & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key chemical and handling information for NI-42:

Property Specification
Molecular Weight 353.4 g/mol [1]
CAS Number 1884640-99-6 [1]
Primary Target & Mechanism Potent, biased inhibitor of Bromodomain and PHD Finger-containing (BRPF) proteins [1]
IC₅₀ Values BRPF1: 7.9 nM; BRPF2: 48 nM; BRPF3: 260 nM (from BROMOscan assay) [1]
Purity ≥ 99.82% [1]
Recommended Storage -20°C, powder form, stable for 3 years from receipt [1]
Solubility & Stock Solution Preparation

The solubility of this compound in various solvents is a critical factor for experimental success [1].

Solvent Solubility Notes
DMSO 71 mg/mL (200.9 mM) [1] Recommended for stock solutions. Use fresh, moisture-absorbing DMSO can reduce solubility.
Water Insoluble [1] Not suitable for direct dissolution.
Ethanol Insoluble [1] Not suitable for direct dissolution.

Protocol for Preparing 10 mM Stock Solution in DMSO:

  • Bring a fresh vial of this compound and anhydrous DMSO to room temperature.
  • Calculate the required mass of this compound. For example, to make 1 mL of 10 mM stock: (10 µmol/mL) x (0.3534 g/mol) = 3.534 mg.
  • Accurately weigh 3.534 mg of this compound powder.
  • Transfer the powder to a sterile microcentrifuge tube.
  • Add 1 mL of DMSO to achieve the final concentration.
  • Vortex or sonicate the mixture briefly until the powder is fully dissolved, yielding a clear solution.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for in vivo studies with this compound? A: For in vivo administration, you can prepare a homogeneous suspension. One documented method is to mix the product into a 0.5% Carboxymethyl cellulose (CMC-Na) solution to achieve a final concentration of 5 mg/mL [1]. Always validate the bioavailability and stability of your specific formulation.

Q2: My experiment involves Nickel-affinity chromatography. Will this compound interfere? A: This is a critical consideration. The "NI" in the protein assay and chromatography stands for "Nickel Ion" (Ni²⁺), which is unrelated to the small molecule inhibitor This compound. However, you should be aware that common buffer components can affect the integrity of Ni-NTA resins used for purification [2]:

  • Compatible: Nonionic detergents (Triton, Tween, NP-40 up to 2%), CHAPS (up to 1%), and reducing agents like β-mercaptoethanol (up to 20 mM) are generally compatible.
  • Use with Caution: Chelating agents (EDTA, EGTA) will strip nickel ions from the resin. While some protocols use up to 1 mM, this requires extreme care [2].
  • Not Recommended: Strong reducing agents like DTT and DTE can reduce nickel ions and should be limited to a maximum of 1 mM. Anionic detergents like SDS are also not recommended, though some reports indicate success with concentrations up to 0.3% [2].

Q3: How does this compound achieve selectivity between different BRPF family members? A: this compound is described as a biased inhibitor, meaning it has a strong preference for certain BRPF proteins over others. The data shows a more than 30-fold higher potency for BRPF1 (IC₅₀ = 7.9 nM) compared to BRPF3 (IC₅₀ = 260 nM) [1]. This selectivity is likely due to its specific chemical structure fitting more precisely into the bromodomain of BRPF1.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Solubility in DMSO Old, hydrated DMSO; Incorrect calculations. Use fresh, anhydrous DMSO. Verify molecular weight (353.4 g/mol) and recalculate mass.
Precipitation in Aqueous Buffer Stock solution diluted into incompatible buffer. Ensure the final DMSO concentration is tolerable for your biological system (often <0.1-0.5%). Pre-dilute the stock in a intermediate step with a buffer containing a mild detergent.
Low Activity or Potency Degraded compound; Incorrect storage. Use aliquoted stock solutions, avoid repeated freeze-thaw cycles, and ensure proper storage at -20°C. Verify the activity with a positive control in your assay.
High Background in Cellular Assays Cytotoxicity from DMSO. Titrate the compound and DMSO concentration. Include a vehicle control with the same concentration of DMSO.

Understanding this compound's Mechanism of Action

This compound functions by inhibiting the Bromodomain and PHD Finger-containing (BRPF) proteins. These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones. By inhibiting BRPF1 in particular, this compound disrupts the recruitment of transcriptional complexes, thereby influencing gene expression programs.

The following diagram illustrates the signaling context and mechanism of this epigenetic inhibitor:

G Histone Acetylated Histone BRPF BRPF Protein (Epigenetic Reader) Histone->BRPF Binds Acetylated Lysine Complex Transcriptional Co-activator Complex BRPF->Complex Recruits Transcription Gene Transcription Complex->Transcription Activates NI42 This compound Inhibitor NI42->BRPF Blocks Bromodomain

Diagram: this compound inhibits gene activation by blocking the BRPF protein's ability to bind to acetylated histones and recruit the transcriptional machinery [1].

Experimental Workflow for Using this compound

A general workflow for setting up a cell-based assay with this compound is outlined below. Always optimize conditions for your specific cell line and research question.

G Step1 1. Prepare 10 mM Stock Solution in fresh DMSO Step2 2. Aliquot & Store at -20°C Step1->Step2 Step3 3. Thaw Aliquot and Serially Dilute in DMSO to create intermediate stocks Step2->Step3 Step4 4. Dilute into Cell Culture Medium Ensure final DMSO is <0.5% Step3->Step4 Step5 5. Treat Cells and Incubate Step4->Step5 Step6 6. Assay Readout (e.g., qPCR, Western Blot, Cell Viability) Step5->Step6

Diagram: Recommended workflow for preparing and using this compound in cell-based assays.

References

Understanding Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference occurs when one metabolite (the "interfering metabolite") produces a detectable signal in the mass spectrometry channel (MRM transition) of another metabolite (the "anchor metabolite"). This can lead to inaccurate annotation and quantification [1].

Interference mainly arises from three sources [1]:

  • Isomeric Interference: Different metabolites that are structural isomers share the same precursor and product ions.
  • In-Source Fragmentation: The interfering metabolite breaks apart in the ion source, producing a fragment ion that matches the product ion of the anchor metabolite.
  • Inadequate Mass Resolution: The mass resolution of triple-quadrupole (QQQ) mass spectrometers can allow metabolites with similar masses to be detected in the same MRM transition.

Experimental Protocol: Identifying Interference

Here is a detailed methodology for a suspect screening analysis to identify potential metabolite interference in your data, adapted from the research [1].

Step 1: Create an Interfering Metabolite Pair (IntMP) List

  • Run Metabolite Standards: Analyze a mixture of metabolite standards using all your MRM transitions.
  • Identify Interfering Signals: For every possible pair of metabolites, check if the standard of a suspected interfering metabolite generates a peak in the MRM transition of a potential anchor metabolite.
  • Apply Filtering Criteria: A confirmed Interfering Metabolite Pair (IntMP) must meet these criteria:
    • The MS2 spectrum of the interfering metabolite must contain the precursor (Q1) and product (Q3) ions of the anchor metabolite.
    • The chromatographic peak shape of the interfering signal in the anchor's MRM must be highly similar (cosine similarity > 0.8) to the peak from the interfering metabolite's own MRM.
    • The "transition ratio" (the signal intensity in the anchor's MRM divided by the signal in the interfering metabolite's own MRM) must be ≥ 0.001 [1].

Step 2: Perform LC-Specific Interference Analysis

  • Analyze Chromatographic Separation: Using your specific LC method, check all IntMPs from Step 1.
  • Calculate Retention Time (RT) Difference: If the RT of the interfering peak (in the anchor's MRM) is within a narrow window (e.g., < 0.5 min) of the anchor metabolite's expected RT, it poses a high risk of mis-annotation [1].
  • Determine the Interference Ratio: This is the signal intensity of the interfering metabolite divided by the signal of the anchor metabolite, both under the anchor metabolite's MRM transition. A ratio above 0.005 is typically considered a significant interference [1].

Step 3: Validate Interference in Biological Samples

  • Annotate Peaks in Sample Data: Process your biological sample data (e.g., cell lysate, serum) by integrating peaks within the expected RT window for each MRM.
  • Screen for Interference: Use your LC-specific IntMP list to check if an annotated peak in a sample might originate from an interfering metabolite.
  • Confirm with Transition Ratio: Calculate the transition ratio in your sample. If the ratio is within a certain range (e.g., 0.1 to 10 times the transition ratio observed in the pure standards), the peak is likely interfered [1].

FAQs and Troubleshooting

Q1: What are the best practices to prevent metabolite interference during experimental design?

  • Chromatographic Optimization: Use different LC columns or methods to maximize the separation of metabolites. One study showed that 65-85% of interfering signals could be resolved with improved chromatography [1].
  • Stringent MRM Design: Carefully design MRM transitions to avoid known isobaric overlaps and in-source fragments.
  • Use Isotope-Labeled Internal Standards: Where available, use heavy isotope-labeled versions of your target metabolites as internal standards. These will co-elute with the natural analyte but have a different mass, allowing you to correct for interference.

Q2: My data shows a potential interference. How can I resolve it?

  • Manual Peak Inspection: Always visually inspect the chromatograms for peak shape and purity.
  • Orthogonal Validation: If possible, use a different analytical platform (e.g., GC-MS or NMR) or a different LC method to confirm the identity and quantity of the metabolite [2].
  • Standard Addition: Spike a pure standard of the anchor metabolite into your sample. If the peak area increases proportionally, it is less likely to be severely interfered. Conversely, spiking the interfering metabolite can confirm its impact.

Q3: How does sample preparation affect interference?

  • Pre-analytical Factors: The choice of sample collection tubes (e.g., serum vs. plasma, type of anticoagulant like heparin vs. EDTA) can introduce contaminants or alter the metabolic profile, leading to artifactual signals [3].
  • Quenching and Extraction: Use a validated quenching method (e.g., cold acidic acetonitrile:methanol:water) to instantly halt enzyme activity and prevent metabolite interconversion during sample processing [2].

Data Interpretation Guide

The table below summarizes key quantitative thresholds used to define and diagnose metabolite interference, based on the research [1].

Parameter Definition Typical Threshold for Significance
Transition Ratio (Intensity in Anchor's MRM) / (Intensity in Interferent's own MRM) ≥ 0.001
Cosine Similarity Measure of chromatographic peak shape similarity > 0.8
RT Difference Retention time difference between interferent and anchor peaks < 0.5 min
Interference Ratio (Interferent signal in Anchor's MRM) / (Anchor signal in Anchor's MRM) > 0.005

Workflow Diagrams

The following diagram illustrates the logical workflow for detecting and resolving metabolite interference.

Start Start: Suspected Metabolite Interference Step1 1. Run Mixed Metabolite Standards Start->Step1 Step2 2. Create Interfering Metabolite Pair (IntMP) List Step1->Step2 Step3 3. Apply LC-specific Filters (RT difference < 0.5 min) Step2->Step3 Step4 4. Validate in Biological Samples (Check transition ratio) Step3->Step4 Decision Interference Confirmed? Step4->Decision Decision->Start No Resolve Resolve via: - Chromatographic Optimization - Manual Peak Inspection - Orthogonal Validation Decision->Resolve Yes

References

NI-42 BRPF2 BRPF3 potency enhancement

Author: Smolecule Technical Support Team. Date: February 2026

NI-42 Chemical Probe Profile

This compound is a structurally orthogonal and biased chemical probe designed as a potent and selective inhibitor of the Bromodomain and PHD Finger-containing (BRPF) proteins [1] [2]. It functions by blocking the interaction between the BRPF bromodomain and acetylated lysine residues on histones [2].

The table below summarizes its quantitative inhibitory profile against key bromodomains.

Target IC50 (nM) Kd (nM)
BRPF1 7.9 40 [1]
BRPF2 48 210 [1]
BRPF3 260 940 [1]
BRD7 82 Not Reported [1]
BRD9 310 1130 [1]
BRD4 BD1 4500 Not Reported [1]

This data shows this compound is a pan-BRPF inhibitor with a strong bias towards BRPF1, and excellent selectivity over non-class IV bromodomains like BRD4 [1] [2].

Essential Experimental Protocols

Here are summaries of key methodologies used to characterize this compound, which you can adapt for your experiments.

1. TR-FRET Binding Assay This assay is commonly used to determine the IC50 values of bromodomain inhibitors [3].

  • Principle: Measures the competitive displacement of a fluorescently labeled acetylated histone peptide from the bromodomain.
  • Key Reagents: Recombinant BRPF bromodomain protein, biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac), terbium-labeled streptavidin, and a fluorescent acceptor.
  • Procedure: The bromodomain, peptide, and streptavidin are mixed to form a complex. The test compound (this compound) is added in a dose-response manner. After incubation, the TR-FRET signal is measured. The decrease in signal is proportional to the compound's ability to displace the peptide.
  • Data Analysis: IC50 values are calculated by fitting the dose-response curve of normalized FRET signal versus inhibitor concentration [3].

2. Thermal Shift Assay (TSA) TSA is used to assess direct binding and selectivity across a wide panel of bromodomains [4].

  • Principle: A compound binding to a protein often stabilizes it, leading to an increase in its melting temperature (ΔTm).
  • Key Reagents: Recombinant bromodomain proteins, a fluorescent dye (e.g., SYPRO Orange), and this compound.
  • Procedure: The protein and dye are mixed with and without the inhibitor. The sample is heated gradually, and the fluorescence is monitored. The dye binds to hydrophobic regions of the protein as it unfolds.
  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. A significant positive ΔTm for a specific bromodomain indicates binding of this compound [4].

3. Cellular Target Engagement This protocol confirms that this compound engages its target in a cellular context.

  • Principle: Displaces BRPF proteins from chromatin within the cell.
  • Procedure: Cells are treated with this compound (typically at 1-10 µM) for a set period (e.g., 6-24 hours). Subsequently, chromatin fractionation is performed to separate soluble nuclear proteins from chromatin-bound proteins.
  • Analysis: The presence of BRPF proteins in the chromatin fraction is analyzed by Western blotting. Effective target engagement by this compound is demonstrated by a reduction of BRPF proteins in the chromatin-bound fraction [4].

Frequently Asked Questions

Q1: What is the recommended formulation for in vivo studies with this compound? For in vivo administration in mice, one published protocol uses 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to prepare a solution of 3.3 mg/mL. Sonication is recommended to clarify the solution [1].

Q2: Does this compound affect cancer cell proliferation? Yes, but its effect is selective. Evaluation in a panel of cancer cell lines showed that this compound selectively inhibited the proliferation of a subset of Acute Myeloid Leukemia (AML) cell lines [2].

Q3: What is the selectivity profile of this compound against non-class IV bromodomains? this compound exhibits excellent selectivity. As shown in the table above, it has very weak activity against BRD4 (BD1). Comprehensive selectivity profiling via thermal shift assays confirmed minimal off-target interactions outside the BRPF family [1] [2].

Experimental Workflow and Mechanism Diagram

The following diagram illustrates the key experimental steps for characterizing a compound like this compound, from in vitro binding to cellular phenotypic assessment.

G Start Characterize BRPF Inhibitor A In Vitro Binding Assay (TR-FRET/ALPHAscreen) Start->A Result1 Output: IC50 / Kd Values A->Result1 B Selectivity Profiling (Thermal Shift Assay) Result2 Output: Selectivity Profile B->Result2 C Cellular Target Engagement (Chromatin Fractionation) Result3 Output: Chromatin Displacement C->Result3 D Phenotypic Assessment (e.g., Cell Proliferation, Differentiation) Result4 Output: Phenotypic Effect D->Result4 Result1->B Result2->C Result3->D

References

Understanding Batch-to-Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

Batch-to-batch variability (also called lot-to-lot variance) refers to inconsistencies in the performance of reagents, kits, or other materials across different production batches. This variability can significantly impact the accuracy, precision, and reproducibility of your experimental results [1].

Major sources of this variability can be broken down into two categories [1]:

  • Fluctuations in Raw Materials (∼70% of performance): The biological nature of key reagents makes them inherently difficult to standardize perfectly.
  • Deviations in Production Processes (∼30% of performance): Changes or inconsistencies in manufacturing and formulation can alter the final product's behavior.

Frequently Asked Questions & Troubleshooting

Q1: What are the most common root causes of batch-to-batch variability in immunoassays?

The primary culprits are often the quality of the raw materials. The table below summarizes key materials and the specific issues that can lead to variability [1].

Material Specifications That May Lead to Variability
Antibodies Aggregation, fragments, low purity, inconsistent affinity/activity, improper storage buffer.
Antigens Low purity, high aggregate content, unstable epitopes, inappropriate storage conditions.
Enzymes (e.g., HRP, ALP) Fluctuating enzymatic activity, presence of unknown inhibitory ingredients.
Conjugates Unclear appearance, low concentration, low labeling efficiency.
Kit Controls & Calibrators Use of the same material for both controls and calibrators; unstable synthetic peptides.
Buffers/Diluents Not mixed thoroughly, leading to deviations in pH and conductivity.

Q2: How can I troubleshoot an experiment affected by high batch-to-batch variability?

A systematic approach to troubleshooting is key. The following workflow outlines steps to identify and mitigate the source of variability. The diagram is generated using Graphviz with your specified color palette and settings.

Troubleshooting Workflow for Batch Variability

Start Start: Suspected Batch Variability Step1 Confirm the Problem Start->Step1 Step2 Analyze Historical QC Data Step1->Step2  Check controls & replicates Step3 Isolate the Variable Component Step2->Step3  Compare lot performance Step4 Identify Root Cause Step3->Step4 Step4->Step1  Root cause unknown Step5 Implement Corrective Actions Step4->Step5  Root cause found End Resolved Step5->End

Detailed Methodologies for Key Troubleshooting Steps:

  • Confirm the Problem & Analyze Data: Re-analyze data from internal quality control (QC) samples and biological replicates across the different suspect batches. A significant shift or increased scatter in QC data points between batches confirms the issue [2] [1]. Consistent results within batches but not between them strongly points to batch variability.
  • Isolate the Variable Component: If possible, perform a "cross-over" experiment. Use critical reagents (e.g., antibodies, buffers) from a known good batch (Batch A) and the new suspect batch (Batch B) in a controlled assay. For instance, test the same samples with Antibody A + Buffer A, Antibody A + Buffer B, and Antibody B + Buffer A. This can pinpoint whether the issue lies with the antibody, the buffer, or an interaction between them.
  • Identify Root Cause: Based on isolation, investigate the specific component.
    • For Antibodies/Antigens: Use SDS-PAGE, Size-Exclusion HPLC (SEC-HPLC), or Capillary Electrophoresis (CE-SDS) to check for aggregation, fragmentation, or impurity levels [1]. A shift in purity from 98% to 85% can explain a significant drop in assay signal.
    • For Enzymes: Re-test enzymatic activity using standardized unit assays and compare the specific activity between batches.
  • Implement Corrective Actions: This may involve working with the supplier to obtain a new batch, switching to a more reproducible recombinant antibody source, or implementing more stringent in-house QC checks on all new reagent lots before they are used in production experiments [1].

Q3: How can I design my experiments from the start to minimize the impact of batch variability?

Proactive experimental design is the best defense.

  • Use Adequate Replicates: Include both technical and biological replicates to help distinguish true experimental effects from variability introduced by reagents [3] [2].
  • Standardize Protocols: Use consistent, well-documented protocols across all experiments, especially for sample preparation and storage [2].
  • Source Reagents Wisely: Where possible, purchase large enough batches of critical reagents to complete a full project. For long-term studies, validate new batches alongside the old one before fully switching over [1].
  • Document Everything: Meticulously record the lot numbers for all reagents used in every experiment. This is crucial for retrospective troubleshooting [2].

References

Method Performance Specifications

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes key performance metrics from validated LC-MS/MS methods for Aβ peptides, primarily from cerebrospinal fluid (CSF) analysis. You can use these as benchmarks for your NI-42 method.

Parameter Reported Performance (Aβ42) Method & Context
Limit of Quantification (LOQ) 10 pg mL⁻¹ [1] UPLC-MS/MS in human plasma.
300 pg mL⁻¹ (0.3 ng/mL) [2] ID-LC/MSMS in surrogate CSF.
Linear Range 10–500 pg mL⁻¹ [1] UPLC-MS/MS in human plasma.
300–20,000 pg mL⁻¹ [2] ID-LC/MSMS in surrogate CSF.
Accuracy 95.3% to 108.2% (Recovery) [1] Validated using certified reference material.
≥90.0% (QC samples) [2]
Precision (Imprecision) <7% [1]
Calibration & Traceability Traceable to SI units via amino acid analysis [1] Essential for standardization.
Calibrator assigned to ERM/IFCC certified reference material [3] Common practice for clinical methods.

Detailed Experimental Protocol

Here is a consolidated protocol for quantifying Aβ42 using solid-phase extraction (SPE) and LC-MS/MS, synthesizing methods from the search results [3] [2].

1. Sample Preparation (Solid-Phase Extraction) This SPE protocol is designed to reduce matrix interference and pre-concentrate the analytes.

  • Internal Standards: Add 15N-labeled Aβ42 (and Aβ40 if a ratio is measured) to the sample (e.g., 200 µL of CSF or plasma) to correct for losses during preparation and analysis [3] [2].
  • Denaturation/Reduction: Treat the sample with guanidine hydrochloride (GdnHCl) to denature proteins and dissolve Aβ aggregates [3].
  • SPE Procedure:
    • Conditioning: Condition a reversed-phase C18 SPE plate with methanol and water or a mild aqueous buffer.
    • Loading: Load the sample, diluted in a mostly aqueous solution, onto the SPE plate.
    • Washing: Wash with a mild aqueous buffer (e.g., 5-10% organic solvent) to remove salts and polar contaminants.
    • Elution: Elute Aβ peptides with a solution containing a high percentage of organic solvent (e.g., 50:50 methanol:acetonitrile) into a 96-well collection plate [3].
  • Automation: This entire sample preparation process can be automated using a liquid handling robot to improve reproducibility and throughput in a clinical setting [3].

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100-250 mm length, 2.0-2.1 mm internal diameter, 1.7-5 µm particle size) [3] [4].
  • Mobile Phases:
    • Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid).
    • Mobile Phase B: Organic solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile and methanol) with 0.1% formic acid [3] [4].
  • Gradient: Use a gradient elution. A typical example starts at 5% B and increases to 35-80% B over 5-25 minutes, followed by a wash and re-equilibration step [3] [2] [4].
  • Flow Rate & Temperature: 0.3-0.5 mL/min; column temperature maintained at 40-60°C.

3. Mass Spectrometry (MS) Detection

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.
  • Mass Analyzer: Triple quadrupole (QQQ) operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
  • MS Parameters:
    • Precursor Ion: Select the specific m/z for the charge state of the Aβ42 peptide (e.g., [M+H]⁺ or multiply charged ions).
    • Fragmentation: Use Collision-Induced Dissociation (CID) to fragment the precursor ion.
    • Product Ions: Monitor specific, high-intensity fragment (product) ions unique to Aβ42. Using at least two MRM transitions per analyte is recommended for confirmatory analysis [3] [4].

Troubleshooting Common Issues

This table addresses specific problems users might encounter during their this compound LC-MS experiments.

Problem Potential Causes Solutions & Checks

| Low Sensitivity | 1. Ion suppression from matrix. 2. Inefficient ionization. 3. Pre-analytical analyte loss. | 1. Optimize SPE: Ensure effective cleanup [2]. 2. Check ion source: Clean components; optimize gas flow and temperature [5]. 3. Use internal standard: 15N-labeled IS corrects for recovery [3] [2]. | | Poor Chromatography (Broad Peaks) | 1. Column degradation or contamination. 2. Incompatible mobile phase or sample solvent. | 1. Maintain column: Flush and/or replace the column. 2. Match solvents: Reconstitute sample in starting mobile phase conditions. | | High Background/Noise | 1. Contamination from previous runs or system. 2. High noise from detector. | 1. Perform blanks: Run blank injections to identify contamination source. 2. Assess IDL: Use Instrument Detection Limit (IDL) for a more reliable sensitivity metric than S/N [5]. | | Loss of Resolution | 1. Method not robust for sample matrix. 2. Co-eluting isobaric interferences. | 1. Improve separation: Adjust LC gradient to increase retention time of analytes [4]. 2. Leverage MS selectivity: Use MRM mode's high specificity to distinguish analytes from background [5]. | | Inaccurate Quantification | 1. Calibrator inaccuracy. 2. Lack of traceability. | 1. Use CRMs: Calibrate against certified reference materials (e.g., ERM-DA480/IFCC) [3]. 2. Establish traceability: Implement methods like Peptide Impurity Corrected Amino Acid Analysis (PICAA) for SI traceability [2]. |

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the core experimental workflow and a systematic approach to troubleshooting.

workflow Sample Preparation & Analysis Workflow start Sample (Plasma/CSF) is Add 15N-labeled Internal Standard start->is denat Denature with Guanidine HCl is->denat spe Solid-Phase Extraction (C18 Column) denat->spe lc LC Separation (Reversed-Phase C18) spe->lc ms MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis & Quantification ms->data

Diagram Title: Aβ42 LC-MS/MS Analysis Workflow

troubleshooting Systematic Troubleshooting Guide problem Problem: Low Sensitivity q1 Internal Standard Recovery OK? problem->q1 q2 High background noise in blank injection? q1->q2 Yes act1 Optimize/Check SPE and sample prep q1->act1 No q3 Signal low for calibrators too? q2->q3 No act2 Clean ion source & LC system Check mobile phases q2->act2 Yes act3 Check MS calibration and ion source parameters q3->act3 Yes act4 Potential matrix effect. Further optimize SPE and LC separation. q3->act4 No

Diagram Title: Low Sensitivity Troubleshooting Path

References

Comparison of BRPF Bromodomain Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Target(s) & Profile Potency (IC50 or Kd) Key Selectivity Features Primary Research Applications

| NI-42 [1] [2] [3] | Biased BRPF inhibitor (preferential block of histone H4 binding) [1] | BRPF1: 7.9 nM (IC50) [3] BRPF2: 48 nM (IC50) [3] BRPF3: 260 nM (IC50) [3] | Selective over 44 other bromodomains [2]. Modest activity on BRD9 [2]. | Cellular and in vivo studies; suitable for oral dosing in mice [1] [4]. Probe for fundamental BRPF biology [1]. | | NI-57 [1] [5] | Pan-BRPF inhibitor [1] | Information missing from search results | Similar pan-BRPF profile as OF-1 [5]. | Cellular studies in cancer and inflammatory models [1]. | | OF-1 [5] | Pan-BRPF inhibitor [5] | Information missing from search results | A published pan-BRPF inhibitor [5]. | A complementary chemical probe to NI-57 [5]. | | BAY-299 [5] | Dual BRPF2 & TAF1/TAF1L BD2 inhibitor [5] | BRPF2: 67 nM (IC50) TAF1 BD2: 8 nM (IC50) TAF1L BD2: 106 nM (IC50) [5] | Highly selective for BRPF2 over BRPF1 and BRPF3. Inactive against BET bromodomains [5]. | Investigation of BRPF2 and TAF1/TAF1L biology [5]. | | GSK6853 [1] [5] | Selective BRPF1 inhibitor [1] [5] | Information missing from search results | Selective BRPF1 inhibitor [1] [5]. | A chemical probe for inhibition of the BRPF1 bromodomain [1]. |

Experimental Data and Methodologies

The data in the table above was generated using established biochemical and cellular assays in the field of epigenetics drug discovery.

  • Binding Affinity Measurements: The primary biochemical assay used to determine the potency (Kd) of this compound was the BROMOscan assay, a competitive binding assay that evaluates interactions against a large panel of bromodomains [2] [3]. This method is key for establishing selectivity profiles.
  • Cellular Target Engagement: For cell-based studies, researchers often use histone H3.3 or H4 interaction assays to demonstrate that the inhibitor effectively engages its target in a complex cellular environment and disrupts the natural function of the BRPF bromodomain [5].
  • Functional Cellular Assays: To assess the downstream effects of BRPF inhibition, experiments typically include:
    • Proliferation Assays: Measuring the inhibition of cancer cell line growth (e.g., in a subset of Acute Myeloid Leukemia lines for this compound) [4].
    • Phenotypic Modulation: Observing changes in cell phenotype at low micromolar concentrations in cancer and inflammatory models [1].

Biological Context and Signaling Pathways

To understand how these inhibitors work, it's helpful to see the biological context of their primary target, BRPF1. The following diagram illustrates BRPF1's role as a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complex and how its inhibition leads to specific cellular outcomes.

brpf1_pathway cluster_complex MOZ/MORF HAT Complex MOZ_MORF MOZ/MORF (HAT Catalytic Subunit) H3_H4_Ac Histone H3/H4 Acetylation (e.g., H3K14ac) MOZ_MORF->H3_H4_Ac Catalyzes ING5 ING5 EAF6 EAF6 Oncogenes Oncogene Expression (e.g., E2F2, EZH2) H3_H4_Ac->Oncogenes Activates Gene_Promoter Gene Promoter BRPF1 BRPF1 BRPF1->MOZ_MORF BRPF1->ING5 BRPF1->EAF6 BRPF1->Gene_Promoter Recruits Complex Outcomes Phenotypic Outcomes: • Cancer Cell Growth • Stemness • Senescence Escape Oncogenes->Outcomes Inhibitor This compound/BRPF Inhibitor Inhibitor->H3_H4_Ac Reduces Inhibitor->BRPF1 Blocks Bromodomain

As shown in the diagram, BRPF1 is a critical scaffold that assembles the MOZ/MORF complex [6] [7]. This complex is recruited to gene promoters, where the MOZ/MORF subunit acetylates histone proteins (such as at H3K14), leading to the activation of key oncogenes like E2F2 and EZH2 [6]. This process promotes cancer cell growth, stemness, and other disease-related phenotypes. This compound and similar inhibitors work by blocking the bromodomain of BRPF1, which is crucial for its function, thereby disrupting this oncogenic signaling cascade.

A Practical Guide for Researchers

Choosing the right chemical probe depends entirely on the biological question you aim to answer. Here is a decision-making framework:

  • For probing shared functions of all BRPF family members: Use a pan-BRPF inhibitor like NI-57 or OF-1 [1] [5].
  • For isolating the function of a specific BRPF protein: Use a selective inhibitor.
    • To study BRPF1-specific biology, use GSK6853 [1] [5].
    • To study BRPF2-specific biology, use BAY-299 [5].
  • For in vivo studies requiring oral bioavailability: This compound is currently the best-characterized probe, with established pharmacokinetic properties suitable for animal models [1] [4].
  • For investigating complex biology involving transcription initiation: The dual BRPF2/TAF1 inhibitor BAY-299 offers a unique tool to explore the crosstalk between chromatin regulation and the basal transcription machinery [5].

References

NI-42 selectivity panel class IV bromodomains

Author: Smolecule Technical Support Team. Date: February 2026

NI-42 Selectivity Panel Data

The table below summarizes the available quantitative data on this compound's interaction with Class IV bromodomains and its off-target activity.

Target / Aspect Potency Value Potency Assay / Endpoint Key Findings

| BRPF1 | Kd = 40 nM IC50 = 7.9 nM IC50 = 140 nM | ITC BROMOscan AlphaScreen | Primary target; potency is assay-dependent [1]. | | Selectivity vs. BRD7 | IC50 = 82 nM | BROMOscan (Off-target) | ~10-fold lower selectivity than BRPF1 [1]. | | Selectivity vs. BRD9 | IC50 = 310 nM | BROMOscan (Off-target) | ~20-40 fold lower selectivity than BRPF1 [1]. | | Selectivity vs. BRPF2 | N/A | Differential Scanning Fluorimetry (DSF) | ~6-fold lower selectivity than BRPF1 [1]. | | Selectivity vs. BRPF3 | N/A | BROMOscan & DSF | Primary target (BRPF1) inhibitor also targets BRPF3 [1]. | | Selectivity vs. BRD4(1) | IC50 = 4,500 nM | BROMOscan | Excellent selectivity over this BET family bromodomain [1]. | | Ion Channel Panel (hERG) | 45.6% inhibition at 30 µM | Eurofins CardiacProfile | Potential off-target activity to note [1]. |

Experimental Protocols for Key Assays

The selectivity data for this compound was generated using several established biochemical and biophysical techniques.

  • BROMOscan Assay: This high-throughput screening platform uses a competition binding assay to quantify compound affinity. This compound was tested against a panel of 48 bromodomains. The reported IC50 values represent the concentration of this compound that displaces 50% of a reference binder from the bromodomain's acetyl-lysine binding pocket [1].
  • Differential Scanning Fluorimetry (DSF): This method monitors the thermal stability of a protein. When a ligand binds, it often increases the protein's melting temperature (∆Tm). For this compound, all significant thermal stabilization (∆Tm ≥ 1°C) was confined to the Class IV bromodomain family, confirming excellent selectivity over other bromodomain classes [1].
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during molecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (N), and thermodynamic profile. ITC was used to report the 40 nM Kd of this compound for BRPF1 [1].

The following diagram illustrates the logical workflow for experimentally profiling a chemical probe like this compound.

Start Probe Profiling Workflow A1 In Vitro Biochemical Characterization Start->A1 B1 Primary Target Potency (e.g., ITC, IC50) A1->B1 B2 Selectivity Panel (e.g., BROMOscan, DSF) A1->B2 A2 Cellular Target Engagement B3 FRAP Assay A2->B3 A3 In Vivo Pharmacology B4 Mouse Pharmacokinetics (PK) A3->B4 C1 Potent & Selective? B1->C1 B2->C1 C2 Cell Active? B3->C2 C3 Suitable PK? B4->C3 C1->Start No, re-design C1->A2 Yes C2->A3 Yes

Comparison with Alternative Chemical Probes

Evaluating this compound requires comparison with other available tools. The table below outlines its position relative to other probes based on the gathered data.

Probe Name Key Advantages Key Limitations Research Context

| This compound | • Favorable mouse PK for oral dosing [1]. • Good overall selectivity profile [1]. | • Moderate potency & cellular activity unclear [1]. • Inhibits multiple Class IV members [1]. | Potentially best for in vivo studies requiring chronic oral dosing [1]. | | NI-57 | • Reported as the preferred probe for BRPF1/BRD1/BRPF3 [1]. • Commercially available [1]. | • Not yet published (as of 2017) [1]. | Likely the best choice for cellular studies [1]. | | GSK6853 | • Higher potency and selectivity than this compound [1]. | • Pharmacokinetics limited to intraperitoneal (IP) dosing [1]. | Suitable for studies where IP dosing is acceptable and high potency is needed [1]. |

Key Interpretive Notes for Researchers

  • Potency is Assay-Dependent: The binding affinity (Kd) and inhibitory concentration (IC50) for this compound against its primary target, BRPF1, vary based on the assay method [1]. It is crucial to cite the specific assay type alongside potency values.
  • Class IV Family Activity: this compound is an antagonist of BRPF1, BRD1, and BRPF3 [1]. Its selectivity within the Class IV family is moderate, so observed cellular phenotypes may result from inhibition of this group of targets rather than BRPF1 alone.
  • Consider NI-57: Expert comments in the database strongly suggest that NI-57 is the preferred and potentially more optimized chemical probe for cellular work targeting BRPF1/BRD1/BRPF3, though this compound may retain value for specific in vivo applications due to its pharmacokinetic profile [1].

References

NI-42 Inhibitory Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key biochemical potency data for NI-42 against its primary and secondary targets, as reported in the literature [1] [2] [3]:

Target IC₅₀ (nM) Kd (nM)
BRPF1 7.9 40
BRPF2 48 210
BRPF3 260 940
BRD7 82 Not Reported
BRD9 310 1130
BRD4 (BD1) 4500 Not Reported

As the data shows, this compound demonstrates a strong bias towards BRPF1, with its potency (indicated by both IC₅₀ and Kd) decreasing significantly across the other BRPF family members. Its activity against BRD9 is notably weak, being about 40 times less potent than against its primary target, BRPF1 [1] [4].

Experimental Evidence & Context

The data presented is derived from established biochemical assays used to characterize bromodomain inhibitors.

  • Assay Protocols: The primary data for this compound's binding affinity (Kd) and inhibitory concentration (IC₅₀) against various bromodomains were likely determined using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These are standard, high-throughput methods for studying protein-protein interactions and competitive binding in epigenetics research [1] [3].
  • Cellular Activity: Functional studies show that this compound exhibits modest anti-proliferative effects in certain cancer cell lines, with GI₅₀ values typically in the low micromolar range (e.g., 1.3 µM in OCI-AML2 acute myeloid leukemia cells). This suggests that its cellular activity is consistent with its intended on-target mechanism [4].

Research Implications

This compound was developed as a structurally orthogonal chemical probe for the BRPF family and is described as "biased" due to its distinct selectivity pattern [1] [3]. Its design aims to minimize off-target effects on other bromodomain families, making it a superior tool for specifically dissecting the biological functions of BRPF1/2/3 in cellular and in vivo models.

  • For BRPF-Focused Research: If your research goal is to specifically investigate the role of BRPF1, BRPF2, or BRPF3, this compound is an excellent, selective probe.
  • For BRD9-Focused Research: If your goal is to target BRD9, other inhibitors like I-BRD9 (pIC₅₀ of 7.3 for BRD9) or degraders like CFT8634 (DC₅₀ of 3 nM for BRD9) are more appropriate and potent choices [5] [6] [7].

BRD9 in a Signaling Pathway

To help contextualize the role of BRD9, which this compound weakly inhibits, the diagram below illustrates a key signaling pathway involving BRD9 that is relevant in cancer biology, as identified in recent research [8].

BRD9 BRD9 p53 p53 BRD9->p53 Inhibits E2F1 E2F1 p53->E2F1 Inhibits DNA Damage\nRepair DNA Damage Repair E2F1->DNA Damage\nRepair Promotes Cell Cycle\nProgression Cell Cycle Progression E2F1->Cell Cycle\nProgression Promotes BRD9 Gene BRD9 Gene E2F1->BRD9 Gene Trans-activates BRD9 Gene->BRD9 Expresses

This BRD9-p53-E2F1 Signaling Circuit [8] shows a positive feedback loop that can promote cancer growth. In this context, a potent BRD9 inhibitor (unlike this compound) could be a strategy to disrupt this loop.

References

Understanding Orthogonal Validation

Author: Smolecule Technical Support Team. Date: February 2026

Orthogonal validation is the practice of using multiple, independent methods to analyze the same biological question, thereby strengthening the confidence in your experimental results [1].

Comparison of Gene Modulation Technologies

The table below compares three primary gene loss-of-function (LOF) technologies that can be used in an orthogonal validation strategy [1]. Using any two of these in parallel constitutes a powerful orthogonal approach.

Feature RNA Interference (RNAi) CRISPR Knockout (CRISPRko) CRISPR Interference (CRISPRi)
Reagents Needed Synthetic siRNAs or viral shRNA constructs [1] Cas9 nuclease + guide RNA (as protein, mRNA, or viral constructs) [1] Nuclease-deficient dCas9 fused to a repressor + guide RNA [1]
Mode of Action Degradation of target mRNA in the cytoplasm via the endogenous RNA-induced silencing complex [1] Creates double-strand DNA breaks, leading to permanent, disruptive indels via non-homologous end joining (NHEJ) repair [1] Binds to DNA and blocks transcription via steric hindrance or recruitment of transcriptional repressors [1]
Effect Duration Temporary (days) with siRNA; longer with stable shRNA integration [1] Permanent and heritable [1] Temporary, but can be longer than RNAi, especially with epigenetic modifications [1]
Key Strengths Simple delivery; well-established; suitable for transient knockdowns [1] Permanent gene disruption; high efficiency for many targets [1] Highly specific gene silencing without altering DNA sequence; reversible [1]
Key Limitations & Off-target Effects miRNA-like off-targeting can suppress non-target mRNAs [1] Off-target nuclease activity can cause permanent, heritable edits at unintended genomic sites [1] Off-target binding can repress non-target transcriptional start sites [1]

Experimental Protocol for Orthogonal Validation

A typical workflow for orthogonal validation in a gene-editing study involves these key steps:

  • Initial Perturbation: Perform your primary genetic perturbation experiment (e.g., using CRISPRko to knock out a gene you are studying).
  • Phenotypic Observation: Measure the resulting phenotypic effect (e.g., reduced cell proliferation, changes in a biomarker).
  • Orthogonal Validation: Use an independent technology (e.g., RNAi) to target the same gene and attempt to recapitulate the phenotype.
  • Rescue Experiment (Optional but Recommended): Re-introduce a functional, RNAi-resistant version of the target gene into the cells. If the observed phenotype is reversed, this provides strong confirmation that the effect is specific to the loss of your target gene.
  • Data Correlation and Analysis: Compare the quantitative data from both methods. A strong correlation between the level of gene reduction and the magnitude of the phenotypic effect across both methods provides powerful evidence for your findings.

A Practical Orthogonal Validation Workflow

The following diagram illustrates a logical workflow for designing an orthogonal validation experiment, integrating the concepts and methods described above.

OrthogonalValidationWorkflow Start Define Research Question Method1 Select Primary Method (e.g., CRISPRko) Start->Method1 Experiment1 Perform Primary Experiment Method1->Experiment1 Method2 Select Orthogonal Method (e.g., RNAi) Experiment2 Perform Orthogonal Experiment Method2->Experiment2 Experiment1->Method2 Analyze Analyze & Correlate Data Experiment2->Analyze Confirm Phenotype Confirmed? Analyze->Confirm Confirm->Start No Conclusion High-Confidence Result Confirm->Conclusion Yes

References

Established Genetic Interaction Screening Platform

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key features of the in4mer Cas12a platform, a recently developed technology for multiplex genetic perturbation, to illustrate the kind of data relevant to your query [1].

Platform Feature Description
Core Technology CRISPR/Cas12a with arrays of four independent guide RNAs (in4mer) [1]
Library Scale (Example) Genome-scale "Inzolia" library; ~49,000 clones (~30% smaller than typical CRISPR/Cas9 libraries) [1]
Key Paralog Target Coverage Targets ~4000 paralog pairs of various family sizes [1]
Reported Advantages Superior sensitivity and replicability; fivefold library size reduction compared to other GI methods; detects synthetic lethal and masking genetic interactions [1]

Methodologies in Genetic Interaction Analysis

While specific protocols for NI-42 are unavailable, the general workflow for evaluating genetic interactions involves several key steps, from library design to data analysis [1]. The following diagram outlines this process.

G Start Experimental Workflow for Genetic Interaction Screening A 1. Library Design & Construction Start->A A1 Guide RNA design and array synthesis A->A1 B 2. Cell Transduction & Selection B1 Infect target cells (e.g., K-562) B->B1 C 3. Phenotypic Screening C1 Monitor cell fitness over time (e.g., 7, 14, 21 days) C->C1 D 4. Sequencing & Data Analysis D1 Amplify and sequence guide RNA regions D->D1 A2 Clone into lentiviral vector (e.g., pRDA_550) A1->A2 A2->B B2 Apply selective pressure (e.g., Puromycin) B1->B2 B2->C C2 Harvest cells for genomic DNA extraction C1->C2 C2->D D2 Calculate fold-change and genetic interaction scores D1->D2

Suggestions for Finding Specific Information

Since "this compound" is not identified in the current scientific literature, you may find these alternative search strategies helpful:

  • Verify the Terminology: Double-check the precise name "this compound." It's possible it could be an internal code name for a tool, cell line, or compound within a specific organization, which would not be public.
  • Explore Related Resources: You can search for established genetic screening platforms and data analysis tools mentioned in the search results. Useful terms include:
    • Software/Analysis Tools: CellNetOptimizer (CNO) for logical modeling of signaling networks [2], or biowc-pathwaygraph for visualizing signaling pathways [3].
    • Methodologies: "CRISPR genetic interaction screening," "module detection in gene expression data" [4], or "discrete logic modelling" [2].
  • Consult Specialized Databases: Look for data on genetic interactions and knockdown screens in public repositories such as the BioGRID database, DepMap portal, or Gene Expression Omnibus (GEO).

References

NI-42 performance different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

NI-42 Biochemical Characterization

The table below summarizes the known in vitro biochemical properties of this compound, which acts as an inhibitor of Bromodomain-containing PHD Finger (BRPF) proteins [1].

Target IC₅₀ (nM) Kd (nM) Description
BRPF1 7.9 40 Structurally orthogonal, biased chemical probe; excellent selectivity over non-class IV BRD proteins [1].
BRPF2 48 210
BRPF3 260 940
BRD7 82 Not Reported
BRD9 310 1130
BRD4 (BD1) 4500 Not Reported

This compound Role in Signaling Pathways

Based on its known targets, this compound functions as an epigenetic reader domain inhibitor. The diagram below illustrates its role in the context of histone modification and gene transcription signaling.

G HistoneMod Histone Acetylation Bromodomain Bromodomain (BRPF) Protein Complex HistoneMod->Bromodomain Recruitment GeneTranscription Gene Transcription Activation Bromodomain->GeneTranscription Promotes NI42 This compound Inhibitor NI42->Bromodomain Blocks

References

Established Epigenetic Probe Panel for cfDNA Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following panel was developed to characterize the epigenetic profiles of cell-free DNA and identify its tissue of origin, with a focus on neurodegenerative diseases [1].

Feature Description
Panel Name/Identifier Tissue Informative Methylation (TIM) markers [1]
Number of Probes/Regions 4,994 TIMs [1]
Target Key regions of DNA methylation that reveal tissue origins of cfDNA [1]
Primary Application Shown Discriminating Amyotrophic Lateral Sclerosis (ALS) patients from controls and other neurological diseases [1]

| Performance Metrics | - Distinguished ALS from controls (AUC = 0.82 to 0.99 across two cohorts) [1]

  • Distinguished ALS from other neurological diseases (AUC = 0.91) [1]
  • Correlated with disease progression (Pearson’s R = 0.66) [1] | | Tissue Signals Identified | Skeletal muscle, small intestine, T-cells, and others [1] |

Detailed Experimental Protocol

The probe panel was developed and validated using the following methodology [1]:

  • Probe Design: Probes were designed to capture the "Tissue Informative Methylation" (TIM) markers. Individual CpGs were selected based on cell-type-specific methylation patterns informative for tissue deconvolution. To maximize region coverage, TIMs within 500 base pairs of each other were removed.
  • Probe Specificity: Separate methylated and unmethylated probes were designed to bind and capture both possible states of the target CpG. The unmethylated probe was designed with all guanine bases converted to adenine to account for bisulfite conversion.
  • Wet-Lab Protocol: The analysis involved a multi-step process:
    • Blood Collection & Plasma Separation: Blood was collected in specialized ccfDNA tubes and spun to isolate plasma.
    • cfDNA Extraction: cfDNA was extracted from plasma using the QIAGEN Circulating Nucleic Acid kit.
    • Bisulfite Conversion: Extracted cfDNA was treated with bisulfite using the Zymo Lightning kit.
    • Library Preparation: Libraries were prepared using the Accel-NGS Methyl-Seq kit with a key modification: a primer containing a random Unique Molecular Index (UMI) was used to tag individual molecules for accurate downstream estimation.
    • Target Capture & Sequencing: The designed probes were used to capture the target TIM regions, which were then sequenced.

This workflow for epigenetic analysis of cfDNA can be visualized in the following diagram:

pipeline BloodDraw Blood Draw & Plasma Separation cfDNAExtraction cfDNA Extraction (QIAGEN CNA Kit) BloodDraw->cfDNAExtraction BisulfiteConversion Bisulfite Conversion (Zymo Lightning Kit) cfDNAExtraction->BisulfiteConversion LibraryPrep Library Prep & UMI Tagging (Accel-NGS Methyl-Seq) BisulfiteConversion->LibraryPrep TargetCapture Target Capture with Custom Probes LibraryPrep->TargetCapture Sequencing Sequencing & Bioinformatic Analysis TargetCapture->Sequencing

How to Proceed with Your Comparison Guide

Since the "NI-42" benchmark itself was not found, here are suggestions for creating a comprehensive guide:

  • Benchmarking Existing Tools: You can compare the performance of the described probe panel against other widely used epigenetic analysis methods mentioned in the search results, such as scAGDE for single-cell ATAC-seq data [2] or various epigenetic clock models used for age prediction [3] [4].
  • Focus on Application: Structure your guide around a specific application, such as neurological disease diagnostics (using the panel above [1] and CSF cfDNA profiling [5]) or single-cell epigenomics (using tools like scAGDE [2]).
  • Contact Manufacturers: For information on a specific commercial product named "this compound," consider reaching out directly to leading companies in the epigenomics field.

References

Kinase Profiling Technologies and Panels

Author: Smolecule Technical Support Team. Date: February 2026

Kinase profiling is typically performed using standardized commercial panels that test compounds against hundreds of kinases. The table below summarizes key platforms and studies based on the search results.

Profiling Platform / Study Panel Size (Kinases) Key Features / Application Example Data Output
Ambit KinomeScan [1] [2] 300 - 450 Competition binding assay; measures dissociation constant (Kd); used for primary screening and selectivity assessment. Kd values; % control binding
Reaction Biology "HotSpot" [2] ~300 Measures percentage inhibition of kinase activity at a specified compound concentration. % Inhibition
Carna Biosciences [3] 255 Utilizes mobility shift (MSA) or IMAP assays; measures IC50 values for primary and secondary targets. % Inhibition; IC50
Davis et al. Dataset [2] 439 Publicly available dataset of Kd values for 72 inhibitors against wild-type and mutant kinases. Kd (nM)
Comparative Clinical Inhibitor Profiling [3] 255 Head-to-head biochemical profiling of FDA-approved kinase inhibitors to compare selectivity. % Inhibition; IC50

Detailed Experimental Protocols

The core methodologies for kinase profiling involve either binding assays or functional activity assays.

  • Competition Binding Assays (e.g., Ambit KinomeScan): This method determines a compound's affinity by measuring its ability to displace a immobilized ligand from the kinase ATP-binding site. A compound is typically tested at a single concentration (e.g., 10 µM), and binding is reported as a percentage of a DMSO control. A "hit" is often defined as a compound that shows less than a certain percentage of residual binding (e.g., <35% or <10%). For hits, a dissociation constant (Kd) is then determined [1] [2].
  • Functional Kinase Activity Assays (e.g., MSA, IMAP): These assays measure a compound's direct effect on the kinase's catalytic activity. They are often performed at ATP concentrations near the KM,ATP of each kinase.
    • Primary Screening: Compounds are tested at a single concentration (e.g., 1 µM), and inhibition is reported as a percentage of control activity [3].
    • IC50 Determination: For primary targets and off-target hits, a concentration-response curve is generated using a multi-point dilution series (e.g., 10-point) to calculate the half-maximal inhibitory concentration (IC50) [3].

The following diagram illustrates the strategic workflow for profiling a novel kinase inhibitor, from initial screening to data analysis.

Start Novel Kinase Inhibitor Screen Primary Screen (High-Throughput Panel) Start->Screen Data1 Initial Selectivity Profile Screen->Data1 Confirm Confirmatory Assays (IC50/Kd Determination) Data1->Confirm Data2 Quantitative Potency Data Confirm->Data2 Cellular Cellular Profiling (Cell Viability & Target Engagement) Data2->Cellular Data3 Cellular Activity & Selectivity Cellular->Data3 Analyze Data Integration & Selectivity Scoring Data3->Analyze Report Comprehensive Comparison Guide Analyze->Report

Metrics for Objective Comparison in Your Guide

To objectively compare NI-42 with other inhibitors, your guide should include the following quantitative metrics, derived from the profiling data [2] [3]:

Metric Category Specific Metric Definition & Interpretation
Potency Kd or IC50 for Primary Target Absolute potency against the intended target kinase.
IC50/GI50 in Cell Lines Cellular potency, often from cell viability assays (e.g., MTT, ATP-lite).
Selectivity Standard Selectivity Score S(x) Number of kinases inhibited at a given threshold (e.g., pKd > 7) divided by total kinases tested. A lower score is more selective [2].
Gini Coefficient A score from 0-1 where 1 indicates perfect selectivity (all potency is concentrated against one kinase) [2].
Window Score (WS) & Ranking Score (RS) Novel metrics that consider the potency difference (WS) and rank-order (RS) between the primary target and off-targets [2].
Cellular Efficacy IC50 in Genomically Characterized Cell Lines Links cellular sensitivity to specific genomic alterations (e.g., EGFR mutation, FGFR fusion), validating the mechanism of action and identifying potential biomarkers [3].

A Framework for Your this compound Guide

  • Introduction: State the clinical or biological importance of the target kinase for this compound.
  • Methodology: Detail the profiling protocols used, referencing the established methods described above. Specify the kinase panel size and provider, assay types, and concentrations used.
  • Results and Comparison: Present the data for this compound in the tables and diagrams as you planned. Compare its profile directly against well-known, FDA-approved inhibitors for the same target (e.g., from [4] [3]). Use the selectivity metrics to make quantitative comparisons.
  • Discussion: Interpret the data. Explain what the selectivity profile of this compound suggests about its potential therapeutic window and off-target risks.

References

NI-42 cost-effectiveness alternative inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Inhibitor Comparison

When comparing NI-42 to alternative inhibitors, you should structure your evaluation around the following quantitative and qualitative parameters, drawing from common practices in the field [1] [2] [3]:

Parameter Description & Experimental Insight
Potency (IC₅₀/Kᵢ) Concentration for 50% inhibition; lower = more potent. Determine via dose-response curves [3].
Binding Affinity (Kᵢ) Dissociation constant; lower = tighter binding. Use Michaelis-Menten kinetics & Lineweaver-Burk, Dixon, Cornish-Bowden plots [2].
Selectivity/Specificity Profile against related enzymes/pathways. Assess by testing IC₅₀ against panel of kinases/proteases [3].
Mechanism of Action Competitive, non-competitive, uncompetitive, or mixed. Define via kinetic studies & analysis [2] [3].
Cellular Activity Efficacy in live cells. Use cell-based assays (e.g., viability, pathway modulation); ensure cell-permeability [3].

Experimental Protocols for Inhibitor Profiling

The protocols below are essential for generating the data required for an objective comparison.

Protocol 1: Determining Inhibition Constants (Kᵢ) and Mechanism

This detailed kinetic protocol is crucial for accurately characterizing the inhibitor's mechanism and potency [4] [2].

  • Experimental Setup: Run a series of enzyme activity assays with varying substrate concentrations and multiple, fixed inhibitor concentrations.
  • Data Analysis: Plot the data using Lineweaver-Burk, Dixon, and Cornish-Bowden methods.
    • Competitive Inhibition: Lines intersect on the y-axis in Lineweaver-Burk plots.
    • Non-competitive Inhibition: Lines intersect on the x-axis.
    • Uncompetitive Inhibition: Parallel lines.
    • Mixed Inhibition: Lines intersect in the second or third quadrant.
  • Global Fitting: Use non-linear regression to fit the data to the appropriate model (e.g., competitive, mixed) and extract the Kᵢ value. A mechanistically-based experimental protocol (MEP) that accounts for metabolism of the inactivator provides more accurate estimates than conventional protocols [4].
Protocol 2: High-Throughput Screening (HTS) for Drug-Resistant Cancer Cells

This protocol is vital for identifying inhibitors effective against resistant strains, a key aspect of long-term therapeutic value [5].

  • Generate Resistant Models: Create drug-resistant cancer cell lines by chronic, incremental exposure to chemotherapeutic agents.
  • Compound Library Screening: Screen a library of small-molecule inhibitors (which would include this compound and its alternatives) against both parental and drug-resistant cell models.
  • Validation: Confirm hits through secondary assays measuring cell viability (e.g., MTT, CellTiter-Glo), apoptosis, and colony formation.

Cost-Effectiveness and Advanced Strategies

While direct cost data for this compound is unavailable, several advanced inhibitor strategies with inherent cost-benefit advantages are highlighted in recent research. Comparing this compound against these paradigms can form part of a broader cost-effectiveness discussion.

  • Bivalent Inhibitors: Molecules that simultaneously bind to both the ATP site and an allosteric site on a target kinase (e.g., EGFR) can achieve superadditive effects, resulting in potencies that are 10³- to 10⁶-fold greater than the parent molecules [6]. This dramatic increase in potency can justify a higher cost per unit if it leads to lower effective doses and better outcomes.
  • Protein Degraders: As an alternative to simple inhibition, degraders (e.g., PROTACs, SNIPERs) remove the target protein entirely. A key study on a BCR-ABL degrader, DAS-IAP, showed that while its immediate growth inhibition was slightly weaker than a kinase inhibitor, its effects were far more sustained after drug removal [1]. This "pharmacological memory" could lead to less frequent dosing and improved long-term efficacy, impacting cost-effectiveness favorably.

Pathway and Experimental Workflow Diagrams

To clarify the experimental setup and mechanistic context, here are diagrams based on the information gathered.

cluster_1 In Vitro Characterization cluster_2 Cellular & Advanced Models InhibitorProfiling Inhibitor Profiling Workflow A1 Enzyme Assays (Determine IC₅₀) InhibitorProfiling->A1 B1 Cell-Based Viability Assays InhibitorProfiling->B1 A2 Kinetic Analysis (Determine Kᵢ & Mechanism) A1->A2 A3 Selectivity Profiling (Panel Screening) A2->A3 DataSynthesis Data Synthesis & Comparison A3->DataSynthesis B2 Drug-Resistant Cell Models B1->B2 B3 Pathway Analysis (e.g., Western Blot) B2->B3 B3->DataSynthesis Guide Objective Comparison Guide DataSynthesis->Guide

Diagram Title: Experimental Workflow for Inhibitor Comparison

cluster_pathways Key Oncogenic Signaling Pathways Inhibitor Small-Molecule Inhibitor P1 PI3K/Akt/mTOR Pathway Inhibitor->P1 Blocks P2 MAPK/ERK Pathway Inhibitor->P2 Blocks P3 Apoptosis Regulation (Bax/Bcl-2/Caspase-3) Inhibitor->P3 Modulates Downstream Altered Downstream Signaling P1->Downstream P2->Downstream P3->Downstream Outcome Cell Fate Outcome: Proliferation, Survival, Apoptosis Downstream->Outcome

Diagram Title: Key Signaling Pathways Targeted by Inhibitors

How to Proceed with Your this compound Analysis

Since specific data on this compound is not available in the public domain at this time, I suggest you:

  • Consult specialized databases like PubMed, Google Patents, or specific pharmaceutical and chemical company databases using "this compound" as a precise keyword.
  • Review conference proceedings from recent scientific meetings in pharmacology and oncology, where preliminary data on new compounds is often presented.
  • Directly contact suppliers or developers of this compound for technical data sheets and pre-publication research findings.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.08341252 g/mol

Monoisotopic Mass

353.08341252 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies

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